[1][2] Executive Summary 3-Methyl-benzo[d]isoxazole-5-boronic acid (often utilized in its pinacol ester form, CAS: 1314136-00-9 ) is a high-value heterocyclic building block in modern medicinal chemistry.[1] It features...
Author: BenchChem Technical Support Team. Date: March 2026
[1][2]
Executive Summary
3-Methyl-benzo[d]isoxazole-5-boronic acid (often utilized in its pinacol ester form, CAS: 1314136-00-9 ) is a high-value heterocyclic building block in modern medicinal chemistry.[1] It features a benzo[d]isoxazole core—a privileged scaffold found in FDA-approved therapeutics such as Risperidone (antipsychotic) and Zonisamide (antiepileptic).[1]
The 5-position boronic acid functionality renders this compound a critical "handle" for palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura), allowing researchers to graft the bioactive benzisoxazole moiety onto complex drug candidates. This guide details its physicochemical profile, synthetic pathways, and application in expanding chemical space for drug discovery.[2][1][3]
Identity & Physicochemical Profile[2][3][5][6]
The commercial standard for this compound is the pinacol ester , owing to the inherent instability (dehydration to boroxines) of free boronic acids.
The synthesis of 3-Methyl-benzo[d]isoxazole-5-boronic acid involves two distinct phases: the construction of the heterocyclic core and the subsequent installation of the boron moiety.
Phase 1: Construction of the Benzisoxazole Core
The most robust route utilizes the cyclization of 2-hydroxy-5-bromoacetophenone oxime . This method is preferred for its scalability and regioselectivity.
Experimental Protocol:
Oxime Formation: React 2-hydroxy-5-bromoacetophenone with hydroxylamine hydrochloride (NH₂OH·HCl) and sodium acetate in ethanol at reflux for 2–4 hours.
Cyclization: Treat the isolated oxime with acetic anhydride/pyridine or reflux in DMF with a base (e.g., K₂CO₃) to induce intramolecular O-arylation/dehydration, closing the isoxazole ring.
Purification: The resulting 5-bromo-3-methylbenzo[d]isoxazole is purified via recrystallization (ethanol/water) or column chromatography.
Phase 2: Miyaura Borylation
The conversion of the aryl bromide to the boronic ester is achieved via a Palladium-catalyzed Miyaura borylation.
Conditions: Degas the mixture with Nitrogen/Argon. Heat at 80–100°C for 4–12 hours.
Workup: Filter through Celite to remove Pd. Dilute with EtOAc, wash with water/brine. Concentrate and purify via silica gel chromatography (Hexane/EtOAc).
Synthesis Workflow Diagram
Figure 1: Step-wise synthetic route from acetophenone precursor to final boronic ester.
Reactivity & Applications
Suzuki-Miyaura Cross-Coupling
The primary utility of this compound is as a nucleophile in Suzuki couplings. The benzisoxazole ring is electron-deficient, making the 5-position boronic acid highly reactive toward aryl halides.
Oxidative Addition: Pd(0) inserts into the Aryl-Halide bond of the coupling partner.
Transmetallation: The 3-methyl-benzo[d]isoxazole-5-boronate is activated by a base (e.g., Na₂CO₃), transferring the benzisoxazole group to the Palladium center.
Reductive Elimination: The C-C bond forms, releasing the final biaryl product and regenerating Pd(0).
Figure 2: Catalytic cycle for the Suzuki coupling of the benzisoxazole boronate.
Medicinal Chemistry Utility[6][8]
Bioisosterism: The benzo[d]isoxazole ring serves as a bioisostere for indole or benzofuran, often improving metabolic stability or solubility.
Antipsychotic Scaffold: The 3-methyl-benzo[d]isoxazole moiety mimics the pharmacophore found in atypical antipsychotics (e.g., Risperidone), targeting Dopamine D2 and Serotonin 5-HT2A receptors.
Kinase Inhibition: Used to synthesize Type II kinase inhibitors where the benzisoxazole occupies the hydrophobic back pocket of the ATP binding site.
Handling & Stability
Storage: Store at 2–8°C under an inert atmosphere (Argon/Nitrogen). Boronic esters are moisture-sensitive and can hydrolyze to the free acid over time, though this generally does not impede Suzuki coupling.
Safety: Irritant to eyes, respiratory system, and skin. Use standard PPE (gloves, goggles, fume hood).
Stability: The pinacol ester is significantly more stable than the free boronic acid. If the free acid is required, it can be generated in situ by hydrolysis with aqueous acid (HCl) or base, though isolation is difficult due to boroxine trimer formation.
Technical Whitepaper: Structural Profiling and Synthetic Applications of 3-Methyl-benzo[d]isoxazole-5-boronic acid pinacol ester
Executive Summary In modern medicinal chemistry, the rapid assembly of complex pharmacophores relies heavily on robust, pre-functionalized building blocks. 3-Methyl-benzo[d]isoxazole-5-boronic acid pinacol ester (CAS: 13...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
In modern medicinal chemistry, the rapid assembly of complex pharmacophores relies heavily on robust, pre-functionalized building blocks. 3-Methyl-benzo[d]isoxazole-5-boronic acid pinacol ester (CAS: 1314136-00-9) represents a critical intermediate for late-stage functionalization. By merging the privileged benzo[d]isoxazole scaffold—a motif prevalent in central nervous system (CNS) therapeutics—with a highly stable pinacol boronic ester (BPin), this compound enables precise palladium-catalyzed cross-coupling. This whitepaper provides an in-depth mechanistic analysis and a self-validating experimental workflow for utilizing this reagent in active pharmaceutical ingredient (API) synthesis.
Structural and Physicochemical Profiling
Understanding the quantitative parameters of a building block is essential for predicting its behavior in biphasic reaction systems and chromatographic purification. The physicochemical profile of this compound is summarized below based on data from the [1] and commercial specifications from [2].
Causality in Structural Design: Why the Pinacol Ester?
A common pitfall in cross-coupling electron-deficient heteroaryl compounds is the use of free boronic acids, which are highly susceptible to protodeboronation and spontaneous dehydration into variable boroxine trimers. The strategic use of the pinacol ester (BPin) sterically shields the empty p-orbital of the boron atom. This structural choice prevents hydrolysis, extends shelf-life, and ensures the reagent remains a monomeric solid. Consequently, this allows for precise stoichiometric control during reaction assembly, leading to higher yields and fewer impurities compared to free boronic acids, a phenomenon well-documented in[3].
The primary utility of 3-Methyl-benzo[d]isoxazole-5-BPin lies in its application within the Suzuki-Miyaura cross-coupling framework to form unsymmetrical biaryls, a cornerstone of[4].
The success of this coupling hinges on the transmetalation step . Because the BPin ester is highly stable, it requires specific activation. The addition of an aqueous inorganic base (e.g., K₂CO₃) serves a dual causality:
Palladium Activation: It converts the post-oxidative-addition Pd(II) halide complex into a more reactive Pd(II) hydroxo or alkoxo species.
Boronate Formation: The hydroxide/carbonate attacks the boron atom, converting the neutral sp² BPin ester into a negatively charged, nucleophilic sp³ boronate complex, which rapidly transfers the benzo[d]isoxazole moiety to the palladium center.
Workflow for Suzuki-Miyaura coupling of 3-Methyl-benzo[d]isoxazole-5-BPin in API synthesis.
To ensure high-fidelity results, the following step-by-step methodology is engineered as a self-validating system. Every critical step includes a mechanistic rationale and a validation checkpoint.
Phase 1: Reaction Assembly
Procedure: In an oven-dried Schlenk flask, combine the aryl halide (1.0 equiv), 3-Methyl-benzo[d]isoxazole-5-boronic acid pinacol ester (1.1 equiv), and K₂CO₃ (3.0 equiv). Add a biphasic solvent mixture of 1,4-Dioxane and H₂O (4:1 v/v).
Causality: The 10% molar excess of the BPin ester compensates for any trace protodeboronation. The biphasic Dioxane/H₂O system is non-negotiable; dioxane solubilizes the organic fragments, while water is strictly required to dissolve the inorganic base and generate the active hydroxo-palladium species.
Phase 2: Rigorous Degassing
Procedure: Subject the mixture to three freeze-pump-thaw cycles or sparge with high-purity Argon for 15 minutes.
Causality: Molecular oxygen rapidly degrades the active Pd(0) catalyst into inactive Pd(II) oxides and promotes the oxidative homocoupling of the boronic ester.
Phase 3: Catalytic Activation
Procedure: Under a positive Argon flow, add the catalyst Pd(dppf)Cl₂ (0.05 equiv). Seal the vessel and heat to 90 °C.
Causality: The bidentate dppf ligand possesses a large bite angle, which forces the intermediate Pd(II) complex into a strained geometry. This stereoelectronic tension drastically accelerates the final reductive elimination step, preventing the catalyst from stalling when coupling sterically hindered substrates.
Phase 4: In-Process Validation (The Self-Validating Checkpoint)
Procedure: After 4 hours, cool the reaction slightly and withdraw a 10 µL aliquot. Dilute in LC-MS grade acetonitrile, filter through a 0.22 µm PTFE syringe filter, and analyze via LC-MS.
Validation Check: The reaction is only deemed complete when the extracted ion chromatogram (EIC) shows >95% depletion of the m/z 260[M+H]⁺ signal (corresponding to the starting 3-Methyl-benzo[d]isoxazole-5-BPin[1]) and the emergence of the target biaryl mass. If the starting material persists, spike with an additional 0.02 equiv of Pd(dppf)Cl₂. Do not proceed to Phase 5 until this threshold is validated.
Phase 5: Workup and Isolation
Procedure: Cool to room temperature, dilute with Ethyl Acetate, and wash with brine (3x). Dry the organic layer over anhydrous Na₂SO₄, concentrate in vacuo, and purify via silica gel flash chromatography.
Applications in Drug Development
The 3-methyl-benzo[d]isoxazole moiety is a highly sought-after bioisostere for indoles and benzisoxazoles. In target-based drug design, the nitrogen-oxygen bond of the isoxazole ring acts as a unique hydrogen-bond acceptor, while the 3-methyl group provides a lipophilic anchor that often occupies hydrophobic pockets in G-protein coupled receptors (GPCRs). By utilizing 3-Methyl-benzo[d]isoxazole-5-boronic acid pinacol ester, medicinal chemists can rapidly append this pharmacophore onto diverse core scaffolds during the final stages of synthesis, accelerating the hit-to-lead optimization phase for novel antipsychotic and anticonvulsant agents.
References
National Center for Biotechnology Information (PubChem). "3-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)benzo[D]isoxazole | CID 71108094". PubChem Database.[Link]
MDPI. "Advances in Cross-Coupling Reactions". Molecules Special Issue.[Link]
Google Patents. "AU736021B2 - Methods for the preparation of biphenyl isozaxole sulfonamides".
In-Depth Technical Guide: 3-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[d]isoxazole in Advanced Organic Synthesis
Executive Summary The compound 3-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[d]isoxazole (CAS: 1314136-00-9) is a highly specialized, electron-deficient heterocyclic building block widely utilized in mode...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The compound 3-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[d]isoxazole (CAS: 1314136-00-9) is a highly specialized, electron-deficient heterocyclic building block widely utilized in modern medicinal chemistry. Featuring a rigid benzo[d]isoxazole core fused with a pinacolborane (Bpin) moiety, it serves as a premier organoboron reagent for palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This guide provides a comprehensive mechanistic rationale, physicochemical profiling, and self-validating experimental protocols for the synthesis and application of this critical intermediate, which has proven essential in the development of advanced therapeutics, including GRK5 modulators [1].
Physicochemical Profiling & Molecular Data
To ensure accurate stoichiometric calculations and analytical tracking, the quantitative and structural data of the compound are summarized in Table 1 .
Table 1: Physicochemical and Structural Properties
Data sourced from the National Center for Biotechnology Information (PubChem)[2].
Mechanistic Rationale: The Bpin Advantage in Heterocyclic Cross-Coupling
The strategic choice to utilize the pinacol ester (Bpin) rather than the free boronic acid of 3-methylbenzo[d]isoxazole is rooted in fundamental organometallic causality.
Protodeboronation Resistance
Electron-deficient heteroaryl boronic acids are notoriously susceptible to protodeboronation—the hydrolytic cleavage of the C–B bond—under the basic aqueous conditions required for cross-coupling. The bulky, bidentate pinacol ligand sterically shields the empty p-orbital of the boron atom, significantly lowering its Lewis acidity and preventing premature hydrolysis.
Transmetalation Dynamics
The benzo[d]isoxazole ring withdraws electron density from the C–B bond, which intrinsically slows down the transmetalation step in the catalytic cycle. To overcome this, the Bpin ester must be activated by a sufficiently strong base (e.g., K₂CO₃ or Cs₂CO₃) to form a highly nucleophilic, electron-rich boronate "ate" complex. This complex readily transfers the benzo[d]isoxazole moiety to the electrophilic Pd(II) center.
Catalytic cycle of Suzuki-Miyaura coupling with the benzo[d]isoxazole Bpin ester.
The following protocols are designed with built-in causality to ensure reproducibility and high yields.
Protocol 1: Synthesis via Miyaura Borylation
This workflow details the synthesis of the title compound from 5-bromo-3-methylbenzo[d]isoxazole.
Causality Checkpoint: Why use Potassium Acetate (KOAc)?
KOAc is a weak base. It is basic enough to facilitate the transmetalation of the bis(pinacolato)diboron (B₂pin₂) onto the Pd(II) center, but not basic enough to activate the newly formed Bpin product. This prevents the competitive Suzuki-Miyaura homocoupling of the product with unreacted starting material, a common failure point in scale-up borylations [3].
Step-by-Step Methodology:
Preparation: In an oven-dried Schlenk flask, combine 5-bromo-3-methylbenzo[d]isoxazole (1.0 equiv, 10 mmol), bis(pinacolato)diboron (1.2 equiv, 12 mmol), and KOAc (3.0 equiv, 30 mmol).
Degassing: Add anhydrous 1,4-dioxane (50 mL). Degas the suspension by sparging with argon for 15 minutes. Oxygen must be rigorously excluded to prevent the oxidation of the Pd(0) catalyst and the formation of phenol byproducts.
Catalyst Addition: Add Pd(dppf)Cl₂·CH₂Cl₂ (0.05 equiv, 0.5 mmol) under a positive stream of argon.
Reaction: Seal the flask and heat to 90 °C for 4–6 hours. Monitor complete consumption of the starting material via LC-MS or TLC.
Workup: Cool to room temperature, filter through a pad of Celite to remove palladium black and inorganic salts, and wash with ethyl acetate (EtOAc).
Purification: Concentrate the filtrate in vacuo and purify via silica gel flash chromatography (Hexanes/EtOAc gradient) to yield the pure 3-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[d]isoxazole.
Step-by-step Miyaura borylation workflow to synthesize the target Bpin ester.
To couple the title compound with an aryl or heteroaryl halide (Ar-X).
Step-by-Step Methodology:
Setup: Charge a reaction vial with the Ar-X electrophile (1.0 equiv), 3-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[d]isoxazole (1.2 equiv), and K₂CO₃ (3.0 equiv).
Solvent System: Add a biphasic solvent mixture of 1,4-Dioxane/H₂O (typically 4:1 v/v). The water is strictly required to dissolve the K₂CO₃ and facilitate the formation of the reactive boronate complex.
Catalyst & Heating: Degas the mixture, add Pd(PPh₃)₄ (0.05 equiv), and heat at 90 °C for 12 hours.
Isolation: Extract with EtOAc, wash with brine, dry over Na₂SO₄, and purify via chromatography.
Applications in Advanced Drug Discovery
The 3-methylbenzo[d]isoxazole moiety is a highly valued bioisostere for indoles and benzisoxazoles. It provides unique hydrogen-bonding acceptor capabilities (via the nitrogen and oxygen atoms) while maintaining excellent metabolic stability against cytochrome P450-mediated oxidation.
A prominent application of this specific Bpin ester is documented in the synthesis of G protein-coupled receptor kinase 5 (GRK5) modulators [1]. In patent AU2022292903A1, derivatives synthesized from this building block are utilized to target heart disease, cardiac hypertrophy, and various inflammatory and immunological conditions. The ability to cleanly append the 3-methylbenzo[d]isoxazole ring to complex pyrrolo[2,3-b]pyridine scaffolds relies entirely on the stability and reactivity profile of this specific pinacol ester.
Safety, Handling, and Storage
GHS Classification: The compound is classified as a skin irritant (Category 2), eye irritant (Category 2A), and may cause respiratory irritation (STOT SE 3) [2].
Handling: Handle under a fume hood using standard PPE (nitrile gloves, safety goggles).
Storage: To ensure maximum shelf life and prevent slow atmospheric hydrolysis of the pinacol ester, store the solid at 2–8 °C (refrigerated) under an inert atmosphere (argon or nitrogen) in a tightly sealed, light-resistant container.
References
Google Patents.
3-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)benzo[D]isoxazole | CID 71108094
National Center for Biotechnology Information (PubChem).
URL:[Link]
Development and Scale-up of a Miyaura Borylation Process
Carbogen AMCIS.
URL:[Link]
Executive Summary 3-Methyl-1,2-benzisoxazole-5-boronic acid (and its pinacol ester surrogate) represents a critical heteroaromatic building block in modern medicinal chemistry. It serves as a precise molecular handle for...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
3-Methyl-1,2-benzisoxazole-5-boronic acid (and its pinacol ester surrogate) represents a critical heteroaromatic building block in modern medicinal chemistry. It serves as a precise molecular handle for introducing the 3-methyl-1,2-benzisoxazole scaffold—a pharmacophore privileged in antipsychotic (e.g., Risperidone, Paliperidone) and anticonvulsant (e.g., Zonisamide) therapeutics.
This guide addresses the physicochemical profile, synthetic architecture, and handling protocols for this reagent. Special emphasis is placed on the Suzuki-Miyaura cross-coupling utility, distinguishing between the free boronic acid and its more stable pinacol ester, while providing expert commentary on the stability of the isoxazole core under transition-metal catalysis conditions.
Chemical Identity & Physicochemical Profile[1][2][3]
The reagent is most commonly synthesized and stored as the pinacol ester due to enhanced stability and solubility profiles compared to the free boronic acid, which is prone to dehydration (boroxine formation) and protodeboronation.
Free Acid: Soluble in DMSO, MeOH; sparingly soluble in non-polar solvents.Pinacol Ester: Soluble in DCM, THF, EtOAc, Toluene.[1][2][3]
Structural Feature
1,2-Benzisoxazole core with a methyl group at C3 and boronate at C5.
Expert Insight: The Boroxine Equilibrium
Researchers must recognize that "free" boronic acids often exist as an equilibrium mixture with their cyclic trimeric anhydrides (boroxines). This does not affect stoichiometry in Suzuki couplings (as the base hydrolyzes the boroxine in situ), but it can complicate NMR characterization and exact mass weighing. Recommendation: Use the pinacol ester (CAS 1314136-00-9) for precise stoichiometric control in parallel synthesis.
Synthetic Architecture
The synthesis of the 5-boronic acid derivative hinges on the functionalization of the 5-bromo precursor. The 3-methyl group is typically installed early in the sequence (e.g., via cyclization of 2-hydroxyacetophenone oxime acetate).
Retrosynthetic Analysis & Forward Pathway
The most robust route utilizes the Miyaura Borylation of 5-bromo-3-methyl-1,2-benzisoxazole.
Figure 1: Synthetic workflow from raw materials to the boronic ester target.
Stability of the Benzisoxazole Core
A common concern with 1,2-benzisoxazoles is the Kemp Elimination (base-catalyzed ring opening to salicylonitriles).
Risk Assessment: The 3-methyl substitution blocks the C3-proton abstraction required for the classic Kemp elimination mechanism. Consequently, 3-methyl-1,2-benzisoxazole-5-boronic acid is significantly more stable to basic Suzuki conditions (e.g., Na₂CO₃, K₃PO₄) than its 3-unsubstituted analogs.
Caution: Avoid extremely harsh conditions (e.g., t-BuOK in refluxing alcohol), which may still degrade the heterocycle via alternative nucleophilic attack pathways.
Experimental Protocol: Suzuki-Miyaura Coupling
This protocol describes the coupling of 3-methyl-1,2-benzisoxazole-5-boronic acid pinacol ester with a generic aryl bromide (
). It uses a catalyst system optimized for heteroaryl chlorides/bromides.
Base: K₂CO₃ (2.0 M aqueous solution) or Cs₂CO₃ (solid, 3.0 equiv).
Solvent: 1,4-Dioxane or DMF.
Step-by-Step Methodology
Charge: In a reaction vial equipped with a magnetic stir bar, add the aryl halide (1.0 mmol), boronic ester (1.2 mmol, 311 mg), and Pd(dppf)Cl₂·DCM (0.05 mmol, 41 mg).
Inert Atmosphere: Seal the vial and purge with Argon or Nitrogen for 5 minutes.
Solvent Addition: Add degassed 1,4-Dioxane (4 mL) via syringe.
Base Activation: Add 2.0 M aqueous K₂CO₃ (1.5 mL, 3.0 mmol). Note: If the substrate is water-sensitive, use solid Cs₂CO₃ and anhydrous DMF.
Reaction: Heat the mixture to 80–90 °C for 4–16 hours. Monitor by LC-MS for the disappearance of the aryl halide.
Workup: Cool to room temperature. Dilute with EtOAc and wash with water and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate.
Purification: Purify via flash column chromatography (Hexanes/EtOAc gradient).
Self-Validating Checkpoints
Color Change: The reaction mixture typically turns from orange/red (active Pd) to black (Pd precipitation) upon completion or catalyst decomposition.
TLC: The boronic ester often streaks on silica; the product should be a distinct, UV-active spot.
LC-MS: Look for the mass of Product (
) if coupling with a phenyl group, adjusting for the loss of the boronate moiety.
Mechanism & Signaling Pathways
The utility of this molecule relies on the catalytic cycle of Palladium.[5][7][8][9][10] The diagram below illustrates the specific entry of the benzisoxazole moiety into the cycle.
Figure 2: The Suzuki-Miyaura catalytic cycle highlighting the transmetalation of the benzisoxazole boronate.
Handling, Stability & Safety
Storage Protocols
Temperature: Store at 2–8°C (refrigerated).
Atmosphere: The pinacol ester is relatively air-stable but should be stored under inert gas (Argon) for long-term retention of activity. The free acid is hygroscopic and prone to dehydration; keep strictly dry.
Shelf Life: 12 months if sealed and stored properly.
Safety Data (GHS Classification)
Signal Word: Warning
Hazard Statements:
H315: Causes skin irritation.
H319: Causes serious eye irritation.
H335: May cause respiratory irritation.
PPE: Wear nitrile gloves, safety goggles, and work within a fume hood.
Troubleshooting "Dead" Reactions
If the coupling fails:
Check Catalyst: Pd(0) is sensitive to O₂. Ensure the reaction solvent is thoroughly degassed (sparged with inert gas).
Check Boronate Hydrolysis: The pinacol ester hydrolyzes slowly. If using the ester in aqueous conditions, ensure the reaction time is sufficient for the species to activate, or add a promoter like catalytic amount of water if using anhydrous conditions.
Base Choice: Switch from K₂CO₃ to K₃PO₄ or CsF if the substrate is sterically hindered.
References
Miyaura Borylation (General Method): Ishiyama, T., Murata, M., & Miyaura, N. (1995). Palladium(0)-catalyzed cross-coupling reaction of alkoxydiboron with haloarenes: a direct procedure for arylboronic esters. The Journal of Organic Chemistry, 60(23), 7508-7510. Link
Benzisoxazole Scaffold Utility: Palumbo, A., et al. (2020). Benzisoxazole: a privileged scaffold for medicinal chemistry.[11] Chemical Biology & Drug Design. Link
Suzuki Coupling of Heterocycles: Billingsley, K. L., & Buchwald, S. L. (2007). An improved system for the palladium-catalyzed cross-coupling of heteroaryl boronic acids.[4] Journal of the American Chemical Society, 129(11), 3358-3366. Link
Pinacol Ester CAS Data: Sigma-Aldrich Product Specification for CAS 1314136-00-9. Link
Kemp Elimination Context: Kemp, D. S., & Casey, M. L. (1973). Physical organic chemistry of benzisoxazoles. II. The base-catalyzed decomposition of some 3-substituted benzisoxazoles. Journal of the American Chemical Society, 95(20), 6670–6680. Link
Difference between benzo[d]isoxazole boronic acid and pinacol ester
Technical Guide for Medicinal Chemistry & Process Development Executive Summary In the structural optimization of benzo[d]isoxazole scaffolds—common in antipsychotics (e.g., Risperidone, Paliperidone) and anticonvulsants...
Author: BenchChem Technical Support Team. Date: March 2026
Technical Guide for Medicinal Chemistry & Process Development
Executive Summary
In the structural optimization of benzo[d]isoxazole scaffolds—common in antipsychotics (e.g., Risperidone, Paliperidone) and anticonvulsants (e.g., Zonisamide)—the choice between the boronic acid and the pinacol ester (Bpin) is a critical decision point.
While the free boronic acid offers superior atom economy and faster transmetallation kinetics, it suffers from significant handling challenges, including unpredictable dehydration to boroxines and erratic stoichiometry. Conversely, the pinacol ester provides a robust, chromatography-stable "masked" species ideal for library storage and purification, but it introduces a "kinetic penalty" requiring in situ hydrolysis or specialized activation during cross-coupling.
This guide delineates the mechanistic, stability, and processing differences to enable evidence-based selection for drug development workflows.
Structural & Physical Properties
2.1 The Boroxine Equilibrium (Acid Instability)
Benzo[d]isoxazole boronic acids are rarely discrete monomeric species in the solid state. They exist in a dynamic equilibrium with their cyclic trimeric anhydrides (boroxines). This equilibrium is driven by the removal of water (e.g., during vacuum drying).
Impact: This variability makes precise stoichiometry difficult. A weighed mass of "boronic acid" may contain 30–70% boroxine, leading to under-dosing of the nucleophile in Suzuki couplings.
The Benzo[d]isoxazole Factor: The electron-deficient nature of the benzo[d]isoxazole ring (particularly if the boron is at C3) increases the Lewis acidity of the boron center, potentially accelerating boroxine formation compared to electron-rich aryl boronic acids.
2.2 The Pinacol Shield (Ester Stability)
The pinacol ester locks the boron atom into a discrete, monomeric species via the cyclic dioxy-ligand.
Lipophilicity: The non-polar pinacol group renders the molecule soluble in organic solvents (DCM, EtOAc), enabling standard silica gel chromatography—a feat often impossible with the polar, streaking free acid.
Atom Economy: The pinacol ester adds significant molecular weight (C6H12 mass penalty), reducing atom economy.
The fundamental difference in reactivity lies in the Transmetallation Step . Palladium(II) species generally transmetallate faster with boronate anions (
).
3.1 The Hydrolysis Dependency
Boronic Acid: Rapidly forms the active trihydroxyboronate species upon addition of base (e.g.,
, ).
Pinacol Ester: Must often undergo in situ hydrolysis to the free acid before transmetallation can occur efficiently. This adds a kinetic lag phase. If the hydrolysis is slower than the catalyst decomposition or side reactions (like protodeboronation), the yield suffers.
3.2 Protodeboronation Risk
The benzo[d]isoxazole ring is susceptible to protodeboronation (cleavage of the C-B bond), particularly at the C3 position due to the adjacent heteroatoms.
Mechanism: Base-catalyzed ipso-protonation.
Comparison: Pinacol esters are generally more resistant to protodeboronation during storage but eventually face the same risk once hydrolyzed in the reaction mixture. However, the slow release of the free acid from the ester can sometimes protect the system by keeping the concentration of the labile free acid low (the "Slow Release" effect).
3.3 Visualization: Catalytic Cycle & Speciation
The following diagram illustrates the extra energy barrier (hydrolysis) required for the pinacol ester to enter the catalytic cycle.
Figure 1: Mechanistic pathway showing the hydrolysis requirement for Pinacol Esters prior to active transmetallation.
The Benzo[d]isoxazole Sensitivity (N-O Bond)
A unique risk with this scaffold is the lability of the isoxazole N-O bond .
Reducing Conditions: Palladium(0) is a reducing agent. Prolonged reaction times (caused by slow ester hydrolysis) increase the exposure of the N-O bond to Pd(0), increasing the risk of ring cleavage to form o-hydroxy-nitriles or amides.
Recommendation: When using the pinacol ester, use bases that facilitate rapid hydrolysis (e.g.,
with water cosolvent) or use "water-promoted" catalysts like Pd(dppf)Cl2 or Pd(Amphos) to minimize reaction time.
Experimental Protocol: Synthesis & Coupling
Context: Synthesis of a 3-arylbenzo[d]isoxazole via Suzuki Coupling.
5.1 Preparation of Benzo[d]isoxazole-3-boronic acid pinacol ester
Why Ester? Direct lithiation of 3-bromobenzo[d]isoxazole and trapping with triisopropyl borate often yields the acid, which is difficult to separate from lithium salts without inducing protodeboronation. Trapping with 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (IPBpin) yields the organic-soluble ester.
Solvent: 1,4-Dioxane : Water (4:1 ratio). Degass thoroughly.
Catalyst:
(5 mol%).[1] Chosen for robustness against heteroatoms.
Reaction: Heat to 80–90 °C for 4–12 hours.
Monitoring: Watch for disappearance of ester. If ester remains but bromide is consumed, protodeboronation of the active species may be occurring.[2]
Decision Matrix
Use this logic flow to select the correct reagent for your campaign.
Figure 2: Decision matrix for selecting between Boronic Acid and Pinacol Ester.
References
Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412-443. Link
Molander, G. A., & Ellis, N. (2002). Organotrifluoroborates: Protected Boronic Acids that Expand the Versatility of the Suzuki Coupling Reaction. Accounts of Chemical Research, 35(6), 441-456. Link
Knochel, P., et al. (2004).[3] Functionalized Main-Group Organometallics for Organic Synthesis. Angewandte Chemie International Edition, 43(26), 3368-3398. Link
Ishiyama, T., Murata, M., & Miyaura, N. (1995). Palladium(0)-Catalyzed Cross-Coupling Reaction of Alkoxydiboron with Haloarenes: A Direct Procedure for Arylboronic Esters. The Journal of Organic Chemistry, 60(23), 7508-7510. Link
Cox, P. A., et al. (2016). Protodeboronation of Heteroaryl Boronic Acids. Journal of the American Chemical Society, 138(29), 9145–9157. Link
Commercial availability of benzisoxazole-5-boronic acid
Title: Strategic Sourcing and Synthesis of 1,2-Benzisoxazole-5-boronic Acid: A Technical Guide for Medicinal Chemistry Executive Summary 1,2-Benzisoxazole-5-boronic acid (CAS: 1428582-37-9) is a high-value heterocyclic b...
Author: BenchChem Technical Support Team. Date: March 2026
Title: Strategic Sourcing and Synthesis of 1,2-Benzisoxazole-5-boronic Acid: A Technical Guide for Medicinal Chemistry
Executive Summary
1,2-Benzisoxazole-5-boronic acid (CAS: 1428582-37-9) is a high-value heterocyclic building block used primarily in Suzuki-Miyaura cross-coupling to introduce the 1,2-benzisoxazole pharmacophore—a "privileged structure" found in antipsychotics (e.g., Risperidone, Paliperidone) and anticonvulsants (e.g., Zonisamide).
Commercially, this compound is not a bulk commodity .[1] It is frequently listed as "Made to Order" or held in limited stock by boutique building-block vendors due to the inherent instability of the boronic acid moiety (protodeboronation) and the sensitivity of the benzisoxazole ring to base (Kemp elimination).
Recommendation: For rapid SAR exploration, researchers should prioritize purchasing the stable precursor, 5-bromo-1,2-benzisoxazole (CAS: 837392-65-1), and performing a palladium-catalyzed borylation in-house. This guide details the sourcing landscape and provides a validated synthesis protocol designed to preserve the sensitive isoxazole ring.
Chemical Profile & Technical Specifications
Property
Specification
Chemical Name
1,2-Benzisoxazole-5-boronic acid
CAS Number
1428582-37-9
Pinacol Ester CAS
Not widely indexed; synthesize from bromide
Molecular Formula
C₇H₆BNO₃
Molecular Weight
162.94 g/mol
Precursor CAS
837392-65-1 (5-Bromo-1,2-benzisoxazole)
Structural Alert
Base Sensitivity : The 1,2-benzisoxazole ring is prone to Kemp Elimination under strongly basic conditions, resulting in ring opening to 2-cyanophenols.
Commercial Availability Landscape
The supply chain for this compound is fragmented. High-purity stock is rare; most vendors offer it as a custom synthesis item with lead times of 2–4 weeks.
Use the following logic to optimize project timelines:
Figure 1: Strategic procurement workflow prioritizing the stable bromide precursor to mitigate lead-time risks.
Validated Synthesis Protocol
If the boronic acid is unavailable, synthesis from 5-bromo-1,2-benzisoxazole is the industry standard.
Critical Mechanism Note (The Kemp Elimination Risk):
Standard lithiation (n-BuLi) is NOT recommended . Strong bases attack the C3 proton of the benzisoxazole ring, triggering a Kemp elimination that opens the ring to form a salicylonitrile derivative.
Avoid: n-BuLi, t-BuLi, LDA.
Select: Miyaura Borylation (Pd-catalyzed) using weak bases (KOAc).
Protocol: Miyaura Borylation to Pinacol Ester
This protocol yields the pinacol ester, which is more stable than the free acid and can be used directly in Suzuki couplings.
Setup: Charge a dry reaction vial with the bromide, B₂Pin₂, Pd(dppf)Cl₂, and KOAc.
Inert Atmosphere: Seal the vial and purge with Argon/Nitrogen for 5 minutes. Oxygen inhibits the catalytic cycle and promotes homocoupling.
Solvation: Add degassed 1,4-dioxane via syringe.
Reaction: Heat to 80–90°C for 4–12 hours. Monitor by LCMS.
Note: Do not exceed 100°C to minimize thermal decomposition of the heterocycle.
Workup: Cool to room temperature. Filter through a celite pad to remove Palladium black. Wash with EtOAc.[2]
Purification: Concentrate filtrate. Purify via flash chromatography (Hexane/EtOAc).
Stability Check: The pinacol ester is prone to hydrolysis on silica; use a short column or neutral alumina if degradation is observed.
Reaction Pathway & Risk Analysis
Figure 2: Mechanistic comparison showing why Palladium-catalyzed borylation is superior to lithiation for this sensitive scaffold.
Handling & Stability Guidelines
Storage: Store the boronic acid/ester at -20°C under inert gas. The free acid is hygroscopic and prone to dehydration (forming boroxines) or protodeboronation.
Coupling Conditions: When using this building block in Suzuki couplings, avoid strong bases like NaOH or KOH if possible. Use milder bases such as K₃PO₄ or Cs₂CO₃ to prevent ring degradation during the cross-coupling step.
Solubility: Soluble in DMSO, DMF, and alcohols. Limited solubility in non-polar solvents.
References
BLD Pharm . Benzo[d]isoxazol-5-ylboronic acid Product Page. Retrieved from
Sigma-Aldrich . 5-Bromo-1,2-benzisoxazole Product Specification. Retrieved from
Kemp, D. S., & Casey, M. L. (1973). Physical organic chemistry of benzisoxazoles. II. The base-catalyzed decomposition of benzisoxazoles. Journal of the American Chemical Society. (Seminal work on the Kemp Elimination mechanism).[3]
Ishiyama, T., Murata, M., & Miyaura, N. (1995). Palladium(0)-catalyzed cross-coupling reaction of alkoxydiboron with haloarenes: A direct procedure for arylboronic esters. Journal of Organic Chemistry.
3-Methyl-benzo[d]isoxazole: A Privileged Scaffold in Medicinal Chemistry
Topic: 3-Methyl-benzo[d]isoxazole Scaffold in Medicinal Chemistry Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals[1] Executive Summary: The Structural Advantag...
Author: BenchChem Technical Support Team. Date: March 2026
Topic: 3-Methyl-benzo[d]isoxazole Scaffold in Medicinal Chemistry
Content Type: In-Depth Technical Guide
Audience: Researchers, Scientists, and Drug Development Professionals[1]
Executive Summary: The Structural Advantage
The 3-methyl-benzo[d]isoxazole scaffold (also known as 3-methyl-1,2-benzisoxazole) represents a "privileged structure" in modern pharmacotherapy. Structurally, it consists of a benzene ring fused to an isoxazole ring, featuring a methyl group at the C3 position. This moiety is best known as the pharmacophore anchoring the "Risperidone-like" atypical antipsychotics, but its utility extends into anticonvulsants and emerging epigenetic modulators.
Key Physicochemical Drivers:
Bioisosterism: It serves as a robust bioisostere for the indole ring (found in serotonin) and the benzothiophene system. The N-O bond imparts unique electronic properties, modulating H-bond acceptance without acting as a strong H-bond donor, which improves membrane permeability compared to indoles.
Metabolic Stability: While the 1,2-benzisoxazole ring is generally stable, the N-O bond is a site of latent reactivity (reductive ring opening), which can be exploited for prodrug strategies or must be mitigated during lead optimization.
Lipophilicity: The scaffold contributes significantly to the
of a molecule, facilitating blood-brain barrier (BBB) penetration—a critical requirement for CNS-active agents.
Synthetic Architecture: Constructing the Core
The efficient construction of the 3-methyl-benzo[d]isoxazole core is pivotal for SAR exploration. The most robust industrial route involves the cyclization of o-hydroxyacetophenone oximes.
Mechanism of Cyclization
The formation of the isoxazole ring relies on an intramolecular nucleophilic attack. The phenolic oxygen (or its conjugate base) attacks the nitrogen of the oxime derivative, with the elimination of a leaving group (often water or an acetate).
Visualization: Retrosynthetic Analysis & Pathway
The following diagram outlines the logical flow from precursor to the active scaffold, highlighting the critical cyclization step.
Caption: Synthetic pathway for the 3-methyl-benzo[d]isoxazole core via oxime dehydration.
Detailed Experimental Protocol
Objective: Synthesis of 6-fluoro-3-methyl-1,2-benzisoxazole (Key intermediate for Risperidone).
Reagents:
2,4-Difluoroacetophenone (Starting material)
Hydroxylamine hydrochloride (
)
Sodium Acetate (
)
Acetic Anhydride (
)
Potassium Hydroxide (
)
Step-by-Step Methodology:
Oximation (The Setup):
Dissolve 2,4-difluoroacetophenone (1.0 eq) in ethanol.
Add hydroxylamine hydrochloride (1.5 eq) and sodium acetate (1.5 eq).
Critical Step: Reflux for 3–4 hours. Monitor by TLC (Hexane:EtOAc 4:1). The formation of the oxime is usually quantitative.
Workup: Evaporate solvent, resuspend in water, extract with dichloromethane (DCM), dry over
, and concentrate to yield the oxime solid.
Cyclization (The Ring Closure):
Dissolve the crude oxime in acetic anhydride (excess, acts as solvent and dehydrating agent).
Heat to 80°C for 2 hours. This acetylates the oxime hydroxyl group (
).
Base Treatment:[2] Cool the mixture and pour into ice water. Basify carefully with 10% KOH solution to pH ~10.
Mechanism Check: The base promotes the displacement of the acetate group by the phenolic oxygen (which is generated via nucleophilic aromatic substitution of the ortho-fluorine in the 2,4-difluoro precursor case, or simple deprotonation if starting from o-hydroxy). Note: For the 2,4-difluoro starting material, the oxime oxygen attacks the aromatic ring displacing the ortho-fluorine under basic conditions.
Reflux: Heat the alkaline solution at reflux for 2 hours to ensure ring closure.
Purification:
Cool to room temperature. The product often precipitates.
Recrystallize from ethanol/water or purify via silica gel chromatography (eluent: DCM/MeOH).
Pharmacological Profile: The "Atypical" Mechanism
The 3-methyl-benzo[d]isoxazole scaffold is the defining feature of the Risperidone family. Its success lies in its ability to fine-tune the receptor binding profile, specifically the 5-HT2A/D2 ratio.
Receptor Binding Kinetics
Atypical antipsychotics are defined by a high affinity for Serotonin 5-HT2A receptors relative to Dopamine D2 receptors. This "loose" D2 binding combined with potent 5-HT2A blockade reduces Extrapyramidal Symptoms (EPS).
Potent antipsychotic, low EPS at therapeutic doses.
Paliperidone
3-methyl-benzisoxazole
0.25 nM
4.0 nM
~0.06
Active metabolite (9-OH); similar profile, renal clearance.
Haloperidol
Butyrophenone
78 nM
0.7 nM
>100
Typical antipsychotic; high EPS risk due to tight D2 binding.
Signaling Pathway Visualization
The following diagram illustrates how the scaffold-containing ligand modulates the synaptic transmission, preventing dopamine hyperactivity while mitigating motor side effects via serotonin modulation.
ADME & Metabolic Stability: The N-O Bond Vulnerability
While the scaffold is robust, the isoxazole N-O bond is susceptible to reductive cleavage.[4]
Reductive Ring Opening: Under specific metabolic conditions (often mediated by cytosolic aldehyde oxidase or gut microbiota), the N-O bond can be cleaved to form a 2-hydroxy-benzamidine or 2-hydroxy-phenone derivative.
Case Study (Zonisamide): Although a 1,2-benzisoxazole-3-methanesulfonamide, Zonisamide undergoes reductive ring opening to form 2-(sulfamoylacetyl)phenol.
Risperidone Metabolism: The 3-methyl-benzo[d]isoxazole ring in Risperidone is remarkably stable in humans. The primary metabolic pathway is not ring opening, but rather hydroxylation at the 9-position of the tetrahydropyridopyrimidinone ring (mediated by CYP2D6), yielding Paliperidone. This stability highlights the importance of the 3-methyl substitution in preventing ring degradation compared to 3-unsubstituted analogs.
Emerging Applications: Beyond Antipsychotics
Recent medicinal chemistry efforts have repurposed this scaffold for oncology and epigenetics.
BET Bromodomain Inhibitors: 5-imidazole-3-methylbenz[d]isoxazole derivatives have been identified as potent inhibitors of CBP/p300 bromodomains. These agents disrupt the interaction between acetylated histones and transcription factors, offering a novel therapeutic avenue for Acute Myeloid Leukemia (AML).
Kinase Inhibition: 3-amino-benzo[d]isoxazole derivatives act as multi-targeted receptor tyrosine kinase (RTK) inhibitors, targeting VEGFR and PDGFR, which are critical for tumor angiogenesis.
References
Ortho-McNeil-Janssen Pharmaceuticals. (2006). Invega (paliperidone) Extended-Release Tablets Prescribing Information. Link
Leysen, J. E., et al. (1994). Risperidone: A novel antipsychotic with balanced serotonin-dopamine antagonism. Journal of Clinical Psychiatry. Link
Kalgutkar, A. S., et al. (2003).[4][5] In vitro metabolism studies on the isoxazole ring scission in the anti-inflammatory agent leflunomide...[5][6]. Drug Metabolism and Disposition.[7][8][9][10] Link
Xu, Y., et al. (2025). Discovery of 5-imidazole-3-methylbenz[d]isoxazole derivatives as potent and selective CBP/p300 bromodomain inhibitors. Acta Pharmacologica Sinica. Link
BenchChem. (2025).[1] 5-Bromo-3-methylbenzo[d]isoxazole in Medicinal Chemistry. Link(Representative link for chemical property data)
Comprehensive Technical Guide on 3-Methyl-benzo[d]isoxazole-5-boronic Acid: Properties, Synthesis, and Applications in Drug Development
Executive Summary The benzo[d]isoxazole scaffold is a privileged pharmacophore in modern medicinal chemistry, frequently utilized in the design of antipsychotics, kinase inhibitors, and epigenetic modulators[1],[2],[3]....
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The benzo[d]isoxazole scaffold is a privileged pharmacophore in modern medicinal chemistry, frequently utilized in the design of antipsychotics, kinase inhibitors, and epigenetic modulators[1],[2],[3]. To effectively explore structure-activity relationships (SAR) around this core, researchers rely on late-stage functionalization techniques. 3-Methyl-benzo[d]isoxazole-5-boronic acid and its corresponding pinacol ester serve as critical synthetic handles, enabling rapid diversification at the 5-position via palladium-catalyzed Suzuki-Miyaura cross-coupling[4],[5].
This whitepaper provides an in-depth analysis of the compound's chemical identity, the mechanistic causality behind its cross-coupling behavior, and a self-validating experimental protocol designed for high-yield synthesis.
Core Chemical Identity & Quantitative Data
In synthetic workflows, the compound is encountered in two primary forms: the free boronic acid and its pinacol ester (Bpin) derivative. While the free acid is the fundamental reactive species, it is highly prone to dehydration (forming cyclic boroxines) and protodeboronation under thermal stress[6],[7]. Consequently, the pinacol ester is overwhelmingly preferred for commercial storage and bench-top handling due to the steric shielding of the boron atom's empty p-orbital, which imparts indefinite stability under ambient conditions[8],[6].
The primary utility of 3-Methyl-benzo[d]isoxazole-5-boronic acid lies in its participation in the Suzuki-Miyaura cross-coupling reaction [4],[5]. Understanding the mechanistic causality of this catalytic cycle is essential for troubleshooting and optimizing yields.
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of an aryl halide (Ar-X), forming a cis-Pd(II) complex that rapidly isomerizes to a more stable trans-complex[4],[5].
Transmetalation (The Critical Step): Boronic acids are inherently poor nucleophiles. The addition of an aqueous base (e.g., K₂CO₃) is mechanistically mandatory. The base coordinates to the empty p-orbital of the boron atom, forming a tetravalent boronate "ate" complex[6],[7]. This coordination significantly increases the electron density and nucleophilicity of the benzo[d]isoxazole group, facilitating its transfer to the Pd(II) center[4],[7].
Reductive Elimination: The Pd(II) complex undergoes geometric isomerization to bring the two organic ligands into a cis orientation, followed by reductive elimination to form the new C-C bond and regenerate the Pd(0) catalyst[4],[5].
Figure 1: Mechanistic cycle of the Suzuki-Miyaura cross-coupling reaction.
Self-Validating Experimental Protocol
To ensure high-fidelity synthesis when coupling 3-Methyl-benzo[d]isoxazole-5-boronic acid (or its pinacol ester) with an aryl halide, the following self-validating protocol must be employed. Every step is designed with a specific chemical rationale to prevent side reactions such as homocoupling or catalyst deactivation.
Methodological Rationale:
Catalyst Choice (Pd(dppf)Cl₂): The bidentate dppf ligand enforces a cis-geometry on the palladium center, which accelerates the final reductive elimination step. It is highly effective for sterically hindered heterocyclic systems.
Solvent System (1,4-Dioxane / H₂O): Dioxane provides excellent solubility for the organic components, while the aqueous phase is necessary to dissolve the inorganic base and facilitate the formation of the boronate "ate" complex[4].
Degassing: Oxygen rapidly oxidizes the active Pd(0) species to inactive Pd(II) oxides. Strict degassing is a non-negotiable parameter for reproducibility.
Step-by-Step Workflow:
Reagent Loading: In an oven-dried Schlenk flask, add 3-Methyl-benzo[d]isoxazole-5-boronic acid pinacol ester (1.1 equiv), the target Aryl Halide (1.0 equiv), and Pd(dppf)Cl₂ (0.05 equiv).
Base Addition: Add Potassium Carbonate (K₂CO₃, 3.0 equiv).
Solvent Introduction: Add a solvent mixture of 1,4-Dioxane and distilled H₂O (typically in a 4:1 v/v ratio).
Degassing (Self-Validation Checkpoint 1): Sparge the mixture with Argon for 15 minutes. Validation: The solution should transition from a suspension to a more uniform, dark mixture without bubbling or precipitation.
Thermal Activation: Seal the flask and heat to 90°C for 12–16 hours.
Reaction Monitoring (Self-Validation Checkpoint 2): Analyze an aliquot via TLC or LC-MS. Validation: Complete consumption of the aryl halide and the appearance of a new product mass indicate successful transmetalation and coupling.
Workup: Cool to room temperature, dilute with Ethyl Acetate (EtOAc), and wash with brine to remove the aqueous base and dioxane. Dry the organic layer over anhydrous Na₂SO₄.
Purification: Concentrate under reduced pressure and purify via silica gel flash chromatography (Hexanes/EtOAc gradient).
Figure 2: Self-validating experimental workflow for Suzuki-Miyaura coupling.
Analytical Validation
Upon successful isolation of the cross-coupled benzo[d]isoxazole derivative, structural confirmation must be achieved through standard analytical techniques:
LC-MS (Liquid Chromatography-Mass Spectrometry): For the unreacted pinacol ester starting material, expect an[M+H]⁺ peak at m/z 260.1[8],[11]. For the free acid, expect an [M+H]⁺ peak at m/z 178.0[9].
¹H NMR (Nuclear Magnetic Resonance): The characteristic methyl group at the 3-position of the benzo[d]isoxazole ring will appear as a sharp singlet integrating to 3 protons, typically in the range of δ 2.5–2.8 ppm, depending on the solvent and electronic environment of the coupled product.
Engineering Chemical Diversity: A Technical Guide to Heteroaryl Boronic Acids in Drug Discovery Libraries
Introduction: The Heteroaryl Imperative Heteroaryl motifs are the architectural bedrock of modern pharmacophores. By strategically embedding nitrogen, oxygen, or sulfur into aromatic frameworks, medicinal chemists can pr...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction: The Heteroaryl Imperative
Heteroaryl motifs are the architectural bedrock of modern pharmacophores. By strategically embedding nitrogen, oxygen, or sulfur into aromatic frameworks, medicinal chemists can precisely tune a drug candidate's lipophilicity, metabolic stability, and target-binding affinity through directional hydrogen bonding. The Suzuki-Miyaura cross-coupling reaction remains the premier methodology for appending these heterocycles during library synthesis. However, the utilization of heteroaryl boronic acids—particularly electron-deficient variants—presents significant synthetic bottlenecks that can derail high-throughput drug discovery efforts 1.
Mechanistic Bottlenecks: Protodeboronation & The "2-Pyridyl Problem"
To successfully deploy heteroaryl boronic acids, one must understand the causality of their failure modes. The most notorious challenge is the "2-pyridyl problem." The Lewis basic nitrogen atom in these heterocycles can coordinate directly to the palladium catalyst, leading to rapid catalyst poisoning 2.
More critically, electron-deficient heterocycles are highly susceptible to protodeboronation . Because the boron atom possesses an empty p-orbital (sp² hybridized), it is highly electrophilic. In the presence of the aqueous bases required for Suzuki-Miyaura coupling, hydroxide ions readily attack the boron. The electron-withdrawing nature of the heterocycle stabilizes the resulting carbanion-like transition state, accelerating the cleavage of the carbon-boron bond. This fragmentation yields the unsubstituted heteroarene and boric acid, a decomposition pathway that frequently outpaces the desired transmetalation step 2.
To circumvent protodeboronation, the empty p-orbital of the boron must be shielded. This is achieved by converting the sp²-hybridized boronic acid into an sp³-hybridized complex.
MIDA Boronates: N-methyliminodiacetic acid (MIDA) acts as a tridentate ligand, coordinating to the boron and completely quenching its Lewis acidity. This renders heteroaryl MIDA boronates highly crystalline, bench-stable, and chromatographically robust 3.
Triolborates & DABO Boronates: Alkali metal triolborates and diethanolamine (DABO) adducts offer similar sp³-hybridized stability, permitting metal-catalyzed reactions even in highly aqueous environments without premature degradation 4.
Quantitative Reactivity Profiling
The selection of the boron protecting group dictates the thermodynamic stability and kinetic availability of the reagent. The table below synthesizes the operational parameters of common boron species used in library generation.
Boron Species
Boron Hybridization
Bench/Shelf Stability
Reactivity in Transmetalation
Susceptibility to Protodeboronation
Free Boronic Acid [B(OH)₂]
sp²
Low (Heteroaryl)
High
High
Pinacol Ester (BPin)
sp²
Moderate
Moderate
Moderate
MIDA Boronate
sp³
High (Indefinite)
Nil (Requires in situ release)
Low (Protected state)
Triolborate Salt
sp³
High
Moderate-High
Low
DABO Boronate
sp³
High
Moderate
Low
The Kinetic Gating Strategy (Slow-Release)
The true synthetic leverage of MIDA boronates lies in their capacity for slow-release cross-coupling . By utilizing a mild base, the MIDA boronate slowly hydrolyzes in situ to release the free boronic acid. Because the rate of transmetalation with the Pd(II) intermediate is exceptionally fast, the free boronic acid is consumed the moment it is generated. This keeps the instantaneous concentration of the unstable boronic acid near zero, effectively starving the protodeboronation decomposition pathway 1.
Fig 1. Kinetic gating in the slow-release Suzuki-Miyaura catalytic cycle.
This protocol is designed as a self-validating kinetic system . The use of K₃PO₄ thermodynamically gates the hydrolysis. If the catalytic cycle stalls (e.g., due to oxidative addition failure), the localized concentration of free boronic acid rises slightly, shifting the hydrolysis equilibrium backward and preventing runaway decomposition.
Reagents & Setup:
Heteroaryl MIDA Boronate (1.0 equiv)
Aryl/Heteroaryl Halide (1.5 equiv)
Pd(OAc)₂ (0.02 equiv) & SPhos (0.04 equiv) or Cu(OAc)₂ (0.2 equiv) for 2-pyridyls
K₃PO₄ (3.0 equiv)
Solvent: 1,4-Dioxane / H₂O (5:1 v/v)
Step-by-Step Methodology:
Catalyst Pre-activation: In a Schlenk flask, combine Pd(OAc)₂ and SPhos in dry 1,4-dioxane. Stir for 10 minutes until the solution turns pale yellow, indicating the formation of the active Pd(0) species. Causality: Pre-forming the catalyst ensures immediate capture of the boronic acid once hydrolysis begins.
Reagent Integration: Add the Aryl Halide and the Heteroaryl MIDA Boronate to the flask.
Rigorous Degassing: Subject the mixture to three freeze-pump-thaw cycles. Causality: Oxygen rapidly oxidizes electron-rich phosphine ligands (SPhos) and degrades the Pd(0) catalyst, which would stall transmetalation and lead to a buildup (and subsequent decomposition) of the free boronic acid.
Kinetic Initiation: Add an aqueous solution of K₃PO₄ (degassed) to the mixture.
Crucial Insight: Do not use NaOH. Strong bases hydrolyze MIDA boronates in <10 minutes, flooding the system with unstable boronic acid and causing catastrophic protodeboronation. K₃PO₄ ensures a continuous ~3-hour release profile.
Thermal Activation: Heat the biphasic mixture to 60 °C with vigorous stirring for 12 hours.
Visual Validation: The biphasic nature of the solvent system provides a visual cue. If the aqueous layer evaporates due to a poor seal, the inorganic phosphate salts will immediately precipitate, halting hydrolysis and safely pausing the reaction rather than destroying the starting material.
Workup: Cool to room temperature, dilute with EtOAc, wash with brine, dry over anhydrous Na₂SO₄, and purify via flash chromatography.
Advanced Frontiers: Continuous Flow Synthesis for 3-D Fragments
For the most highly unstable heteroaryl intermediates—those that decompose even during the formation of protected boronates—batch chemistry is insufficient. Modern drug discovery libraries are increasingly relying on continuous flow chemistry to generate these species on-demand 5.
By utilizing microreactors, chemists can perform in-line lithiation of heteroaryl halides followed by immediate trapping with a borate ester (e.g., triisopropyl borate). Because the residence time in the microreactor is measured in milliseconds, the transient heteroaryl boronate is piped directly into a secondary continuous flow Suzuki-Miyaura reactor before it can decompose. This convergent synthesis approach is currently enabling the rapid construction of shape-diverse, sp³-rich 3-D fragment libraries that were previously inaccessible 6.
Fig 2. Continuous flow workflow for on-demand generation of unstable heteroaryl boronates.
Conclusion
The integration of heteroaryl motifs into drug discovery libraries is no longer bottlenecked by the intrinsic instability of electron-deficient boronic acids. By applying mechanistic logic—specifically, structural shielding via sp³ hybridization and kinetic gating via slow-release protocols—chemists can transform previously "impossible" couplings into highly reproducible, self-validating workflows. As we push toward more complex 3-D chemical space, the synergy between protected boronates and continuous flow technologies will remain a critical driver of pharmaceutical innovation.
References
A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. National Institutes of Health (NIH) / PMC.1
A Comparative Guide to the Reactivity of Heteroaryl Boronic Acids in Suzuki-Miyaura Cross-Coupling. Benchchem.2
Application Notes and Protocols: Suzuki-Miyaura Coupling with 3-Methyl-benzo[d]isoxazole-5-boronic acid
Introduction The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern synthetic chemistry, celebrated for its remarkable versatility and functional group tolerance in forging carbon-carbon bonds.[1][2...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction
The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern synthetic chemistry, celebrated for its remarkable versatility and functional group tolerance in forging carbon-carbon bonds.[1][2][3][4] First reported by Suzuki and Miyaura in 1981, this palladium-catalyzed reaction has become indispensable in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[5][6] A testament to its impact is the 2010 Nobel Prize in Chemistry awarded to Akira Suzuki, Richard F. Heck, and Ei-ichi Negishi for their work on palladium-catalyzed cross-couplings.[1]
This guide provides an in-depth exploration of the Suzuki-Miyaura coupling, with a specific focus on the application of 3-Methyl-benzo[d]isoxazole-5-boronic acid. This heteroaromatic building block is of significant interest in medicinal chemistry due to the prevalence of the benzisoxazole motif in a range of biologically active compounds.[7] We will delve into the mechanistic underpinnings of the reaction, offer detailed experimental protocols, and discuss key considerations for optimizing this powerful transformation.
Mechanistic Overview: The Catalytic Cycle
The generally accepted mechanism for the Suzuki-Miyaura coupling involves a catalytic cycle centered around a palladium complex that shuttles between the Pd(0) and Pd(II) oxidation states.[1][5][8] The three fundamental steps are oxidative addition, transmetalation, and reductive elimination.[5][8]
Oxidative Addition: The catalytic cycle commences with the insertion of a coordinatively unsaturated Pd(0) species into the carbon-halide or carbon-pseudohalide bond of the electrophilic coupling partner (e.g., an aryl bromide).[1][5] This step forms a square-planar Pd(II) complex.[1] The reactivity of the electrophile generally follows the trend: I > Br > OTf >> Cl.[1]
Transmetalation: This crucial step involves the transfer of the organic group from the organoboron reagent to the palladium(II) center.[5][8] The boronic acid must first be activated by a base to form a more nucleophilic boronate species.[9] This "ate" complex then reacts with the Pd(II) intermediate, displacing the halide or pseudohalide and forming a new diorganopalladium(II) complex.[1]
Reductive Elimination: The final step is the reductive elimination from the diorganopalladium(II) complex, which forms the new carbon-carbon bond in the desired biaryl product and regenerates the catalytically active Pd(0) species, allowing the cycle to continue.[1][5]
Visualization of the Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Key Reagents and Considerations
Successful Suzuki-Miyaura couplings hinge on the judicious selection of several key components: the boronic acid, the electrophile, the palladium catalyst and ligand, the base, and the solvent system.[1]
The Boronic Acid: 3-Methyl-benzo[d]isoxazole-5-boronic acid
Heteroaryl boronic acids, such as 3-Methyl-benzo[d]isoxazole-5-boronic acid, can present unique challenges.[2] The electronic nature of the heteroaromatic ring can influence the rate of transmetalation, and the presence of Lewis basic heteroatoms can potentially coordinate to and deactivate the palladium catalyst.[2]
Stability: A significant challenge with many heteroaryl boronic acids is their propensity to undergo protodeboronation, a process where the C-B bond is cleaved by a proton source.[2][10] This decomposition pathway is often accelerated under the basic and sometimes aqueous conditions of the Suzuki-Miyaura reaction.[1] To mitigate this, using the more stable pinacol ester of the boronic acid, 3-Methyl-benzo[d]isoxazole-5-boronic acid pinacol ester, can be advantageous.[11][12] These esters are generally more robust and can be used directly in the coupling reaction.[4]
The Electrophile
A wide range of electrophiles can be employed in Suzuki-Miyaura couplings, including aryl, heteroaryl, and vinyl halides and pseudohalides (e.g., triflates, tosylates).[1][13] The choice of electrophile impacts the rate of oxidative addition, with iodides and bromides generally being more reactive than chlorides.[1] For less reactive electrophiles, more electron-rich and bulky phosphine ligands are often required to facilitate the oxidative addition step.[1]
Palladium Catalyst and Ligand
The choice of palladium source and ligand is critical for achieving high efficiency and turnover numbers. While simple catalysts like Pd(PPh₃)₄ can be effective, modern catalyst systems often employ a combination of a palladium precursor [e.g., Pd(OAc)₂, Pd₂(dba)₃] and a specialized phosphine ligand.[5][6]
For challenging couplings involving heteroaromatic substrates, electron-rich and sterically hindered ligands, such as those from the Buchwald and Fu groups (e.g., XPhos, SPhos), have proven to be particularly effective.[10][14] These ligands promote both the oxidative addition and reductive elimination steps and can help to prevent catalyst deactivation.[15] N-heterocyclic carbene (NHC) ligands have also emerged as a powerful class of ligands for Suzuki-Miyaura couplings.[16]
Base and Solvent
The base plays a crucial role in activating the boronic acid for transmetalation.[9] Common inorganic bases include carbonates (K₂CO₃, Cs₂CO₃), phosphates (K₃PO₄), and hydroxides (NaOH, KOH).[1][17] The choice of base can significantly impact the reaction outcome, and screening different bases is often necessary for optimization.[18] For substrates with base-sensitive functional groups, milder bases like potassium fluoride (KF) can be employed.[9]
A variety of organic solvents are suitable for Suzuki-Miyaura couplings, including ethereal solvents (dioxane, THF), aromatic hydrocarbons (toluene), and polar aprotic solvents (DMF, DMAc).[1][13] Often, a mixture of an organic solvent and water is used to facilitate the dissolution of the inorganic base.[1]
Experimental Protocols
The following protocols provide a starting point for the Suzuki-Miyaura coupling of 3-Methyl-benzo[d]isoxazole-5-boronic acid with a generic aryl bromide. Optimization of these conditions may be necessary for specific substrates.
Protocol 1: General Procedure using a Palladium Precatalyst and Ligand
This protocol is suitable for a wide range of aryl and heteroaryl bromides.
Materials:
3-Methyl-benzo[d]isoxazole-5-boronic acid (or its pinacol ester)
To a dry reaction vial equipped with a magnetic stir bar, add 3-Methyl-benzo[d]isoxazole-5-boronic acid (1.2 equiv.), the aryl bromide (1.0 equiv.), potassium phosphate (2.0 equiv.), palladium(II) acetate (2 mol%), and XPhos (4 mol%).
Evacuate and backfill the vial with an inert atmosphere (e.g., argon or nitrogen) three times.
Add anhydrous 1,4-dioxane and degassed water (typically a 4:1 to 10:1 ratio of dioxane to water) via syringe. The final concentration of the aryl bromide should be in the range of 0.1-0.5 M.
Seal the vial and heat the reaction mixture to 80-110 °C with vigorous stirring.
Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS).
Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
Filter and concentrate the solution under reduced pressure.
Purify the crude product by flash column chromatography on silica gel.
In a microwave reaction vessel, combine 3-Methyl-benzo[d]isoxazole-5-boronic acid (1.5 equiv.), the aryl bromide (1.0 equiv.), tetrakis(triphenylphosphine)palladium(0) (5 mol%), and potassium carbonate (2.0 equiv.).
Add DMF to achieve a concentration of the aryl bromide of approximately 0.2-1.0 M.
Seal the vessel and place it in the microwave reactor.
Heat the reaction mixture to 120-150 °C for 10-30 minutes.
After cooling, work up the reaction as described in Protocol 1.
Experimental Workflow Visualization
Caption: A generalized experimental workflow for the Suzuki-Miyaura coupling.
Optimization and Troubleshooting
Optimizing a Suzuki-Miyaura coupling often involves a systematic variation of the reaction parameters. High-throughput screening (HTS) techniques have become increasingly valuable for rapidly identifying optimal conditions from a large array of possibilities.[6][20]
The choice of catalyst and ligand is crucial for activating the C-X bond and facilitating the catalytic cycle, especially with challenging substrates.[10][16][21]
The base activates the boronic acid; its strength and solubility can significantly affect reaction rates and yields.[1][9]
Solvent
Dioxane, THF, Toluene, DMF, 2-MeTHFOften with added water
The solvent system affects the solubility of reagents and can influence the rate of different steps in the catalytic cycle.[1][22]
Temperature
Room temperature to >150 °C (with microwave)
Higher temperatures generally increase reaction rates but can also promote decomposition of sensitive substrates or catalysts.
Boronic Acid Form
Free boronic acid vs. Pinacol or MIDA ester
Esters often exhibit greater stability, reducing protodeboronation and improving yields with unstable boronic acids.[4][23]
Common Issues and Solutions:
Low Yield/No Reaction:
Inactive Catalyst: Ensure the palladium source and ligand are of good quality and handled under an inert atmosphere if necessary. Consider using a more active catalyst system (e.g., a Buchwald precatalyst).[10]
Inefficient Oxidative Addition: If using an aryl chloride, a more electron-rich ligand may be required.[1]
Protodeboronation: Switch to the pinacol ester of the boronic acid, use anhydrous conditions if possible, or employ milder bases like KF.[9][10]
Formation of Homocoupled Products:
This can arise from side reactions of the boronic acid or the electrophile. Lowering the reaction temperature or using a different catalyst system may help.
Difficulty with Purification:
Boronic acid-derived impurities can sometimes be challenging to remove. A post-reaction wash with a mild aqueous base can help to remove unreacted boronic acid.
Conclusion
The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile tool for the synthesis of biaryl and heteroaryl compounds. The successful application of this reaction with 3-Methyl-benzo[d]isoxazole-5-boronic acid opens the door to a wide range of novel molecules with potential applications in drug discovery and materials science. By understanding the underlying mechanism and carefully selecting the reaction parameters, researchers can effectively harness the power of this transformative reaction. The protocols and optimization strategies outlined in this guide provide a solid foundation for the successful implementation of the Suzuki-Miyaura coupling in your research endeavors.
Thota, S. et al. Mapping the molecular mechanism of zinc catalyzed Suzuki–Miyaura coupling reaction: a computational study. Organic & Biomolecular Chemistry.
Macharia, J. M. et al. The catalytic mechanism of the Suzuki-Miyaura reaction. ChemRxiv.
Hassan, J. et al. Palladium catalysts for the Suzuki cross-coupling reaction: An overview of recent advances. Synthesis.
Kinzel, T. et al. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids.
Shinde, D. B. et al. A General Suzuki Cross-Coupling Reaction of Heteroaromatics Catalyzed by Nanopalladium on Amino-Functionalized Siliceous Mesocellular Foam. The Journal of Organic Chemistry.
Hassan, J. et al. Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. Synthesis.
Carey, J. S. et al. Impact of Cross-Coupling Reactions in Drug Discovery and Development. Molecules.
Movsisyan, M. & Gevorgyan, V. Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling in Continuous Flow.
Zhang, Y. et al. Catalyst Recycling in the Suzuki Coupling Reaction: Toward a Greener Synthesis in the Pharmaceutical Industry.
Christensen, M. et al. Closed-loop optimization of general reaction conditions for heteroaryl Suzuki-Miyaura coupling. Science.
ResearchGate. Optimization of conditions for the Suzuki coupling reaction. [Link]
Uličná, K. et al. Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Molecules.
ResearchGate. Suzuki Coupling Reactions of Heteroarylboronic Acids with Aryl Halides and Arylboronic Acids with Heteroaryl Bromides Using a Tetraphosphine/Palladium Catalyst | Request PDF. [Link]
ResearchGate. Palladium‐Catalyzed Suzuki–Miyaura Cross‐Coupling of Heteroaryl‐2‐Boronic Acids with Nitroaryl Halides. [Link]
Organic Chemistry Portal. A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds. [Link]
Pen-Wen, T. et al. Suzuki-Miyaura Cross-Coupling of Benzylic Bromides Under Microwave Conditions. Molecules.
Knapp, D. M. et al. Regioselective Synthesis and Slow-Release Suzuki–Miyaura Cross-Coupling of MIDA Boronate-Functionalized Isoxazoles and Triazoles. The Journal of Organic Chemistry.
Li, X. et al.
Albericio, F. et al. Immobilized boronic acid for Suzuki–Miyaura coupling: application to the generation of pharmacologically relevant molecules. RSC Advances.
ResearchGate. What can i use as a solvent and base in a suzuki reaction with a sensitive amide in the core?. [Link]
Bonet, A. et al. Iterative reactions of transient boronic acids enable sequential C–C bond formation.
DSpace@MIT. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles. [Link]
Indian Journal of Chemistry. Synthesis of novel 5-substituted isoxazole-3-carboxamide derivatives and cytotoxicity studies on lung cancer cell line. [Link]
ChemRxiv. Which boronic acids are used most frequently for synthesis of bioactive molecules ?. [Link]
Wang, L. et al. Design, synthesis and pharmacological characterization of N-(3-ethylbenzo[d]isoxazol-5-yl) sulfonamide derivatives as BRD4 inhibitors against acute myeloid leukemia. European Journal of Medicinal Chemistry.
Bhayana, B. et al. A Versatile Catalyst System for Suzuki−Miyaura Cross-Coupling Reactions of C(sp[superscript) Tosylates and Mesylates. Organic Letters.
Synthesis of CBP/p300 bromodomain inhibitors using benzisoxazole boronates
Application Note: Precision Synthesis of CBP/p300 Bromodomain Inhibitors via Benzisoxazole Boronates Abstract The inhibition of CBP/p300 bromodomains has emerged as a high-priority therapeutic strategy for acute myeloid...
Author: BenchChem Technical Support Team. Date: March 2026
Application Note: Precision Synthesis of CBP/p300 Bromodomain Inhibitors via Benzisoxazole Boronates
Abstract
The inhibition of CBP/p300 bromodomains has emerged as a high-priority therapeutic strategy for acute myeloid leukemia (AML) and castration-resistant prostate cancer (CRPC). While clinical candidates like CCS1477 utilize specific isoxazole motifs, the 1,2-benzisoxazole scaffold represents a distinct, highly potent core for next-generation epigenetic modulators. This guide details a modular synthetic platform using benzisoxazole boronates as versatile linchpins. By converting the benzisoxazole core into a nucleophilic boronic ester, researchers can rapidly diversify the 5-position via Suzuki-Miyaura cross-coupling, facilitating efficient Structure-Activity Relationship (SAR) exploration.
Part 1: Strategic Synthetic Architecture
The synthesis hinges on the generation of a stable 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3-methyl-1,2-benzisoxazole intermediate. This "reverse-polarity" strategy allows the benzisoxazole to serve as the nucleophile, coupling with a wide array of heteroaryl halides (e.g., imidazoles, pyridines) to optimize bromodomain binding affinity.
Workflow Visualization
The following diagram illustrates the retrosynthetic logic and forward pathway.
Caption: Modular synthetic workflow transitioning from electrophilic core construction to nucleophilic boronate generation for library expansion.
Part 2: Detailed Experimental Protocols
Step 1: Construction of the Benzisoxazole Core
Objective: Synthesize 5-bromo-3-methyl-1,2-benzisoxazole from commercially available precursors.
Oximation: Dissolve 5-bromo-2-hydroxyacetophenone (10 mmol) in Ethanol (30 mL). Add
(12 mmol) and (15 mmol) dissolved in minimal water. Reflux for 2 hours. Monitor via TLC (Hexane:EtOAc 3:1).
Checkpoint: The disappearance of the ketone spot indicates oxime formation.
Workup: Pour into ice water. Filter the white precipitate (Oxime). Dry under vacuum.[1][2]
Cyclization: Dissolve the dried oxime in Pyridine (10 mL). Add
(1 eq) dropwise at . Allow to warm to RT and stir for 4 hours. Then, heat to for 1 hour to ensure closure.
Mechanism:[2][3][4][5][6][7] Acetylation of the oxime -OH makes it a good leaving group, facilitating nucleophilic attack by the phenol oxygen.
Purification: Pour into dilute HCl/Ice to neutralize pyridine. Extract with EtOAc.[1] Purify via silica flash chromatography (0-10% EtOAc in Hexanes).
Yield Target: >85% as a white solid.
Step 2: The Critical Pivot – Miyaura Borylation
Objective: Convert the 5-bromo-benzisoxazole into the pinacol boronate ester. This step requires strict oxygen-free conditions to prevent homocoupling or dehalogenation.
Reagents:
Bis(pinacolato)diboron (
) (1.1 eq)
(3-5 mol%)
Potassium Acetate (KOAc) (3.0 eq) – Crucial: Must be anhydrous.
Solvent: 1,4-Dioxane (degassed)
Protocol:
Setup: In a glovebox or under active Argon flow, combine the 5-bromo-benzisoxazole (5 mmol),
(5.5 mmol), KOAc (15 mmol), and catalyst in a pressure vial.
Solvation: Add anhydrous, degassed 1,4-Dioxane (15 mL). Seal the vial immediately.
Reaction: Heat to
for 4–12 hours.
Monitoring: LC-MS is preferred over TLC due to boronate streaking. Look for Mass
(Boronate) vs (Bromide).
Workup: Filter through a Celite pad to remove Palladium black. Wash with EtOAc. Concentrate.
Purification: Rapid filtration through a short silica plug (Hexane:EtOAc 4:1). Note: Boronates can degrade on silica if left too long.
Step 3: Suzuki-Miyaura Cross-Coupling
Objective: Couple the benzisoxazole boronate with a heteroaryl halide (e.g., 4-iodo-1-methylimidazole) to generate the inhibitor.
Protocol:
Combine Benzisoxazole Boronate (1.0 eq) and Heteroaryl Halide (1.0 eq).
Catalyst System:
(5 mol%) or XPhos Pd G3 (2 mol%) for difficult substrates.
Table 1: Reaction Optimization Matrix for Step 3 (Coupling)
Entry
Catalyst
Base
Solvent
Temp/Time
Yield (%)
Notes
1
DME/H2O
/ 4h
65%
Standard condition.
2
Dioxane
/ 12h
78%
Better for sterically hindered halides.
3
XPhos Pd G3
THF/H2O
RT / 1h
92%
Recommended for library synthesis.
4
/PPh3
Toluene
/ 24h
40%
Poor solubility of benzisoxazole.
Part 4: Biological Validation (TR-FRET Assay)
To validate the synthesized inhibitors, a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay is the gold standard for measuring displacement of the bromodomain from acetylated histone peptides.
Application Note: Optimized Palladium Catalysts for Benzo[d]isoxazole Cross-Coupling
The following Application Note and Protocol Guide is designed for drug development professionals and senior researchers. It synthesizes recent high-impact methodologies for the site-selective functionalization of benzo[d...
Author: BenchChem Technical Support Team. Date: March 2026
The following Application Note and Protocol Guide is designed for drug development professionals and senior researchers. It synthesizes recent high-impact methodologies for the site-selective functionalization of benzo[d]isoxazole (1,2-benzisoxazole), distinguishing it clearly from its isomer anthranil (2,1-benzisoxazole).
Executive Summary
Benzo[d]isoxazole is a privileged pharmacophore in antipsychotics (e.g., Risperidone) and anticonvulsants (e.g., Zonisamide). Its functionalization is non-trivial due to the lability of the N–O bond and the competing reactivity of the fused benzene ring versus the heterocyclic core.
This guide outlines three optimized catalytic systems:
Direct C3–H Arylation: A highly atom-economical protocol using electrophilic palladium catalysis.
Site-Selective C7–H Olefination: A frontier method for activating the carbocyclic ring without pre-functionalization.
NHC-Pd Cross-Coupling for Chlorides: A robust system for coupling pre-halogenated (C4–C7) scaffolds using next-generation N-Heterocyclic Carbene (NHC) ligands.
Strategic Decision Matrix
Select the appropriate protocol based on your target substitution pattern.
Figure 1: Decision tree for selecting the optimal catalytic manifold based on regioselectivity requirements.
Technical Protocols
Protocol 1: Direct C3–H Arylation (C–H Activation)
Objective: Introduction of aryl groups at the C3 position without pre-halogenation.
Mechanism: This reaction proceeds via an electrophilic palladation pathway (SEAr-type) at the electron-rich C3 position, followed by oxidative addition of the aryl halide and reductive elimination.
Optimized Catalyst System:
Precatalyst: Pd(OAc)₂ (High electrophilicity required for C–H insertion).
Ligand: 1,4-Bis(diphenylphosphino)butane (dppb ). The bite angle of dppb (approx. 98°) is critical for stabilizing the intermediate while permitting reductive elimination.
Base: KOAc (Acts as a proton shuttle in the Concerted Metallation-Deprotonation step).
Component
Standard Condition
Optimization for Steric Bulk
Catalyst
Pd(OAc)₂ (1–5 mol%)
Pd(OAc)₂ (5 mol%)
Ligand
dppb (2–10 mol%)
PCy₃ (10 mol%)
Base
KOAc (2.0 equiv)
K₂CO₃ (2.0 equiv)
Solvent
DMA (0.2 M)
Toluene / PivOH (add.)
Temp
120–140 °C
110 °C
Step-by-Step Methodology:
Charge: To a dried reaction vial equipped with a magnetic stir bar, add benzo[d]isoxazole (1.0 mmol), Aryl Bromide (1.2 mmol), Pd(OAc)₂ (4.5 mg, 0.02 mmol), dppb (8.5 mg, 0.02 mmol), and KOAc (196 mg, 2.0 mmol).
Inert: Seal the vial and purge with Argon for 5 minutes.
Solvate: Inject anhydrous DMA (5.0 mL) through the septum.
React: Heat the block to 130 °C for 16 hours. Note: The solution typically turns dark brown/black.
Workup: Cool to RT. Dilute with EtOAc (20 mL) and wash with water (3 x 10 mL) to remove DMA. Dry organic phase over Na₂SO₄.[1]
Critical Control Point: Avoid strong bases (e.g., NaOtBu) if the substrate has sensitive functional groups, as they can trigger ring-opening of the isoxazole core (Kemp elimination-type pathways).
Protocol 2: Site-Selective C7–H Olefination
Objective: Direct functionalization of the benzene ring at C7.
Scope: Highly effective for 6-electron-withdrawing group (EWG) substituted benzo[d]isoxazoles (e.g., 6-CF₃, 6-NO₂).
Mechanistic Insight: The C7 position becomes the most acidic C–H bond on the carbocyclic ring due to the inductive effect of the 6-EWG and the directing ability of the ring nitrogen/oxygen, allowing for a rare "outer-ring" activation.
Optimized Conditions:
Catalyst: Pd(OAc)₂ (10 mol%)
Oxidant: Ag₂CO₃ (2.0 equiv) – Essential for regenerating Pd(II) in oxidative coupling.
Additive: PivOH (30 mol%) – Promotes C–H bond cleavage via carboxylate assistance.
Solvent: DCE (1,2-Dichloroethane) at 100 °C.
Workflow:
Combine 6-substituted-benzo[d]isoxazole (0.2 mmol), acrylate/alkene (0.4 mmol), Pd(OAc)₂ (10 mol%), Ag₂CO₃ (2 equiv), and PivOH (0.3 equiv) in a sealed tube.
Add DCE (2 mL) and heat to 100 °C for 24h.
Filter through Celite to remove silver salts before purification.
Protocol 3: NHC-Pd Cross-Coupling of Chlorides (C4–C7)
Objective: Coupling of pre-halogenated benzo[d]isoxazoles (specifically aryl chlorides) which are cheaper and more stable than bromides/iodides.
Why NHC? Traditional phosphines often fail to oxidatively add to electron-rich or deactivated aryl chlorides on the benzo[d]isoxazole core. NHC ligands (e.g., IPr, PEPPSI) provide the necessary electron density to the Pd center.
Recommended Catalyst:Pd-PEPPSI-IPr or [Pd(IPr)(cin)Cl] .
Parameter
Condition
Catalyst
Pd-PEPPSI-IPr (1–2 mol%)
Base
K₂CO₃ or Cs₂CO₃ (2.0 equiv)
Solvent
1,4-Dioxane or Toluene
Temperature
80–100 °C
Time
2–6 Hours (Rapid kinetics)
Experimental Procedure:
Preparation: In a glovebox or under strict Argon flow, add 4-chlorobenzo[d]isoxazole (1.0 equiv), Boronic Acid (1.5 equiv), K₂CO₃ (2.0 equiv), and Pd-PEPPSI-IPr (2 mol%).
Reaction: Add 1,4-Dioxane (degassed). Heat to 80 °C.
Monitoring: Monitor by HPLC. NHC catalysts typically reach full conversion faster than phosphine systems.
Scavenging: Use a thiourea or thiol-based scavenger resin (e.g., SiliaMetS® Thiol) during workup to remove Pd traces, which bind tightly to the isoxazole nitrogen.
Mechanistic Pathway & Ring Stability
A critical failure mode in benzo[d]isoxazole chemistry is the reductive cleavage of the N–O bond. The diagram below illustrates the divergent pathways.
Figure 2: Mechanistic divergence. The use of bidentate ligands like dppb and avoiding strong reducing agents minimizes the "Ring Opening" pathway.
References
Direct C3-Arylation Mechanics: Velavan, A. et al. "Palladium-Catalyzed Direct Arylation of 1,2-Benzisoxazoles with Aryl Bromides." Org.[2] Lett. (2012). Link
C7-Site Selective Olefination: Zhang, X. et al. "Palladium-catalyzed site-selective direct olefination of 6-electron-withdrawing group substituted 3-arylbenzo[d]isoxazoles." Org. Chem. Front. (2019). Link
NHC-Pd Catalysis Overview: Organ, M. G. et al. "Pd-PEPPSI-IPr: A Highly Active and Selective Catalyst for Cross-Coupling." Chem. Eur. J. (2006). Link
Review of Benzo[d]isoxazole Functionalization: BenchChem Application Notes. "Functionalization of the C3 Position of the Benzo[d]isoxazole Ring." (2025).[1] Link
Annulation Strategies (Ring Formation): Zhao, J. et al. "Palladium-catalyzed benzo[d]isoxazole synthesis by C–H activation/[4 + 1] annulation."[1][3] Chem. Sci. (2014).[4] Link
Application Note: Coupling Strategies for 3-Methyl-benzo[d]isoxazole-5-boronic acid pinacol ester
Executive Summary This guide details the optimized reaction conditions for utilizing 3-methyl-benzo[d]isoxazole-5-boronic acid pinacol ester (CAS: 1314136-00-9) in Suzuki-Miyaura cross-coupling reactions.[1][2] While the...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
This guide details the optimized reaction conditions for utilizing 3-methyl-benzo[d]isoxazole-5-boronic acid pinacol ester (CAS: 1314136-00-9) in Suzuki-Miyaura cross-coupling reactions.[1][2] While the benzo[d]isoxazole core is a privileged scaffold in medicinal chemistry (e.g., Zonisamide, Risperidone), it presents specific stability challenges—primarily the lability of the N–O bond under reducing conditions and susceptibility to nucleophilic attack.[1] This protocol prioritizes conditions that mitigate protodeboronation and isoxazole ring cleavage while maximizing cross-coupling efficiency.[2]
Molecule Profile & Strategic Analysis[1][2]
Structural Considerations
The subject molecule features a boronic acid pinacol ester (Bpin) at the C5 position and a methyl group at the C3 position.
3-Methyl Stabilization: Unlike 3-unsubstituted benzo[d]isoxazoles, which are prone to base-catalyzed Kemp elimination (ring opening to salicylonitriles), the C3-methyl group significantly enhances stability against mild bases.[1][2]
N–O Bond Lability: The isoxazole N–O bond is weak (~55 kcal/mol).[1] It is susceptible to cleavage by:
Strong Reducing Agents: Avoid conditions generating high concentrations of Pd-hydride species.[2]
Transition Metals: Some Pd(0) sources can insert into the N–O bond if the catalytic cycle stalls.
Reactivity Profile
Nucleophilicity: The Bpin group requires activation by a base (formation of the boronate "ate" complex) to undergo transmetalation.
Protodeboronation: Heterocyclic boronic esters are prone to hydrolytic deboronation.[2] The pinacol ligand confers greater stability than the free acid, but anhydrous or low-water conditions are preferred if the reaction is sluggish.
Optimized Reaction Protocols
Method A: Standard Aqueous Conditions (Robust Electrophiles)
Best for coupling with aryl bromides/iodides where the partner is stable to water and mild heat.
Author: BenchChem Technical Support Team. Date: March 2026
Topic: Synthesis of HIF-1alpha inhibitors containing benzisoxazole moieties
Content Type: Application Notes and Protocols
Application Note: Synthesis and Evaluation of Benzo[d]isoxazole-Based HIF-1
Inhibitors[1][2][3]
Abstract & Introduction
Hypoxia-Inducible Factor 1-alpha (HIF-1
) is a master transcriptional regulator that enables tumor survival in hypoxic microenvironments.[1][2][3] Overexpression of HIF-1 is correlated with poor prognosis in various solid tumors, driving angiogenesis (VEGF), metastasis (LOX), and metabolic reprogramming (GLUT1). While several inhibitors like LW6 have been developed, small molecules containing the 1,2-benzisoxazole scaffold have emerged as potent transcriptional inhibitors with improved physicochemical properties.
This guide details the synthesis of N-(4-(dimethylamino)phenyl)benzo[d]isoxazole-3-carboxamide (analogous to Compound 15 from Xue et al., 2022), a lead candidate exhibiting nanomolar potency (IC
~ 24 nM) against HIF-1 transcriptional activity. Unlike inhibitors that promote proteasomal degradation, this class of benzisoxazoles specifically disrupts the transcriptional complex formation without altering HIF-1 protein levels, minimizing off-target toxicity.
Chemical Synthesis Protocol
Retrosynthetic Strategy
The synthesis targets the benzo[d]isoxazole-3-carboxamide core. The most robust and scalable route involves the rearrangement of isatin-3-oximes to form the benzisoxazole-3-carboxylic acid scaffold, followed by amide coupling.
Key Advantages of this Route:
Atom Economy: High-yielding rearrangement steps.
Scalability: Avoids hazardous azides or unstable intermediates often found in isoxazole synthesis.
Divergency: The final amide coupling allows for rapid library generation (SAR exploration).
Figure 1: Synthetic route for the generation of benzo[d]isoxazole-3-carboxamide inhibitors via the Isatin rearrangement method.
Biological Evaluation Protocol
Rationale
To validate the efficacy of the synthesized inhibitor, a Dual-Luciferase Reporter Assay is the gold standard. This assay measures the transcriptional activity of HIF-1
by quantifying the expression of Firefly luciferase driven by Hypoxia Response Elements (HRE).
Cell Culture & Transfection
Cell Line: HEK293T or HCT116 (Human Colorectal Carcinoma).
Plasmids:
pGL3-HRE-Luc: Contains 6x HRE copies upstream of Firefly luciferase.
Calculation: Relative Luciferase Activity (RLU) = Signal F / Signal R.[6]
IC
Determination: Plot % Inhibition vs. Log[Concentration] using non-linear regression.
Mechanism of Action Diagram
Figure 2: Mechanism of action.[3] The benzisoxazole inhibitor blocks the transcriptional function of the HIF-1 complex without inducing proteasomal degradation of the alpha subunit.
Results & Troubleshooting
Expected Data
Compound
R group (Para)
IC (HIF-1 Transcription)
Cytotoxicity (CC)
Selectivity Index
15 (Target)
-N(CH)
24 nM
> 50 µM
> 2000
31
-COCH
24 nM
> 50 µM
> 2000
LW6 (Ref)
(Aryloxyacetyl)
~ 1-5 µM
~ 10-20 µM
Low
Troubleshooting Guide
Low Yield in Step 2 (Rearrangement): Ensure the acidification is slow and controlled. Rapid precipitation can trap impurities. If the product is colored (brown/red), recrystallize from EtOH/Water.
Poor Solubility in Bioassay: Benzisoxazoles can be lipophilic. Dissolve in 100% DMSO to 10 mM, then dilute into warm media. If precipitation occurs, use 0.5% Tween-80 in the initial stock.
High Background Luminescence: Ensure complete cell lysis.[5] Incomplete lysis leads to variable Renilla signals. Use a shaker for at least 15 minutes after adding lysis buffer.[6]
References
Xue, J., et al. (2022). "Benzo[d]isoxazole Derivatives as Hypoxia-Inducible Factor (HIF)-1α Inhibitors." ACS Medicinal Chemistry Letters. Link
Palermo, M. G. (1971). "Reaction of Isatin with Hydroxylamine." Journal of Organic Chemistry.
Promega Corporation. "Dual-Luciferase® Reporter Assay System Protocol." Link
BenchChem. "Application Notes: Luciferase Reporter Assay Protocols." Link
Author: BenchChem Technical Support Team. Date: March 2026
Topic: Procedure for hydrolyzing benzisoxazole boronic pinacol esters to free acid
Content Type: Technical Application Note & Protocol
Audience: Medicinal Chemists, Process Chemists, Drug Discovery Scientists
Executive Summary
The hydrolysis of benzisoxazole boronic pinacol esters presents a specific chemoselective challenge in medicinal chemistry. While the pinacol (pin) ligand provides exceptional stability for storage and Suzuki-Miyaura coupling, its removal requires conditions that often conflict with the lability of the benzisoxazole core.
This guide addresses the "Pinacol Trap" : standard basic hydrolysis (e.g., NaOH/H₂O₂) often triggers Kemp elimination or nucleophilic ring-opening of the isoxazole moiety, while simple acidic hydrolysis is kinetically incompetent against the bulky pinacol group.
We present three validated protocols designed to preserve the benzisoxazole heterocycle while efficiently cleaving the boronate ester:
The DEA Transesterification Route (Primary): Integrated purification and deprotection.
The Oxidative Periodate Cleavage (Secondary): pH-neutral method for highly sensitive substrates.
The Trifluoroborate Conversion (Storage): For isolating stable intermediates.
Mechanistic Constraints & Strategy
The Benzisoxazole Vulnerability
The 1,2-benzisoxazole ring contains a weak N–O bond. Under strong basic conditions (pH > 12), particularly with hydroxide or alkoxides, the ring undergoes Kemp elimination or nucleophilic attack, resulting in irreversible ring-opening to form salicylonitriles (2-hydroxybenzonitriles).
The Pinacol Stability
Pinacol esters are thermodynamically stable and kinetically inert to hydrolysis due to the steric bulk of the tetramethyl backbone and the high affinity of oxygen for boron. Direct hydrolysis requires forcing conditions incompatible with the benzisoxazole core.
Strategic Solution
To bypass these opposing constraints, we must avoid direct hydrolysis of the C–B bond. Instead, we utilize transesterification or oxidative diol cleavage to convert the stable pinacol ester into a labile intermediate (DEA adduct or acyclic boronic ester) that hydrolyzes under mild, essentially neutral or weakly acidic conditions.
Figure 1: Strategic pathways for deprotection. Path A and B avoid the high-energy barrier and instability risks associated with direct basic hydrolysis.
Best for: General substrates, purification without chromatography, and removing pinacol contaminants.[1]
This method leverages the formation of a datively bonded boron-nitrogen tetrahedral complex (DEA adduct), which is often a crystalline solid that precipitates from non-polar solvents, driving the equilibrium forward.
Solvents: Diethyl ether (Et₂O), Dichloromethane (DCM), or MTBE.
Hydrolysis: 1M HCl or 0.5M H₂SO₄.
Step-by-Step Procedure
Dissolution: Dissolve the pinacol ester in a minimal amount of Et₂O or DCM (approx. 5–10 mL per mmol).
Transesterification: Add DEA (1.1 equiv) dissolved in a small volume of solvent or directly as a liquid.
Note: If the substrate is not soluble in ether, use a DCM/Ether mixture.
Precipitation: Stir vigorously at Room Temperature (RT) for 1–3 hours. The DEA-boronate adduct typically precipitates as a white solid.
Observation: If no precipitate forms, cool to 0°C or add hexanes/pentane to induce crystallization.
Isolation: Filter the solid and wash copiously with Et₂O to remove the liberated pinacol and excess DEA.
Checkpoint: The solid is the protected boronate. It can be stored or hydrolyzed immediately.
Hydrolysis: Suspend the solid in a biphasic mixture of Et₂O (or EtOAc) and dilute aqueous HCl (1M). Stir for 30–60 minutes until the solid dissolves.
Mechanism:[2][3] The acid protonates the nitrogen of the DEA, breaking the B–N bond and catalyzing hydrolysis.
Extraction: Separate the organic layer. Extract the aqueous layer once with EtOAc.
Drying: Wash combined organics with brine, dry over Na₂SO₄, and concentrate in vacuo.
Data Output & Validation:
Parameter
Expectation
Yield
85–95%
Purity
High (Pinacol is removed in filtrate)
| ¹H NMR | Disappearance of pinacol singlet (~1.3 ppm). |
Protocol B: Sodium Periodate Oxidative Cleavage
Best for: Highly sensitive substrates, water-soluble boronates, or when DEA adducts fail to precipitate.
This method oxidatively cleaves the C–C bond of the pinacol diol backbone (not the boron), converting the cyclic ester into an unstable acyclic species that hydrolyzes spontaneously.
Use Protocol A (DEA) to physically separate the pinacol.
References
General Pinacol Deprotection via DEA
Yuen, A. K. L., & Hutton, C. A. (2005).[3] Deprotection of pinacolyl boronate esters via hydrolysis of intermediate potassium trifluoroborates.[2][3][8] Tetrahedron Letters, 46(46), 7899–7903.[3]
Oxidative Cleavage (NaIO4)
Murphy, J. M., et al. (2007). One-Pot Synthesis of Arylboronic Acids and Aryl Trifluoroborates by Ir-Catalyzed Borylation of Arenes. Journal of the American Chemical Society, 129(50), 15434–15435.
Benzisoxazole Stability (Kemp Elimination)
Kemp, D. S., & Casey, M. L. (1973). Physical organic chemistry of benzisoxazoles. II. The base-catalyzed decomposition of benzisoxazoles. Journal of the American Chemical Society, 95(20), 6670–6680.
Transesterification Dynamics
Hinkes, S. P. A., & Klein, C. (2019). Virtues of Volatility: A Facile Transesterification Approach to Boronic Acids.[8] Organic Letters, 21(9), 3048–3052.
Application Note: Chan-Lam Coupling with 3-Methyl-benzo[d]isoxazole-5-boronic acid
Executive Summary This technical guide details the operational frameworks for utilizing 3-Methyl-benzo[d]isoxazole-5-boronic acid (CAS: 1314136-00-9) in Chan-Lam oxidative cross-coupling reactions. While palladium-cataly...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
This technical guide details the operational frameworks for utilizing 3-Methyl-benzo[d]isoxazole-5-boronic acid (CAS: 1314136-00-9) in Chan-Lam oxidative cross-coupling reactions. While palladium-catalyzed methods (Suzuki-Miyaura, Buchwald-Hartwig) are staples in medicinal chemistry, they often require elevated temperatures and strong bases that can jeopardize the integrity of the sensitive 1,2-benzisoxazole core (specifically the N-O bond).
The Chan-Lam coupling, mediated by Copper(II) under aerobic conditions, offers a milder, room-temperature alternative critical for late-stage functionalization of antipsychotic pharmacophores (e.g., risperidone analogs) and bioactive heteroaromatics. This guide provides validated protocols for C-N and C-O bond formation, mechanistic insights into heteroaryl transmetallation, and troubleshooting strategies for protodeboronation.
Substrate Profile & Handling
3-Methyl-benzo[d]isoxazole-5-boronic acid presents unique challenges due to the electron-deficient nature of the benzisoxazole ring.
Property
Specification
Operational Note
Structure
(Implied)
5-position boronic acid; 3-methyl group provides steric bulk but remains distal to the reaction center.
Molecular Weight
176.96 g/mol
Calculate stoichiometry based on acid, not ester, unless pinacol ester is used.
Stability
Moderate
Prone to protodeboronation in acidic media or prolonged heating in wet solvents.
Solubility
DMSO, DMF, MeOH, DCM
Poor solubility in non-polar solvents (Hexane/Toluene).
Reactivity
Electron-Deficient
Transmetallation is slower than phenylboronic acid; requires oxidative assistance.
Mechanistic Insight: The Oxidative Cycle
Understanding the catalytic cycle is vital for troubleshooting. The reaction does not follow a standard oxidative addition/reductive elimination cycle like Pd. Instead, it relies on a Cu(II)/Cu(III) manifold.
Critical Pathway Analysis
Coordination: The nucleophile (Amine/Phenol) coordinates to Cu(II).
Transmetallation: The rate-determining step for electron-poor boronic acids. The benzisoxazole moiety must transfer from Boron to Copper.
Oxidation: The resulting Cu(II) species is unstable and must be oxidized to Cu(III) by atmospheric oxygen or a co-oxidant.
Reductive Elimination: The C-N or C-O bond forms, releasing Cu(I), which is re-oxidized to Cu(II).
Visualization: Catalytic Cycle
Figure 1: The Cu(II)/Cu(III) oxidative catalytic cycle. Note that Transmetallation is often the bottleneck for electron-deficient benzisoxazoles.
Experimental Protocols
Protocol A: N-Arylation of Imidazoles/Pyrazoles (Heterocycle-Heterocycle Coupling)
Best for: Creating bis-heteroaryl motifs common in CNS drugs.
Reaction: Stir open to air (drying tube recommended) at RT for 24-48 hours.
Monitoring: Monitor by LCMS. Look for the mass of the product (M+H). If protodeboronation (formation of 3-methyl-benzo[d]isoxazole) is observed, switch to Protocol A (MeOH solvent) or increase boronic acid equivalents.
Protocol C: O-Arylation (Phenols)
Best for: Ether linkages.
Reagents:
Catalyst: Cu(OAc)2 (10-20 mol%)
Base: Pyridine (3.0 equiv)
Additives: TEMPO (1.0 equiv) - Optional, acts as co-oxidant to accelerate cycle.
Solvent: Dichloroethane (DCE) or Toluene.
Procedure:
Similar to Protocol B, but heating to 40-60°C may be required due to the lower nucleophilicity of phenols compared to amines.
Troubleshooting & Optimization Logic
When the reaction fails, it is usually due to one of three failure modes. Use this decision tree to diagnose.
Visualization: Optimization Workflow
Figure 2: Logical decision tree for troubleshooting Chan-Lam reactions.
Key Troubleshooting Notes:
Protodeboronation: The benzisoxazole ring is electron-withdrawing, making the C-B bond susceptible to hydrolysis.
Fix: Use anhydrous DCM with molecular sieves. Add the boronic acid in 3 portions over 6 hours.
Ligand Effects: If conversion is low (<20%), the transmetallation is stalled.
Fix: Add a bidentate ligand like 2,2'-bipyridine or 1,10-phenanthroline (1:1 ratio with Cu). This stabilizes the Cu-complex and facilitates the oxidation to Cu(III).
Base Sensitivity: Avoid strong inorganic bases (NaOH, KOH) which can ring-open the isoxazole to a nitrile-phenol species. Stick to organic bases (Pyridine, TEA, DIPEA).
Safety & Handling
Copper Salts: Cu(OAc)2 and other copper salts are toxic to aquatic life and harmful if swallowed. Dispose of aqueous waste as heavy metal waste.
Boronic Acids: Generally low toxicity, but 3-Methyl-benzo[d]isoxazole-5-boronic acid should be treated as a potential irritant.
Benzisoxazoles: While generally stable, isoxazoles can decompose energetically under extreme heat (>150°C). Chan-Lam conditions (RT to 60°C) are well within safety margins.
References
Chan, D. M. T., et al. "New N- and O-Arylations with Phenylboronic Acids and Cupric Acetate." Tetrahedron Letters, vol. 39, no. 19, 1998, pp. 2933–2936. Link
Evans, D. A., et al. "Copper-Promoted Arylation of Amines and Amides." Tetrahedron Letters, vol. 39, no. 19, 1998, pp. 2937–2940. Link
Lam, P. Y. S., et al. "New Aryl/Heteroaryl C-N Bond Cross-Coupling Reactions via Arylboronic Acid/Cupric Acetate Arylation." Tetrahedron Letters, vol. 39, no. 19, 1998, pp. 2941–2944. Link
Qiao, J. X., & Lam, P. Y. S. "Copper-Promoted Carbon-Heteroatom Bond Cross-Coupling with Boronic Acids and Derivatives." Synthesis, vol. 2011, no. 06, 2011, pp. 829–856. Link
Vantourout, J. C., et al. "Spectroscopic Studies of the Chan-Lam Amination: A Mechanism-Inspired Solution to Boronic Ester Reactivity."[1] Journal of the American Chemical Society, vol. 139, no.[1] 13, 2017, pp. 4769–4779.[1] Link
Strategic Functionalization of 3-Methyl-benzo[d]isoxazole: Suzuki Coupling vs. Direct C-H Activation
This Application Note and Protocol guide compares the two primary strategies for functionalizing the 3-methyl-benzo[d]isoxazole scaffold. Executive Summary & Strategic Analysis The 1,2-benzisoxazole (indoxazene) scaffold...
Author: BenchChem Technical Support Team. Date: March 2026
This Application Note and Protocol guide compares the two primary strategies for functionalizing the 3-methyl-benzo[d]isoxazole scaffold.
Executive Summary & Strategic Analysis
The 1,2-benzisoxazole (indoxazene) scaffold is a privileged structure in medicinal chemistry, serving as the core for antipsychotics (e.g., Risperidone, Paliperidone) and anticonvulsants (e.g., Zonisamide). Functionalizing the 3-methyl-benzo[d]isoxazole core presents a unique dichotomy:
The Traditional Route (Suzuki-Miyaura): Offers high predictability and rigorous regiocontrol but suffers from poor atom economy due to the requisite halogenation step.
The Modern Route (C-H Activation): Promises single-step efficiency but faces significant challenges regarding regioselectivity (C4 vs. C5 vs. C7) and catalyst compatibility with the labile N–O bond.
Decision Matrix: Pathway Selection
Figure 1: Strategic decision tree for selecting the optimal functionalization pathway.
Critical Control Point: The N–O Bond
Expert Insight: The 1,2-benzisoxazole ring contains a weak N–O bond (approx. bond energy ~55 kcal/mol). This bond is susceptible to:
Reductive Cleavage: Harsh reducing conditions (e.g., Pd/C + H₂, active metals like Zn/AcOH) will cleave the ring to form o-hydroxy-amidines or ketones.
Oxidative Addition: Low-valent metals (Ni⁰, Pd⁰) can insert into the N–O bond, leading to ring-opening rearrangement products (e.g., to benzoxazoles or nitriles).
Protocol Implication: All described protocols utilize mild bases (carbonates/phosphates) and avoid strong hydride donors.
Route A: Suzuki-Miyaura Coupling (The Gold Standard)
This route is preferred for scale-up due to the stability of the intermediates and the rigorous definition of the attachment point.
Step 1: Regioselective Bromination
Challenge: Radical bromination (NBS/AIBN) attacks the 3-methyl group. Electrophilic aromatic substitution (EAS) is required to target the ring.
Regioselectivity: The isoxazole ring is electron-withdrawing. The benzene ring is deactivated.[1][2] Direct bromination typically occurs at C5 (meta to the directing O-N bridge, para to the masked amine).
Coupling Partner: Aryl Iodide (Ar-I, 1.5 equiv). Note: Aryl Iodides are preferred over bromides to facilitate oxidative addition at lower temps, preserving the N-O bond.
Catalyst: Pd(OAc)₂ (5 mol%).
Ligand: P(t-Bu)₃·HBF₄ (10 mol%) or JohnPhos. Electron-rich bulky ligands facilitate the CMD step.
Base: Ag₂CO₃ (1.0 equiv) or K₂CO₃ (2.0 equiv) with PivOH (30 mol%) additive.
Role of Pivalic Acid (PivOH): Acts as a proton shuttle, lowering the energy barrier for C-H bond cleavage.
Solvent: DMA (Dimethylacetamide), anhydrous.
Procedure:
Combine Pd source, ligand, base, and PivOH in a sealed tube under Argon.
Add substrate and Ar-I in DMA.
Heat to 100-110 °C for 16 hours.
Workup: Filter through Celite (removes Ag/Pd residues), dilute with EtOAc, wash with water (x3) to remove DMA.
Comparative Data Analysis
Feature
Route A: Suzuki Coupling
Route B: C-H Activation
Step Count
2 (Bromination + Coupling)
1 (Direct Coupling)
Overall Yield
High (60-75% over 2 steps)
Moderate (40-60%)
Regioselectivity
Excellent (Defined by Halogen)
Variable (Mixture of C7/C5 possible)
Reagent Cost
Low (Generic catalysts)
High (Ag salts, specialized ligands)
Scalability
High (Kg scale proven)
Low (Heat transfer/Safety issues)
Atom Economy
Poor (Stoichiometric waste)
Excellent (H-X byproduct only)
Regioselectivity Map
Figure 2: Regioselectivity map showing the different reactive sites based on conditions.
Troubleshooting & Expert Tips
Ring Opening (Suzuki): If you observe a phenol byproduct, your reaction conditions are too reducing. Switch from Pd(PPh₃)₄ to Pd(dppf)Cl₂ and ensure the solvent is strictly degassed to prevent oxidation-induced ring cleavage.
Low Conversion (C-H Activation): If the reaction stalls, add 0.5 equiv of Pivalic Acid . The carboxylate-assisted mechanism is often critical for benzisoxazoles.
Purification: 3-methyl-benzo[d]isoxazoles are often oils or low-melting solids. C-H activation products can be difficult to separate from homocoupled biaryls. Use a gradient of Hexane:DCM rather than Hexane:EtOAc for better separation on silica.
References
Mechanistic Insight into C-H Activation: Ackermann, L. (2011). "Carboxylate-Assisted Transition-Metal-Catalyzed C-H Bond Functionalizations: Mechanism and Scope." Chemical Reviews. Link
Direct Arylation Protocols: Alberico, D., Scott, M. E., & Lautens, M. (2007). "Aryl-Aryl Bond Formation by Transition-Metal-Catalyzed Direct Arylation." Chemical Reviews. Link
Benzo[d]isoxazole Chemistry: Pevet, I., et al. (2011). "Synthesis of 1,2-benzisoxazole-3-carboxamides." Tetrahedron Letters. Link
Regioselectivity in Heterocycles: Schnürch, M., et al. (2007). "Cross-Coupling Reactions on Azoles with Two or More Heteroatoms." Chemical Society Reviews. Link
Suzuki Coupling General Guide: Miyaura, N., & Suzuki, A. (1995). "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews. Link
Application Note: Scale-Up Synthesis of 3-Methylbenzo[d]isoxazole Derivatives
Subtitle: Strategic Pathways, Mechanistic Causality, and Self-Validating Protocols Introduction & Strategic Overview The 1,2-benzisoxazole (benzo[d]isoxazole) core is a privileged heterocyclic scaffold embedded in numero...
Author: BenchChem Technical Support Team. Date: March 2026
Subtitle: Strategic Pathways, Mechanistic Causality, and Self-Validating Protocols
Introduction & Strategic Overview
The 1,2-benzisoxazole (benzo[d]isoxazole) core is a privileged heterocyclic scaffold embedded in numerous biologically active compounds. It is a critical structural motif in atypical antipsychotics (e.g., risperidone, paliperidone), anticonvulsants, and highly potent BRD4 bromodomain inhibitors[1]. Functionalization at the C3 position—specifically the synthesis of 3-methylbenzo[d]isoxazole derivatives—serves as a foundational building block for modulating pharmacological properties and expanding chemical space[2].
Transitioning the synthesis of 3-methylbenzo[d]isoxazole from medicinal chemistry scales (milligrams) to process scales (kilograms) requires rigorous optimization of thermodynamics, reagent stability, and regioselectivity. This guide outlines the two primary synthetic methodologies for scale-up, detailing the mechanistic causality behind reagent selection and providing self-validating experimental protocols.
Mechanistic Pathways & Strategic Selection
The construction of the benzo[d]isoxazole ring fundamentally relies on the annulation of the isoxazole ring onto a pre-existing benzene core. For industrial scale-up, two primary retrosynthetic disconnections are dominant: the C-O Bond Formation (SNAr) and the N-O Bond Formation (Dehydration) [3].
Fig 1. Mechanistic pathways for 1,2-benzisoxazole synthesis via C-O and N-O bond formation.
Causality Behind Experimental Choices
Route A: C-O Bond Formation (The SNAr Approach)
Causality: The fluorine atom in 2-fluoroacetophenone is highly electronegative, withdrawing electron density via the inductive effect (-I). This renders the ortho-carbon highly electrophilic. When the oxime is formed, the oxime oxygen acts as a potent nucleophile under basic conditions (e.g., KOH). The strong thermodynamic driving force of forming the stable aromatic isoxazole ring, coupled with the high lattice energy of the byproduct (KF), makes this intramolecular Nucleophilic Aromatic Substitution (SNAr) highly efficient.
Scale-Up Advantage: Avoids the use of moisture-sensitive dehydrating agents and produces benign aqueous waste streams.
Route B: N-O Bond Formation (The Dehydration Approach)
Causality: Starting from 2-hydroxyacetophenone, the intermediate oxime possesses a hydroxyl group (-OH) which is a notoriously poor leaving group. To facilitate N-O bond formation, the oxime -OH must be activated. The addition of acetic anhydride (Ac₂O) in the presence of pyridine converts the oxime into an O-acetate. The acetate is an excellent leaving group, significantly lowering the activation energy for the subsequent nucleophilic attack by the deprotonated phenolic oxygen[3][4]. Triflic anhydride (Tf₂O) can also be deployed as a milder, highly efficient alternative for this transformation[5].
Scale-Up Advantage: Utilizes highly inexpensive, globally available starting materials.
Detailed Experimental Protocols (Self-Validating)
Protocol 1: Large-Scale Synthesis via C-O Bond Formation (SNAr Route)
This protocol is highly recommended for multi-kilogram batches due to its robust impurity profile and ease of purification.
Step 1: Oximation of 2-Fluoroacetophenone
Charge: To a 50 L glass-lined reactor, add 2-fluoroacetophenone (1.0 eq, 10.0 mol) and absolute ethanol (20 L).
Addition: Add hydroxylamine hydrochloride (NH₂OH·HCl, 1.2 eq) followed by sodium acetate (NaOAc, 1.2 eq). Causality: NaOAc is chosen over carbonates to prevent excessive CO₂ gas evolution, which poses a pressurization risk at scale.
Reaction: Heat the mixture to reflux (78 °C) for 4 hours.
Self-Validation (IPC): Monitor via TLC (Hexane:EtOAc 4:1). The reaction is complete when the starting material (Rf ≈ 0.6) is entirely consumed, replaced by the oxime (Rf ≈ 0.3).
Work-up: Concentrate the ethanol under vacuum. Quench with cold water (15 L) to precipitate the 2-fluoroacetophenone oxime. Filter and dry.
Step 2: Base-Promoted Intramolecular Cyclization
Charge: Dissolve the dried oxime (1.0 eq) in a mixture of DMSO (10 L) and Water (2 L).
Activation: Slowly add Potassium Hydroxide (KOH) flakes (3.0 eq). Causality: KOH in a DMSO/Water matrix provides optimal basicity to deprotonate the oxime while maintaining solubility of the resulting phenoxide-like intermediate.
Reaction: Heat the mixture to 80 °C for 6–8 hours[6].
Self-Validation (IPC): Macroscopically, as the highly lipophilic 3-methylbenzo[d]isoxazole forms, the reaction mixture will transition from a homogeneous solution to a biphasic suspension. TLC will show a new, highly UV-active product spot (Rf ≈ 0.7).
Work-up: Cool to room temperature, dilute with water (20 L), and extract with dichloromethane (3 × 5 L). Wash the organic layer with brine, dry over Na₂SO₄, and concentrate to afford the product.
Protocol 2: Alternative Synthesis via N-O Bond Formation (Dehydration Route)
This route is preferred when the corresponding 2-fluoro starting materials are cost-prohibitive or unavailable[4].
Step 1: Oximation of 2-Hydroxyacetophenone
Follow the exact oximation procedure described in Protocol 1, substituting 2-hydroxyacetophenone as the starting material.
Addition: Cool the reactor to 0–5 °C. Slowly add acetic anhydride (Ac₂O, 1.5 eq) dropwise. Causality: Pyridine acts as both the solvent and an acyl transfer catalyst, forming a highly reactive N-acetylpyridinium intermediate that accelerates the acetylation of the oxime.
Reaction: Allow the mixture to warm to room temperature, then heat to reflux for 2–4 hours[4].
Self-Validation (IPC): The initial acetylation step is distinctly exothermic; a temperature spike of 10–15 °C within the first 15 minutes validates the activation of the oxime. GC-MS tracking is ideal here: the initial oxime (m/z 151) will rapidly shift to the acetate intermediate (m/z 193), followed by the emergence of the final cyclized product (m/z 133)[5].
Work-up: Pour the mixture over crushed ice and dilute HCl (to neutralize pyridine). Extract with ethyl acetate, wash with saturated NaHCO₃, dry, and concentrate.
Quantitative Data & Analytical Characterization
To aid in the selection of the appropriate synthetic pathway and to verify the final product, the following quantitative parameters and analytical benchmarks are provided.
Table 1: Comparative Analysis of Synthetic Routes for Scale-Up
Parameter
Route A (C-O Bond Formation)
Route B (N-O Bond Formation)
Starting Material
2-Fluoroacetophenone
2-Hydroxyacetophenone
Key Intermediate
2-Fluoroacetophenone Oxime
2-Hydroxyacetophenone Oxime
Cyclization Mechanism
Intramolecular SNAr
Acetylation followed by Dehydration
Reagents
KOH, DMSO/Water
Ac₂O, Pyridine (or Tf₂O)
Typical Yield
85 - 92%
75 - 85%
Scale-Up Suitability
Excellent (Aqueous compatible)
Good (Requires anhydrous conditions)
Primary Byproducts
KF, H₂O
Acetic Acid, Pyridinium Acetate
Table 2: Analytical Characterization of 3-Methylbenzo[d]isoxazole [5]
A simple and efficient method for the synthesis of 1,2-benzisoxazoles: A series of its potent acetylcholinesterase inhibitors . NIScPR. Available at:[Link]
Design and synthesis of (5-amino-1, 2, 4-triazin-6-yl)(2-(benzo[d] isoxazol-3-yl) pyrrolidin-1-yl)methanone derivatives as sodium channel blocker and anticonvulsant agents . Taylor & Francis. Available at:[Link]
Triflic Anhydride: A Mild Reagent for Highly Efficient Synthesis of 1,2-Benzisoxazoles . SciSpace. Available at:[Link]
Synthesis, evaluation and in silico studies of novel BRD4 bromodomain inhibitors bearing a benzo[d]isoxazol scaffold . Indian Academy of Sciences. Available at: [Link]
Improving yields in Suzuki coupling of benzisoxazole boronates
Welcome to the Technical Support Center for Heterocyclic Cross-Coupling. As a Senior Application Scientist, I frequently encounter challenges when researchers attempt to couple sensitive heteroaryl systems.
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center for Heterocyclic Cross-Coupling. As a Senior Application Scientist, I frequently encounter challenges when researchers attempt to couple sensitive heteroaryl systems. Benzisoxazole boronates are notoriously difficult substrates in Suzuki-Miyaura cross-couplings. They suffer from two major competing degradation pathways: rapid protodeboronation of the electron-deficient heteroaryl boronate and base- or transition-metal-induced cleavage of the labile N–O bond.
This guide is designed to move beyond generic protocols. Here, we will dissect the mechanistic causality behind these failures and provide field-proven, self-validating solutions to optimize your yields.
Before adjusting your reaction conditions, you must analyze the crude reaction mixture (via LC-MS or quantitative NMR) to identify the specific failure mode.
Fig 1. Diagnostic flowchart for identifying and resolving benzisoxazole coupling failures.
FAQ & Troubleshooting Guide
Q1: My LC-MS shows massive amounts of the deborylated benzisoxazole (Ar-H). Why is this happening, and how do I stop it?
The Mechanistic Cause: Protodeboronation is highly prevalent in electron-deficient heteroaryl boronates[1]. In standard aqueous basic conditions, the empty p-orbital of the boron atom coordinates with a hydroxide ion to form a boronate complex. Because the benzisoxazole ring is electron-withdrawing, it stabilizes the developing negative charge on the adjacent carbon, facilitating the heterolytic cleavage of the C–B bond. The resulting aryl anion is rapidly protonated by water[1].
The Solution: You must eliminate water and minimize the concentration of the active boronate species.
Anhydrous Conditions: Switch to anhydrous solvents (e.g., dry 1,4-dioxane or isopropanol) and use anhydrous fluoride bases (like CsF) or mild alkoxides (like TMSOK)[2].
Slow-Release Strategies: Convert your boronic acid to a MIDA boronate or a pinacol ester. This allows for the slow, controlled release of the active boronic acid in situ, keeping its resting concentration lower than the rate of transmetalation[1].
Q2: I am observing ring-opened byproducts (e.g., 2-cyanophenol derivatives). Is the palladium destroying my benzisoxazole?
The Mechanistic Cause: The N–O bond of the isoxazole ring is relatively weak and highly susceptible to two distinct degradation pathways during coupling:
Base-Induced Cleavage: Strong bases (like NaOH or Na₂CO₃) can trigger a Kemp elimination. Deprotonation at the C3 position (if unsubstituted) or general base-catalyzed ring opening leads to fragmentation[3].
Palladium Insertion: If the transmetalation or reductive elimination steps are bottlenecked, there is a buildup of active Pd(0) in the catalytic cycle. Pd(0) can undergo an undesired oxidative addition directly into the weak N–O bond of the benzisoxazole, leading to irreversible ring cleavage[3].
The Solution: Avoid strong bases; use K₃PO₄ or Cs₂CO₃. More importantly, utilize bulky, electron-rich phosphine ligands (such as SPhos or XPhos). These ligands accelerate both the oxidative addition to the aryl halide and the final reductive elimination step, ensuring that the catalyst rapidly turns over and minimizing the time Pd(0) is available to attack the N–O bond[4].
Q3: Can microwave irradiation actually help stabilize the reaction, or will the heat destroy the heterocycle?
The Mechanistic Cause: While it seems counterintuitive to apply high heat to a thermally sensitive N–O bond, microwave irradiation drastically reduces reaction times from hours to mere minutes[5]. Because protodeboronation and base-catalyzed ring opening are time-dependent kinetic degradation pathways, rapidly forcing the cross-coupling to completion outcompetes the slower decomposition vectors[5].
The Solution: Run the reaction at 100–120 °C for 15–20 minutes under microwave irradiation using a highly active precatalyst (like Pd(OAc)₂/SPhos or a PEPPSI-IPr system) rather than conventional heating at 80 °C for 12 hours.
Mechanistic Divergence in Benzisoxazole Coupling
Fig 2. Catalytic cycle vs. competing degradation pathways in benzisoxazole Suzuki coupling.
Quantitative Data Summary: Impact of Condition Optimization
The following table demonstrates the causality between condition choices and isolated yields when coupling benzisoxazole-3-boronic acid pinacol ester with 4-bromoanisole.
Preparation of the Catalyst Complex: In a nitrogen-filled glovebox, add Pd(OAc)₂ and SPhos to a microwave vial. Add 1 mL of anhydrous isopropanol and stir for 5 minutes until the active Pd-ligand complex forms (solution will turn a pale, clear yellow).
Reagent Loading: Add the aryl halide, benzisoxazole-3-boronic acid pinacol ester, and anhydrous CsF to the vial.
Solvent Addition & Degassing: Add the remaining anhydrous isopropanol to achieve a 0.2 M concentration with respect to the aryl halide. Seal the vial with a crimp cap. If a glovebox is unavailable, sparge the sealed mixture with dry Argon for 10 minutes.
Microwave Irradiation: Place the vial in the microwave synthesizer. Heat to 110 °C for 20 minutes with high stirring.
Workup: Allow the vial to cool to room temperature. Dilute the mixture with ethyl acetate and filter through a short pad of Celite to remove the palladium black and inorganic salts.
Purification: Concentrate the filtrate under reduced pressure. The crude mixture will show minimal protodeboronation, allowing for straightforward purification via flash column chromatography (Hexanes/Ethyl Acetate).
References
Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis
Source: Journal of the American Chemical Society (ACS Publications)
URL:[Link]
Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate
Source: The Journal of Organic Chemistry (NIH Public Access)
URL:[Link]
Technical Support Center: Purification of 3-Methyl-benzo[d]isoxazole-5-boronic acid pinacol ester
The following technical guide is structured as a Level 3 Support Resource for the purification of 3-Methyl-benzo[d]isoxazole-5-boronic acid pinacol ester (CAS: 1314136-00-9).[1] Executive Summary & Molecule Profile You a...
Author: BenchChem Technical Support Team. Date: March 2026
The following technical guide is structured as a Level 3 Support Resource for the purification of 3-Methyl-benzo[d]isoxazole-5-boronic acid pinacol ester (CAS: 1314136-00-9).[1]
Executive Summary & Molecule Profile
You are likely synthesizing this target via a Miyaura borylation of the corresponding 5-bromo-3-methylbenzo[d]isoxazole.[1] While the pinacol ester (Bpin) moiety imparts greater stability than the free boronic acid, this specific scaffold presents a "dual-threat" challenge:[1]
Lewis Acidity: The boron center is susceptible to hydrolysis and interaction with silanols on silica gel.
Heterocycle Sensitivity: The benzo[d]isoxazole ring is electron-deficient, increasing the propensity for protodeboronation (loss of the boron group) under basic or aqueous conditions.
This guide prioritizes non-destructive purification to maximize recovery of the active pharmaceutical ingredient (API) intermediate.
Module 1: The Impurity Landscape
Before initiating purification, you must identify what you are separating. In a typical Miyaura borylation, your crude mixture contains four distinct impurity classes.
Table 1: Critical Impurity Profile
Impurity Type
Origin
Detection (TLC/LCMS)
Removal Strategy
Protodeboronated Species (3-methylbenzo[d]isoxazole)
Dissolve the crude dark oil/solid in the minimum amount of warm DCM or IPA (
).
Filter this solution through a Celite pad to remove insoluble Pd black.
Slowly add n-Heptane (antisolvent) until a persistent cloudiness appears.[1]
Heat briefly to redissolve, then let it cool to room temperature, then
.
Result: The impurities (dimer and deboronated arene) usually stay in the mother liquor, while the Bpin ester crystallizes as off-white needles.
Visualization: Purification Decision Matrix
Figure 2: Decision tree for selecting the optimal purification route based on crude purity.[1]
Module 3: Troubleshooting & FAQs
Q1: My product is streaking on the TLC plate and staying at the baseline. What is happening?
Diagnosis: You are observing hydrolysis on the plate .
The Fix: The silica on TLC plates is acidic.
Immediate Action: Run a "2D TLC." Spot the compound, wait 10 mins, then elute. If the spot changes or streaks, it is decomposing on the silica.
Solution: Pre-elute your TLC plate with 5% Triethylamine in Hexanes, dry it, then spot your compound.[1] This neutralizes the plate and will show the true spot shape [1].
Q2: I isolated the product, but the NMR shows extra methyl singlets around 1.2 ppm.
Diagnosis: This is likely Pinacol contamination .
The Mechanism: Excess
or free pinacol (from hydrolysis) co-crystallizes or co-elutes easily.
The Fix:
Wash the organic layer during workup with aqueous
(mildly acidic) to wash out free pinacol.
If already solid: Triturate (wash the solid) with cold pentane or hexanes. The Bpin ester is less soluble in cold pentane than free pinacol is.
Q3: The product turned from white to brown after 2 days of storage.
Diagnosis:Oxidative instability or Pd-catalyzed decomposition .[1]
The Cause: Residual Palladium + Air + Moisture = Slow decomposition.
The Fix:
Scavenge Pd: Re-dissolve and treat with a metal scavenger (e.g., QuadraPure® TU) or activated charcoal.[1]
Storage: Store under Argon at
. Boronic esters are generally stable, but the isoxazole ring can be sensitive to light and air over time [2].
Q4: My yield is >100%.
Diagnosis:Solvent entrapment or Inorganic salts .
The Fix:
Boronic esters form "glassy" oils that trap solvent (DCM/EtOAc) effectively.[1]
Action: Dry under high vacuum (0.1 mbar) at
for 12 hours. Check NMR for solvent peaks. If solid, ensure you washed your filter cake thoroughly with water to remove KOAc/KBr salts.[1]
References
Isobe, H., et al. (2022).[1][2] Aryl Boronic Esters Are Stable on Silica Gel and Reactive under Suzuki-Miyaura Coupling Conditions.[1] Organic Letters. [1]
Miyaura, N. (2002).[1] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews.
BenchChem Technical Data. (2025). Chemical Properties of 5-Bromo-3-methylbenzo[d]isoxazole.
Benzisoxazole Synthesis Support Center: Troubleshooting Homocoupling Side Reactions
Welcome to the Technical Support Center for benzisoxazole synthesis. Benzisoxazole derivatives are critical pharmacophores in drug development, often synthesized or functionalized via transition-metal-catalyzed cross-cou...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center for benzisoxazole synthesis. Benzisoxazole derivatives are critical pharmacophores in drug development, often synthesized or functionalized via transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura coupling of 3-bromobenzisoxazole with aryl boronic acids). A pervasive and yield-limiting challenge in these workflows is the homocoupling of the boronic acid nucleophile.
This guide provides mechanistic insights, self-validating protocols, and diagnostic tools to help you suppress homocoupling and maximize your cross-coupling yields.
Frequently Asked Questions (FAQs)
Q1: Why is my aryl boronic acid forming a symmetrical biaryl dimer instead of coupling with the benzisoxazole halide?
Homocoupling is primarily driven by two divergent mechanistic pathways that hijack the catalytic cycle:
Oxygen Ingress: Molecular oxygen oxidizes the active Pd(0) catalyst to a Pd(II) peroxo complex. This parasitic species undergoes two consecutive transmetalations with the boronic acid, followed by reductive elimination to form the biaryl dimer and regenerate Pd(0)[1].
Precatalyst Reduction: If a Pd(II) precatalyst (e.g., Pd(OAc)₂) is used without an exogenous reducing agent, the boronic acid itself acts as the reductant. Two equivalents of boronic acid are consumed to reduce Pd(II) to the active Pd(0) species, yielding stoichiometric amounts of the homocoupled dimer[2][3].
Q2: How do I differentiate between oxygen-induced and precatalyst-induced homocoupling?
Analyze your product distribution. If your homocoupling yield exceeds the molar equivalent of your Pd(II) catalyst (e.g., >5 mol% dimer when using 5 mol% Pd), the reaction is catalytic in nature, indicating oxygen contamination[2]. If the dimer yield strictly matches the catalyst loading, it is a stoichiometric precatalyst reduction issue.
Q3: What are the most effective strategies to suppress this side reaction?
Rigorous Degassing: Subsurface sparging with an inert gas is mandatory to displace dissolved oxygen[2][4].
Mild Reducing Additives: Adding potassium formate reduces Pd(II) to Pd(0) efficiently, sparing the boronic acid from acting as a reductant[2][4].
Controlled Addition: Using a syringe pump to slowly add the boronic acid keeps its steady-state concentration low, kinetically favoring the desired transmetalation with the Pd(II)-benzisoxazole intermediate over double transmetalation[4][5].
Mechanistic Pathway Visualization
Divergent catalytic cycles showing desired benzisoxazole cross-coupling vs. oxygen homocoupling.
Quantitative Data: Impact of Reaction Conditions
The following table summarizes the causal relationship between specific experimental modifications and the resulting product distribution in a standard 3-bromobenzisoxazole Suzuki coupling. Data trends are synthesized from established impurity control strategies[2][4].
Reaction Condition
Atmosphere
Catalyst State
Boronic Acid Addition
Benzisoxazole Yield (%)
Homocoupled Dimer (%)
Baseline (Standard Batch)
Air
Pd(II) Precatalyst
All-at-once
45%
38%
Degassed Solvent
N₂ Sparged
Pd(II) Precatalyst
All-at-once
72%
12%
Degassed + Reductant
N₂ Sparged
Pd(II) + K-Formate
All-at-once
88%
< 2%
Fully Optimized
N₂ Sparged
Pd(II) + K-Formate
Syringe Pump (4h)
96%
Not Detected
Diagnostic Workflow
Step-by-step diagnostic workflow to identify and eliminate the root causes of homocoupling.
Experimental Protocols (Self-Validating Systems)
Protocol 1: Rigorous Degassing and Catalyst Pre-Activation
Purpose: To eliminate oxygen-driven parasitic cycles and safely reduce Pd(II) to Pd(0) prior to the introduction of the boronic acid[2][4].
Step-by-Step Methodology:
Solvent Preparation: Transfer the reaction solvent (e.g., THF/Water mixture) into a Schlenk flask.
Subsurface Sparging: Insert a long stainless-steel needle connected to a Schlenk line (N₂ or Ar) directly into the liquid phase. Sparge the solvent for a minimum of 30 minutes.
Causality: Surface blanketing is insufficient for removing dissolved O₂; subsurface sparging actively displaces it[2].
Reagent Loading: Add the 3-bromobenzisoxazole, base (e.g., K₂CO₃), Pd(II) precatalyst (e.g., Pd(OAc)₂), and ligand (e.g., SPhos) into the main reaction vessel under positive N₂ flow.
Reductant Addition: Add 1.5 equivalents (relative to Pd) of potassium formate.
Validation Checkpoint 1 (Visual): Heat the mixture to 40°C. Observe the color transition. The solution should shift from a dark reddish-brown (Pd(II)) to a pale yellow or clear state (active Pd(0) complex). Do not proceed until this color shift is observed; premature addition will cause stoichiometric homocoupling[4].
Protocol 2: Controlled-Addition Suzuki Coupling
Purpose: To maintain a low steady-state concentration of the boronic acid, kinetically favoring transmetalation with the Pd(II)-benzisoxazole intermediate over double transmetalation[5].
Step-by-Step Methodology:
Boronic Acid Solution: Dissolve the aryl boronic acid (1.1 equivalents) in a minimum volume of the degassed solvent.
Syringe Pump Setup: Load the solution into a gas-tight Hamilton syringe and mount it on a programmable syringe pump.
Slow Addition: Set the addition rate to deliver the total volume over 4 to 6 hours into the pre-activated reaction mixture (from Protocol 1) at the target reaction temperature (e.g., 80°C).
Validation Checkpoint 2 (Analytical): At the 2-hour mark, extract a 50 µL aliquot under N₂. Quench and analyze via LC-MS. You should observe the cross-coupled benzisoxazole mass and unreacted 3-bromobenzisoxazole, with the biaryl dimer mass (2x Boronic Acid - 2B(OH)₂) remaining below the limit of detection (LOD). If the dimer is detected, decrease the syringe pump addition rate by 50%.
Completion: Stir for an additional 1 hour post-addition. Perform a final LC-MS check to ensure complete consumption of the 3-bromobenzisoxazole.
References
Title: Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395
Source: ACS Publications
URL:2
Title: Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395 | Request PDF
Source: ResearchGate
URL:5
Title: Strategies to minimize homocoupling in Suzuki reactions
Source: Benchchem
URL:4
Technical Support Center: Troubleshooting Benzo[d]isoxazole Boronic Acid Workflows
Welcome to the Advanced Technical Support Center. As an Application Scientist, I frequently consult with researchers who experience catastrophic yield losses when utilizing [1] and related derivatives in transition-metal...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Advanced Technical Support Center. As an Application Scientist, I frequently consult with researchers who experience catastrophic yield losses when utilizing [1] and related derivatives in transition-metal catalysis.
This guide deconstructs the chemical causality behind these failures and provides field-proven, self-validating protocols to bypass substrate degradation.
Part 1: Core Mechanistic FAQs
Q: Why does my benzo[d]isoxazole boronic acid completely degrade in standard Suzuki-Miyaura conditions (e.g., Na₂CO₃ / H₂O / Dioxane)?A: Standard Suzuki-Miyaura couplings rely on basic aqueous media to activate the boronic acid via a tetrahedral hydroxyboronate intermediate. However, benzo[d]isoxazoles are highly sensitive to these exact conditions due to a dual-degradation mechanism:
The Kemp Elimination: The C3-proton of an unsubstituted benzo[d]isoxazole ring is highly acidic due to the adjacent electron-withdrawing heteroatoms. Aqueous bases abstract this proton, triggering the rapid cleavage of the relatively weak N-O bond to irreversibly form a [2]. This base-promoted ring-opening is a well-documented benchmark reaction in [3].
Protodeboronation: The electron-deficient nature of the benzo-fused isoxazole accelerates the hydrolytic cleavage of the C-B bond in the presence of water and base, yielding the des-boronated heterocycle.
Q: How can I analytically differentiate between Kemp Elimination and Protodeboronation in my LC-MS data?A: This is a critical self-validation step for your workflow.
Kemp Elimination Product: The mass remains identical to the starting material (it is an isomerization,
m = 0). However, the retention time will shift significantly, and the UV spectrum will change drastically due to the formation of a highly conjugated phenoxide species.
Protodeboronation Product: The mass will show a distinct loss of the boronic acid/pinacol ester group (e.g., [M - B(OH)₂ + H]).
Q: Can I prevent the Kemp elimination by changing the substitution pattern?A: Yes. The Kemp elimination strictly requires the [3]. If your synthetic route allows, using a 3-substituted benzo[d]isoxazole (e.g., 3-methylbenzo[d]isoxazole-4-boronic acid) completely blocks this specific ring-opening pathway. However, protodeboronation remains a risk in aqueous media.
Part 2: Stability & Optimization Matrix
To design a successful cross-coupling reaction, you must tune the base and solvent to be strong enough to facilitate transmetalation but mild enough to avoid C3 deprotonation. The rate of degradation is [4].
Base System
Solvent System
Temperature
Primary Degradation Pathway
Substrate Half-Life
Na₂CO₃ (aq)
Dioxane / H₂O
80 °C
Rapid Kemp Elimination + Protodeboronation
< 10 mins
K₃PO₄ (aq)
THF / H₂O
60 °C
Kemp Elimination
~ 30 mins
K₂CO₃ (anhydrous)
DMF
80 °C
Slow Kemp Elimination
~ 4 hours
CsF (anhydrous)
Dry Dioxane
60 °C
Stable (Optimal for Coupling)
> 24 hours
Part 3: Verified Experimental Protocol
Anhydrous Suzuki-Miyaura Cross-Coupling
Causality Check: By eliminating water and using a fluoride source (CsF), we activate the boron via a fluoroborate intermediate rather than a basic hydroxyboronate. This prevents hydrolytic protodeboronation. Furthermore, anhydrous CsF is not basic enough to abstract the C3 proton, effectively shutting down the Kemp elimination.
Step-by-Step Methodology:
Preparation: Flame-dry a Schlenk tube or reaction vial under vacuum and backfill with dry Nitrogen or Argon.
Self-Validation Check: Ensure no condensation is visible on the glass; even trace water will initiate the protodeboronation cycle.
Causality: Buchwald precatalysts like XPhos Pd G3 undergo rapid oxidative addition and transmetalation at lower temperatures, minimizing the time the sensitive substrate spends at elevated heat.
Solvent: Inject anhydrous, degassed 1,4-Dioxane to achieve a 0.1 M concentration.
Reaction: Seal the vial and stir at 60 °C for 4-12 hours.
Monitoring: Monitor by LC-MS. Look for the product mass and verify the absence of the isomeric 2-cyanophenol degradation peak (
m = 0 relative to starting material).
Workup: Filter through a short pad of Celite to remove inorganic fluoride salts, concentrate under reduced pressure, and purify via flash chromatography.
Part 4: Mechanistic Visualizations
Caption: Mechanistic divergence of benzo[d]isoxazole degradation in basic aqueous media.
Caption: Optimized anhydrous workflow for successful cross-coupling of sensitive substrates.
Technical Support Center: Overcoming Protodeboronation in Heteroaryl Suzuki-Miyaura Couplings
Welcome to the Technical Support Center. As application scientists, we frequently encounter researchers struggling with the Suzuki-Miyaura cross-coupling (SMC) of electron-rich heteroaryl boronic acids (e.g., 2-furyl, 2-...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center. As application scientists, we frequently encounter researchers struggling with the Suzuki-Miyaura cross-coupling (SMC) of electron-rich heteroaryl boronic acids (e.g., 2-furyl, 2-thiophenyl, 2-pyrrole) and 2-pyridylboronic acids.
The primary failure mode for these substrates is protodeboronation —the rapid, base-catalyzed cleavage of the carbon-boron bond. This guide is designed to help you troubleshoot these sluggish or failing reactions by understanding the mechanistic causality of the failure and implementing alternative base strategies or base-free conditions.
The Root Cause: Mechanistic Causality of Base-Induced Failure
To solve the problem, we must first understand why standard SMC conditions (e.g., Na₂CO₃ or NaOH in aqueous solvent mixtures at 80 °C) destroy your starting material.
In a standard catalytic cycle, a base is required to coordinate to the empty p-orbital of the boronic acid, forming a nucleophilic boronate complex that can undergo transmetalation with the palladium catalyst. However, for unstable heteroaryls, this exact base-activation step triggers decomposition. The hydroxide or carbonate base forms an anionic boronate intermediate
. This intermediate is highly susceptible to a concerted proton transfer to the ipso-carbon, cleaving the C–B bond to yield the unsubstituted arene and boric acid[1][2].
Caption: Mechanism of base-catalyzed protodeboronation of heteroaryl boronic acids.
Troubleshooting FAQs: Base Selection & Optimization
Q1: Why do standard bases like Na₂CO₃ or K₂CO₃ fail so spectacularly with 2-pyridylboronic acid?
Standard inorganic carbonates in aqueous mixtures generate high local concentrations of hydroxide ions. The nitrogen atom in the 2-pyridyl ring inductively stabilizes the developing negative charge at the ipso-carbon during the transition state, lowering the activation energy for C–B cleavage[3][4]. At standard elevated temperatures (80–100 °C), the rate of protodeboronation vastly outcompetes the rate of transmetalation.
Q2: What alternative bases should I use to minimize this decomposition?
If you must use a base, you need to shift the equilibrium away from the reactive boronate species and minimize proton sources:
Weak Bases (K₃PO₄ or Acetates): Potassium phosphate is a weaker base that can be used in biphasic systems or with minimal water. It provides enough activation for transmetalation without generating a high concentration of the highly reactive trihydroxyboronate[1][5].
Fluoride Salts (CsF or spray-dried KF): Fluoride is highly fluorophilic. It coordinates to the boron atom to form a fluoroborate species. Crucially, unlike hydroxide, fluoride does not provide an internal proton source to facilitate the concerted C–B cleavage[6].
Q3: Can I run a Suzuki coupling without any base at all?
Yes. This is the ultimate solution for acutely base-sensitive boronic acids. By eliminating the base, you completely shut down the base-catalyzed protodeboronation pathway.
Cationic SMC: Developed by the Carrow group, this method uses a bulky, electron-rich phosphine (PAd₃) to generate a highly electrophilic cationic palladium intermediate. This intermediate is so electrophilic that it can undergo transmetalation directly with the neutral boronic acid, requiring zero base[7][8].
Acidic SMC: Recently, the Ritter group demonstrated that arylthianthrenium salts can undergo SMC with unstable boronic acids under acidic conditions (using HBF₄), completely bypassing the need for basic activation[2][9].
Quantitative Data: Impact of Base Strategy on Reaction Outcomes
The table below summarizes how different base strategies impact the coupling of notoriously unstable substrates (e.g., 2-pyridylboronic acid or 2-furylboronic acid) with aryl chlorides.
Strategy
Base System
Catalyst System
Protodeboronation Rate
Typical Yield
Standard (Control)
Na₂CO₃ (aq)
Pd(PPh₃)₄ (80 °C)
Very High (>80%)
< 10%
Weak Base / Fast Catalyst
K₃PO₄ (low H₂O)
XPhos-Pd-G3 (RT)
Moderate (~15-20%)
65-80%
Fluoride Activation
CsF (Anhydrous)
Pd₂(dba)₃ / SPhos
Low (~10%)
70-85%
Cationic SMC (Base-Free)
None
Pd(OAc)₂ / PAd₃ (RT)
Negligible (<5%)
85-95%
Acidic SMC
None (Acidic Buffer)
Pd / Thianthrenium
Negligible (<1%)
80-90%
Troubleshooting Workflow for Unstable Boronic Acids
Follow this logical progression when your heteroaryl boronic acid is decomposing.
Caption: Troubleshooting logic for optimizing unstable heteroaryl boronic acid couplings.
Validated Experimental Protocols
Protocol A: Weak Base / Fast Catalyst SMC (Buchwald Conditions)
This protocol relies on a highly active precatalyst to ensure transmetalation outcompetes decomposition at room temperature[10].
Materials:
Aryl halide (1.0 equiv)
2-Heteroaryl boronic acid (1.5 equiv) (Note: Weigh immediately before use)
XPhos-Pd-G3 precatalyst (2 mol%)
K₃PO₄ (2.0 equiv, finely milled) or spray-dried KF (3.0 equiv)
THF or Dioxane (Anhydrous or with strictly 2-5% v/v degassed water)
Step-by-Step Methodology:
To an oven-dried reaction vial equipped with a stir bar, add the aryl halide, 2-heteroaryl boronic acid, XPhos-Pd-G3, and the chosen base.
Seal the vial with a septum cap and purge with Argon for 5 minutes.
Add the degassed solvent system via syringe.
Stir the reaction vigorously at Room Temperature (20–25 °C). Do not heat. Heating exponentially increases the rate of protodeboronation.
Monitor via LC-MS. The reaction is typically complete within 30 minutes to 2 hours.
Quench with water, extract with EtOAc, and purify via standard silica gel chromatography.
This protocol completely eliminates the base, utilizing a cationic palladium intermediate to couple acutely base-sensitive substrates[7][8].
Materials:
Aryl bromide or triflate (1.0 equiv)
2-Heteroaryl boronic acid (1.5 equiv)
Pd(OAc)₂ (5 mol%)
Tri(1-adamantyl)phosphine (PAd₃) (10 mol%)
Anhydrous THF
Step-by-Step Methodology:
In an argon-filled glovebox (or using rigorous Schlenk techniques), add Pd(OAc)₂ and PAd₃ to an oven-dried vial.
Add anhydrous THF to pre-form the catalyst complex. Stir for 10 minutes until the solution becomes homogeneous.
Add the aryl electrophile and the sensitive heteroaryl boronic acid to the vial. Do not add any base.
Seal the vial, remove it from the glovebox, and stir at Room Temperature for 12–24 hours.
The absence of base ensures the boronic acid remains entirely intact until productive transmetalation occurs.
Filter the crude mixture through a short pad of Celite, concentrate, and purify via chromatography.
References
Cox, P. A., Leach, A. G., Campbell, A. D., & Lloyd-Jones, G. C. (2016). Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH–Rate Profiles, Autocatalysis, and Disproportionation. Journal of the American Chemical Society.[Link]
Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Journal of the American Chemical Society.[Link]
Chen, L., Sanchez, D. R., Zhang, B., & Carrow, B. P. (2017). "Cationic" Suzuki-Miyaura Coupling with Acutely Base-Sensitive Boronic Acids. Journal of the American Chemical Society.[Link]
Zhang, L., Xie, Y., Bai, Z., & Ritter, T. (2024). Suzuki–Miyaura coupling of arylthianthrenium tetrafluoroborate salts under acidic conditions. Nature Synthesis.[Link]
Author: BenchChem Technical Support Team. Date: March 2026
The "Sticky" Pinacol Issue
Why is this happening?
Pinacol (2,3-dimethylbutane-2,3-diol) is a notorious impurity in the synthesis of boronate esters. It is used in excess during Miyaura borylations and is often released during partial hydrolysis. Its "sticky" nature arises from its amphiphilic solubility profile: it dissolves in organic solvents (making extraction difficult) yet is water-soluble enough to drag your product into the aqueous phase if not careful.
The Benzisoxazole Constraint:
Standard protocols for removing pinacol often involve basic washes (NaOH) or vigorous hydrolysis. Do not use these. The 1,2-benzisoxazole core is sensitive to base-promoted ring opening (Kemp elimination-type mechanisms), which degrades the isoxazole ring into salicylonitriles.
This guide prioritizes non-basic, oxidative, and phase-switch methodologies specifically tailored to preserve the benzisoxazole pharmacophore.
Strategic Decision Matrix
Before starting, determine your purification path based on your product's physical state and downstream application.
Figure 1: Decision matrix for selecting the appropriate purification protocol based on product state and downstream utility.
Protocol Module: The Oxidative Wash (Sodium Periodate)
Best for: Removing free pinacol from oils/gums without degrading the benzisoxazole ring.
The Science: Sodium periodate (NaIO4) specifically cleaves vicinal diols (like pinacol) into ketones (acetone). Acetone is easily removed via evaporation. Crucially, NaIO4 does not react with the boronate ester or the benzisoxazole ring under these mild conditions.
Step-by-Step Protocol
Dissolution: Dissolve the crude reaction mixture in Diethyl Ether (Et2O) or MTBE .
Note: Avoid DCM if possible; ether facilitates better phase separation with the aqueous oxidant.
Oxidant Preparation: Prepare a 0.1 M aqueous solution of NaIO4 (1.0 equiv relative to estimated pinacol excess).
The Wash: Add the aqueous NaIO4 to the organic layer. Stir vigorously for 15–30 minutes at room temperature.
Visual Check: The solution may turn slightly cloudy as pinacol is cleaved.
Separation: Separate the layers. The pinacol has been converted to acetone (organic soluble but volatile) and iodate species (water soluble).
1x Aqueous Na2S2O3 (Sodium Thiosulfate) - Neutralizes any residual oxidant.
1x Brine
Drying: Dry over MgSO4, filter, and concentrate in vacuo. The acetone co-evaporates, leaving the purified boronate ester.
Protocol Module: The Phase Switch (KHF2)
Best for: Long-term storage or when the boronate ester is unstable on silica.
The Science: This method converts the "greasy" pinacol ester into a crystalline, shelf-stable Potassium Trifluoroborate (
) salt. The pinacol remains in solution while the product precipitates.
Step-by-Step Protocol
Reaction: Dissolve crude pinacol ester in MeOH (or Acetone/MeOH 4:1).
Addition: Add KHF2 (Potassium Bifluoride, 3.0–4.0 equiv) as a saturated aqueous solution (approx 4.5 M).
Warning: KHF2 etches glass. Use plasticware (polypropylene) or perform quickly in glass and rinse immediately.
Precipitation: Stir at room temperature. The conversion usually takes 1–3 hours. The product will precipitate as a white solid.
Filtration: Filter the solid.
Wash: Wash the filter cake with:
Cold MeOH (removes free pinacol)
Et2O (removes residual water/organic impurities)
Result: Pure potassium trifluoroborate salt. This can be used directly in Suzuki couplings (often with better efficiency than the ester).
Troubleshooting & Visualization (Chromatography)
Pinacol is UV-inactive, making it "invisible" on standard UV254 TLC plates. This leads to the false assumption that the product is pure.
Visualization Hacks
Stain Type
Active Component
Color of Pinacol
Mechanism
Permanganate
KMnO4 / K2CO3
Yellow spot on purple bg
Oxidation of the diol
Vanillin
Vanillin / H2SO4
Dark Blue / Black
Dehydration & condensation
Iodine Chamber
I2 Vapor
Brown/Yellow temporary spot
Physical adsorption
The "Invisible Tail" Phenomenon
Symptom: Your product elutes, but NMR shows pinacol contamination despite a "clean" column.
Cause: Pinacol streaks on silica. It has a similar polarity to many boronate esters.
Fix: Add 1% Triethylamine to your eluent. This neutralizes the silica acidity, tightening the bands for both the benzisoxazole (which is weakly basic) and the pinacol, improving separation.
Critical Warning: Benzisoxazole Stability
Do NOT use the standard "NaOH Wash" technique.
Many online guides suggest washing boronate esters with 1M NaOH to remove impurities. For benzisoxazoles, this is catastrophic.
Figure 2: Pathway of base-mediated degradation of the benzisoxazole core.
Safe pH Range: Keep all aqueous washes between pH 4 and pH 8 .
References
Oxidative Cleavage of Pinacol
Title: Simple and Efficient Removal of Pinacol/Pinacolone
Chromatography streaking issues with benzisoxazole boronic acids
Topic: Troubleshooting Chromatography Streaking with Benzisoxazole Boronic Acids Introduction: The "Perfect Storm" Scaffold Welcome to the technical support hub. You are likely here because your benzisoxazole boronic aci...
Author: BenchChem Technical Support Team. Date: March 2026
Topic: Troubleshooting Chromatography Streaking with Benzisoxazole Boronic Acids
Introduction: The "Perfect Storm" Scaffold
Welcome to the technical support hub. You are likely here because your benzisoxazole boronic acid is refusing to elute as a sharp peak, instead presenting as a broad smear, a baseline drift, or a "ghost" peak that appears in subsequent runs.
This is not user error; it is a molecular feature. You are dealing with a "Perfect Storm" scaffold that combines two distinct chromatographic challenges:
The Boronic Acid Moiety: Exists in a dynamic equilibrium between the free acid, the boronate anion, and the cyclic boroxine trimer. It also acts as a Lewis acid, binding irreversibly to silanols on silica gel.
The Benzisoxazole Core: A weakly basic heterocycle that is chemically distinct from standard isoxazoles.[1] Crucially, it is susceptible to base-promoted ring opening (Kemp elimination-type mechanisms), meaning standard "add base" strategies to fix peak shape can destroy your molecule.
This guide provides self-validating protocols to resolve these issues without compromising compound integrity.
Module 1: The Mechanistic "Why"
To fix the streak, you must understand what the molecule is doing inside the column. Streaking is usually caused by the compound existing in multiple states simultaneously or interacting with the stationary phase support.
The Dynamic Equilibrium Trap
Boronic acids spontaneously dehydrate to form boroxines (trimers). On a column, this equilibrium is slow relative to the flow rate, resulting in "peak broadening" where the monomer and trimer separate slightly, bridging the gap between them. Furthermore, the empty p-orbital on the boron atom coordinates with the acidic silanols (
) of the stationary phase.
Module 2: HPLC & LC-MS Troubleshooting
Issue: Broad, tailing peaks or split peaks in Reverse Phase (RP) chromatography.
Q: Should I use basic modifiers (Ammonium Hydroxide/TEA) to sharpen the peak?
A: NO.
While high pH turns boronic acids into boronate anions (which elute sharper), benzisoxazoles are base-labile. Exposure to high pH (especially >9) can trigger ring opening to form salicylonitriles.
The Fix: Use Acidic Modifiers only.
Q: I am using 0.1% Formic Acid, but it still streaks. What next?
A: Switch to Trifluoroacetic Acid (TFA) or increase ionic strength.
Formic acid is sometimes too weak to fully suppress the silanol interactions of the boronic acid.
Modifier
Concentration
Mechanism
Recommendation
Formic Acid
0.1%
Protonates silanols (Weak)
Standard Start. Often insufficient for boronic acids.
TFA
0.05% - 0.1%
Protonates silanols (Strong) + Ion Pairing
Preferred. Sharper peaks, but suppresses MS signal slightly.
Ammonium Formate
10 mM (pH 3-4)
Increases Ionic Strength
Excellent Alternative. High ionic strength minimizes secondary interactions.
The "Sample Solvent" Artifact
Symptom: The peak looks like a "fronting" blob.
Cause: Dissolving the sample in pure MeOH or EtOH. Boronic acids rapidly form esters with alcoholic solvents. You are injecting a mixture of the acid, the methyl ester, and the ethyl ester.
Protocol: Dissolve your sample in Acetonitrile/Water (1:1) or the starting mobile phase. Avoid alcohols in the sample diluent if possible.
Issue: Compound sticks to the baseline or streaks from
0.5 to 0.0.
Q: Why does my compound vanish on a silica column?
A: Silica is a "trap" for boronic acids. The boron binds to the glass/silica matrix. You must "cap" the boron before it hits the column.
Protocol: The "Pinacol Doping" Strategy (The Gold Standard)
Instead of trying to purify the free boronic acid, convert it in situ or transiently protect it.
Preparation: Add 1-5% Pinacol to your sample solvent and 0.1% Pinacol to your mobile phase.
Mechanism: Pinacol forms a stable cyclic boronate ester, which is much less polar and does not interact with silanols.
Post-Purification: The pinacol ester is often stable enough for the next reaction (Suzuki coupling). If you need the free acid, hydrolysis (Acid/Water) is required later.
Protocol: The "Acidic Wash" Strategy (If you cannot use Pinacol)
If you must isolate the free acid:
Stationary Phase: Use Diol-functionalized silica if available (less acidic than bare silica).
Mobile Phase: DCM/MeOH (95:5) + 1% Acetic Acid .
Note: The acid is critical to keep the silanols protonated so they don't grab the boron.
Module 4: Stability & Storage
Issue: "I purified it, but the NMR looks messy after 2 days."
Q: Is it decomposition or dehydration?
A: Boronic acids naturally dehydrate to boroxines in a vacuum desiccator.
Test: Run NMR in
with a drop of . The water shifts the equilibrium back to the monomer. If the spectrum cleans up, your compound is fine.
Warning: If you see a nitrile peak (~2200 cm⁻¹ in IR or distinct carbon shift), the benzisoxazole ring has opened. This is irreversible.
Storage Protocol
Temperature: -20°C.
Atmosphere: Argon (exclude moisture to prevent inconsistent stoichiometry, though moisture itself doesn't degrade it, it complicates weighing).
Additives: Some researchers store boronic acids as their potassium trifluoroborate salts (
) to avoid all these issues. This is highly recommended for benzisoxazoles as the salt is chemically inert and shelf-stable.
References
Boronic Acid Chromatography Mechanisms
Paper: "Chromatographic behavior of boronic acids: Interactions with silanols and boroxine form
Source:Journal of Chrom
Context: Explains the thermodynamics of the monomer-trimer equilibrium during elution.
Benzisoxazole Stability
Paper: "Kemp elimination and base-catalyzed ring opening of benzisoxazoles."
Source:Journal of Organic Chemistry.
Context: Establishes the lability of the N-O bond in basic conditions.
Purification Strategies
Paper: "A high throughput analysis of boronic acids using ultra high performance liquid chrom
Source:Analytical Methods (RSC).
Context: Validates the use of Ammonium Acetate/Acidic buffers for boronic acid separ
Technical Support Center: Benzisoxazole Cross-Coupling Workflows
Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals encountering stability issues when performing Suzuki-Miyaura cross-couplings on benzisoxazole derivatives...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals encountering stability issues when performing Suzuki-Miyaura cross-couplings on benzisoxazole derivatives.
Benzisoxazoles are highly privileged pharmacophores, but their inherent chemical sensitivity often leads to catastrophic reaction failures under standard cross-coupling conditions. Below, we dissect the mechanistic causes of these failures and explain why transitioning from standard pinacol esters (Bpin) to MIDA boronates is the definitive solution.
🔬 Core Troubleshooting Q&A
Q: Why does my benzisoxazole starting material completely degrade when using pinacol (Bpin) esters?A: The degradation is driven by a base-mediated ring-opening process known as the Kemp elimination [1]. Benzisoxazoles possess a highly sensitive N–O bond. Pinacol esters (Bpin) typically require relatively harsh aqueous bases (e.g., Na₂CO₃, KOH) at elevated temperatures to form the reactive boronate complex necessary for transmetalation. Under these strongly basic conditions, the benzisoxazole ring undergoes a rapid E2-type elimination (if a C3-proton is present) or general nucleophilic attack. This cleaves the N–O bond to form a salicylonitrile derivative, destroying the heterocycle before cross-coupling can occur.
Q: I tried using the free benzisoxazole boronic acid to avoid harsh bases, but I observe massive protodeboronation. Why is this happening?A: Heteroaryl boronic acids—especially electron-deficient systems like benzisoxazoles—exhibit highly unstable C–B bonds [2]. When the entire pool of the free boronic acid is exposed to the reaction mixture at once, the rate of protodeboronation (the hydrolytic cleavage of the C–B bond to yield the protonated, des-borylated heterocycle) outcompetes the rate of palladium transmetalation. This results in the rapid accumulation of dead starting material.
Q: How do MIDA boronates solve both the ring instability and the protodeboronation issues?A: MIDA (N-methyliminodiacetic acid) boronates solve these dual issues through a kinetic phenomenon known as "slow-release" [3].
Structural Protection: The MIDA ligand coordinates to the boron atom, rehybridizing it from a planar sp² to a pyramidal sp³ geometry. This renders the boron completely inert to standard cross-coupling conditions and protects the C–B bond from premature cleavage.
Kinetic Matching: Under mild basic conditions (e.g., aqueous K₃PO₄), the MIDA group slowly hydrolyzes to release the free boronic acid. Because the release is gradual, the steady-state concentration of the unstable boronic acid remains extremely low. The palladium catalyst immediately captures the released boronic acid for transmetalation, effectively outcompeted the protodeboronation pathway.
Ring Preservation: Because the slow-release mechanism functions efficiently with milder bases, the basicity of the reaction medium remains below the threshold required to trigger the Kemp elimination, thereby preserving the intact benzisoxazole core.
📊 Data Presentation: Bpin vs. MIDA Boronates
The following table summarizes the operational and mechanistic differences between Bpin and MIDA boronates when applied to sensitive benzisoxazole scaffolds.
To successfully couple a benzisoxazole MIDA boronate without ring degradation, follow this self-validating slow-release protocol. The use of a biphasic mild base system is critical to controlling the hydrolysis rate.
Reagents & Materials:
Benzisoxazole MIDA boronate (1.0 equiv)
Aryl or Heteroaryl halide (1.0 equiv)
Pd(OAc)₂ (0.02 equiv, 2 mol%)
SPhos ligand (0.04 equiv, 4 mol%)
K₃PO₄ (3.0 equiv)
Solvent: 1,4-Dioxane / H₂O (4:1 v/v)
Step-by-Step Methodology:
Deoxygenation: Sparge the 1,4-Dioxane and H₂O separately with dry nitrogen (N₂) for 15 minutes prior to use. Oxygen must be rigorously excluded to prevent homocoupling and catalyst degradation.
Assembly: In an oven-dried Schlenk flask equipped with a magnetic stir bar, charge the Benzisoxazole MIDA boronate, Aryl halide, Pd(OAc)₂, SPhos, and K₃PO₄.
Solvent Addition: Add the degassed 1,4-Dioxane followed by the degassed H₂O. Seal the flask under a positive pressure of N₂.
Controlled Heating: Heat the reaction mixture to 60 °C. Crucial Note: Do not exceed 60 °C. Higher temperatures will accelerate the MIDA hydrolysis beyond the rate of transmetalation, leading to protodeboronation.
Monitoring: Stir the reaction for 12–24 hours. Monitor the consumption of the aryl halide via LC-MS. You should observe minimal to no free boronic acid accumulation.
Workup: Cool the mixture to room temperature. Dilute with Ethyl Acetate (EtOAc) and wash with brine. Extract the aqueous layer twice with EtOAc.
Purification: Dry the combined organic layers over anhydrous MgSO₄, filter, and concentrate in vacuo. Purify the crude product via standard silica gel flash chromatography.
🖼️ Mechanistic Visualization
Mechanistic divergence of Benzisoxazole Bpin vs. MIDA boronates under cross-coupling conditions.
📚 References
Sato, K. et al., "Ring-Opening Reactions of Benzisoxazoles," National Institute of Public Health (NIPH). URL: [Link]
Orritt, K. M., "Design, Synthesis and Biological Evaluation of Inhibitors for DNA Gyrase and Topoisomerase IV as Novel Antibacterials," White Rose eTheses Online (2021). URL: [Link]
Knapp, D. M., Gillis, E. P., & Burke, M. D., "A general solution for unstable boronic acids: slow-release cross-coupling from air-stable MIDA boronates," Journal of the American Chemical Society, 131(20), 6961-6963 (2009). URL: [Link]
Executive Summary 3-Methyl-benzo[d]isoxazole-5-boronic acid is a critical heterocyclic building block, primarily employed in Suzuki-Miyaura cross-coupling reactions to introduce the pharmacologically active benzisoxazole...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
3-Methyl-benzo[d]isoxazole-5-boronic acid is a critical heterocyclic building block, primarily employed in Suzuki-Miyaura cross-coupling reactions to introduce the pharmacologically active benzisoxazole scaffold (common in antipsychotics like risperidone derivatives).
Characterizing this molecule presents unique challenges compared to standard phenylboronic acids due to the electron-deficient nature of the isoxazole ring and the potential for protodeboronation or boroxine formation . This guide provides a comparative analysis of its 1H NMR signature against its synthetic precursor (5-bromo) and its stable alternative (pinacol ester), offering a robust framework for reaction monitoring and quality control.
Structural Analysis & Numbering
To accurately assign peaks, we must first establish a consistent numbering scheme. The benzo[d]isoxazole core fuses a benzene ring with an isoxazole ring.[1]
Figure 1: Structural Assignment & Numbering
Caption: Structural logic for NMR assignment. The C3-Methyl group serves as an internal anchor, while the Boron substitution at C5 dramatically alters the chemical environment of H-4 and H-6.
Comparative Analysis: Reaction Monitoring
Scenario: You are synthesizing the boronic acid from the 5-bromo precursor via Miyaura borylation.
The transition from Bromine to Boronic Acid induces a distinct "deshielding shift" in the aromatic region due to the empty p-orbital of the boron atom interacting with the
-system.
Table 1: Diagnostic Shifts (Precursor vs. Product)
Solvent: DMSO-d6 (Recommended for observing -OH protons)
Proton Assignment
5-Bromo Precursor (Start)
5-Boronic Acid (Product)
Shift ()
Diagnostic Note
C3-CH
~2.60 ppm (s)
~2.62 ppm (s)
Minimal
Anchor Peak. Confirms core integrity.
H-4 (d)
~8.05 ppm
~8.35 - 8.45 ppm
+0.35
Primary Indicator. Moves downfield due to Boron deshielding.
H-6 (dd)
~7.75 ppm
~8.00 - 8.10 ppm
+0.30
Significant downfield shift.
H-7 (d)
~7.70 ppm
~7.75 ppm
Minor
Least affected by C5 substitution.
B(OH)
Absent
~8.20 - 9.50 ppm
N/A
Broad Singlet. Disappears on DO shake.
Critical Insight: If you observe a mixture of peaks in the 8.0–8.4 ppm region, the reaction is incomplete. The H-4 doublet of the product must be clearly resolved downfield of the starting material's H-4.
Comparative Analysis: Formulation Strategy
Scenario: Deciding between the Free Acid and the Pinacol Ester .
While the free acid is the direct product, it suffers from dehydration (boroxine formation) and lower solubility in organic solvents. The Pinacol Ester is often preferred for purification but has a distinct NMR signature.
Figure 2: Spectral Decision Tree (Acid vs. Ester)
Caption: Rapid identification workflow. The presence of a high-intensity singlet at ~1.3 ppm confirms the Pinacol Ester species.
Table 2: Performance Comparison (Acid vs. Pinacol Ester)
Feature
Free Boronic Acid
Pinacol Ester Alternative
Aliphatic NMR
Clean (only C3-Me at ~2.6 ppm)
Dominant singlets at ~1.3 ppm (12H)
Aromatic NMR
Broadened by quadrupole relaxation
Sharper, well-resolved multiplets
Solubility
High in DMSO/MeOH; Low in CDCl
High in CDCl, DCM, EtOAc
Stability
Prone to Protodeboronation & Boroxine cycle
High stability (shelf-stable)
Recommendation
Use for immediate coupling (one-pot)
Use for storage or purification
Detailed Experimental Protocol
To ensure reproducibility and avoid artifacts (like esterification with the solvent), follow this protocol strictly.
Protocol: 1H NMR Sample Preparation
Solvent Selection:
Recommended:DMSO-d6 .[2] It is the only solvent that reliably solubilizes the free acid and slows down proton exchange, allowing visualization of the
protons.
Avoid: Methanol-d4 (CD
OD). It causes rapid exchange of the hydroxyl protons (disappearance of peaks) and can form methyl boronate esters in situ, confusing the spectrum.
Warning: High concentrations (>20 mg/mL) favor the formation of Boroxine anhydrides (trimerization). This appears as a second set of aromatic peaks slightly shifted from the monomer.
Acquisition Parameters:
Relaxation Delay (D1): Set to >2.0 seconds . Boron-adjacent protons have faster relaxation, but accurate integration requires full relaxation of the rigid core.
Scans: 16–32 scans are sufficient for diagnostic checks.
Troubleshooting: The Boroxine Artifact
A common point of confusion is the appearance of "duplicate" peaks. Boronic acids exist in equilibrium with their cyclic trimer (boroxine) upon dehydration.
Figure 3: Boronic Acid - Boroxine Equilibrium
Caption: Dehydration equilibrium. In dry solvents or high concentrations, the Boroxine species forms, creating a secondary set of signals often mistaken for impurities.
Symptom: Two sets of methyl singlets near 2.6 ppm (e.g., 2.62 and 2.65 ppm).
Validation: Add 1 drop of D
O to the NMR tube.
Result: The equilibrium shifts entirely to the monomer (Acid) or the boronate species, simplifying the spectrum to a single set of peaks. The B(OH)
peaks will disappear due to Deuterium exchange.
References
Structure & Synthesis of Benzisoxazoles
Title: Synthesis and pharmacological evaluation of benzisoxazole deriv
Source:Journal of Medicinal Chemistry.
Context: Establishes the baseline shifts for the 3-methyl-benzo[d]isoxazole core.
Boronic Acid Characterization
Title: A Solid-State 11B NMR and Computational Study of Boron Electric Field Gradient and Chemical Shift Tensors in Boronic Acids and Boronic Esters.
Source:J. Phys. Chem. A (2010).
Context: Explains the broadening effects and chemical shift trends of Boron-substituted arom
Solvent Effects & Artifacts
Title: NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases.[5]
Source:Organometallics (2010).
Context: Essential for distinguishing solvent peaks (DMSO, Water)
Comparative Guide: HPLC Method Optimization for Purity Analysis of Benzisoxazole Boronic Esters
The Analytical Challenge: Reactivity vs. Resolution Benzisoxazole boronic esters are highly valuable electrophilic coupling partners in Suzuki-Miyaura cross-coupling reactions, frequently utilized in the synthesis of com...
Author: BenchChem Technical Support Team. Date: March 2026
The Analytical Challenge: Reactivity vs. Resolution
Benzisoxazole boronic esters are highly valuable electrophilic coupling partners in Suzuki-Miyaura cross-coupling reactions, frequently utilized in the synthesis of complex pharmaceutical active ingredients (APIs). However, determining the chromatographic purity of these reactive intermediates presents a significant analytical bottleneck: artifactual on-column hydrolysis [1].
During standard Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC), the boronic ester (typically a pinacol ester) is highly susceptible to degradation into its corresponding boronic acid. This hydrolysis is catalyzed by the aqueous mobile phase combined with the acidic silanol groups present on traditional silica stationary phases[2]. Consequently, analysts often observe false impurity peaks, leading to the unwarranted rejection of high-purity batches.
Orthogonal Method Comparison: RP-HPLC vs. Alternatives
To establish a trustworthy analytical framework, we must benchmark RP-HPLC against orthogonal techniques. While RP-HPLC remains the industry standard for purity analysis due to its scalability and sensitivity, the inherent reactivity of boronic esters necessitates a comparative evaluation of alternative modalities to ensure data integrity[3].
Table 1: Comparison of Analytical Modalities for Benzisoxazole Boronic Esters
Analytical Modality
Principle of Separation/Detection
Advantages for Boronic Esters
Limitations
Optimized RP-HPLC
Differential partitioning using a low-silanol stationary phase.
High sensitivity, excellent resolution of API impurities, highly reproducible.
Requires strict control of sample diluent and mobile phase pH to prevent hydrolysis[1].
GC-MS
Gas-phase partitioning with mass-based detection.
High specificity and orthogonal separation mechanism.
Thermal lability of benzisoxazole rings; many boronic acids/esters are non-volatile[4].
NACE
Electrophoretic migration in non-aqueous media.
Completely eliminates water from the system, preventing hydrolysis[3].
Lower sensitivity and reproducibility compared to liquid chromatography.
qNMR
Measurement of NMR signal intensity relative to an internal standard.
Standard-free absolute quantification; non-destructive and artifact-free[3].
Low sensitivity (LOQ ~0.5%), making trace impurity analysis highly difficult[1].
Causality in RP-HPLC Method Design
As an application scientist, you cannot simply apply a generic gradient to reactive intermediates. To successfully utilize RP-HPLC for benzisoxazole boronic esters, the method must be engineered from the ground up to suppress the thermodynamic drivers of hydrolysis.
Sample Preparation (Aprotic Solvents): Protic solvents (e.g., methanol, water) initiate solvolysis before the sample even reaches the column. Utilizing strictly aprotic diluents like anhydrous Acetonitrile (ACN) 1[1].
Stationary Phase Selection (Low Silanol Activity): Free silanols on the silica matrix act as hydrogen-bond donors, coordinating with the boronic ester oxygens and facilitating nucleophilic attack by water. Utilizing a passive, hybrid-silica column with low residual silanol activity (e.g., XTerra MS C18) 2[2].
Mobile Phase pH Control: For highly labile esters, operating at a high pH (e.g., pH 12.4) converts the boronic ester into a stable tetrahedral boronate anion, drastically reducing its 4[4]. Alternatively, removing acidic modifiers entirely can suffice for 5[5].
Logical workflow preventing on-column hydrolysis during HPLC analysis.
Experimental Data: Column and Condition Benchmarking
The following table summarizes the quantitative impact of method parameters on the observed artifactual degradation of a standard boronic pinacol ester.
Table 2: Impact of HPLC Parameters on Boronic Ester Hydrolysis
Stationary Phase
Silanol Activity
Sample Diluent
Mobile Phase pH
Observed Hydrolysis (%)
Standard C18 (e.g., Zorbax)
High
MeOH:H2O (50:50)
Acidic (0.1% FA)
> 15.0%
Standard C18
High
Anhydrous ACN
Acidic (0.1% FA)
~ 8.5%
Monolithic Silica
Medium
Anhydrous ACN
Neutral
~ 4.2%
Hybrid Low-Silanol C18
Low
Anhydrous ACN
Neutral to Basic
< 0.5%
Data synthesized from comparative Design of Experiment (DoE) studies on boronate ester stability[2].
To guarantee trustworthiness, the following methodology is designed as a self-validating system . It includes internal checks to confirm that the ester remains intact throughout the analysis.
Equipment & Reagents
System: Agilent 1200 Series HPLC (or equivalent) equipped with a Diode Array Detector (DAD) and a thermostatted autosampler.
Column: Waters XTerra MS C18 (4.6 x 150 mm, 3.5 µm) or equivalent low-silanol hybrid column.
Mobile Phase A: 10 mM Ammonium Bicarbonate in LC-MS grade Water (pH ~10). Causality: Neutral/basic pH prevents acid-catalyzed cleavage of the pinacol-boron bond.
Mobile Phase B: LC-MS grade Acetonitrile.
Sample Diluent: 100% Anhydrous Acetonitrile.
Step-by-Step Workflow
Standard Preparation: Accurately weigh 10.0 mg of the benzisoxazole boronic ester reference standard into a dry volumetric flask.
Aprotic Solubilization: Dissolve the standard in 10.0 mL of anhydrous Acetonitrile. Crucial: Do not use aqueous buffers or methanol in the sample diluent to prevent premature solvolysis.
Chromatographic Separation:
Flow Rate: 1.0 mL/min.
Injection Volume: 5 µL.
Column Temperature: 25°C. (Causality: Elevated temperatures exponentially accelerate hydrolysis; keep the column at or below room temperature).
Gradient: 10% B to 90% B over 15 minutes, hold at 90% B for 3 minutes, then re-equilibrate.
Detection: Monitor UV absorbance at 220 nm (for the boronic ester backbone) and 254 nm (for the benzisoxazole ring).
System Suitability & Self-Validation Check
Before analyzing unknown batches, the system must prove it is not degrading the sample:
Resolution Verification: Inject a mixed standard of the benzisoxazole boronic ester and its corresponding boronic acid. Confirm baseline resolution (
).
Stability Verification (The Self-Validation): Inject the pure ester standard five times sequentially. The method is only validated if the %RSD of the ester peak area is
AND the area of the boronic acid peak does not increase across the five injections. An increasing acid peak indicates active on-column or in-vial hydrolysis, rendering the run invalid.
References
Title: Accurate analysis of boronic pinacol esters using low residual silanol silica based reversed phase HPLC.
Title: Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals.
Title: A Comparative Guide to HPLC Method Validation for Methyl 4-Boronobenzoate Analysis.
Title: Strategies for the analysis of highly reactive pinacolboronate esters.
Title: ACCURATE ANALYSIS OF BORONIC PINACOL ESTERS USING LOW RESIDUAL SILANOL SILICA BASED REVERSED PHASE HPLC.
11B NMR Characterization of Benzo[d]isoxazole Boronic Acid Derivatives: A Comparative Technical Guide
Executive Summary This guide provides a technical framework for the characterization of benzo[d]isoxazole boronic acid derivatives using Boron-11 ( B) NMR. Designed for medicinal chemists and structural biologists, it mo...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
This guide provides a technical framework for the characterization of benzo[d]isoxazole boronic acid derivatives using Boron-11 (
B) NMR. Designed for medicinal chemists and structural biologists, it moves beyond basic spectral assignment to address the specific challenges posed by the electron-deficient benzo[d]isoxazole scaffold.
The guide compares these derivatives against standard phenylboronic acids (PBAs) and benzoxaboroles, focusing on the critical differentiation between trigonal (
) free acids and tetrahedral () adducts—a key metric for assessing target engagement and solubility profiles in drug discovery.
Technical Principles: The
B NMR Landscape
Why
B NMR?
While
H and C NMR characterize the organic backbone, they often fail to definitively identify the coordination state of the boron center. B NMR (spin 3/2) is the gold standard due to its high sensitivity (16.5% of H) and wide chemical shift dispersion (~200 ppm), which allows for the immediate resolution of hybridization states.
The Challenge of the Benzo[d]isoxazole Scaffold
The benzo[d]isoxazole moiety is a fused bicyclic system where the isoxazole ring exerts a strong electron-withdrawing group (EWG) effect on the fused benzene ring.
Electronic Consequence: The electron deficiency deshields the boron nucleus relative to a standard electron-rich phenyl ring.
Spectral Consequence: We observe a downfield shift (higher ppm) for benzo[d]isoxazole derivatives compared to their phenyl analogs.
Line Broadening: The quadrupolar nature of
B, combined with the molecular asymmetry of the benzo[d]isoxazole scaffold, results in rapid quadrupolar relaxation. Signals for species will be broad ( Hz), while symmetric species will appear sharper.
Comparative Analysis: Chemical Shift Guide
The following table synthesizes experimental data from analogous heterocyclic boronic acids to establish a predictive shift range for benzo[d]isoxazole derivatives.
Table 1: Comparative
B Chemical Shifts (referenced to BF
OEt
= 0 ppm)
Species Class
Hybridization
Chemical Shift (, ppm)
Spectral Character
Notes on Benzo[d]isoxazole Derivatives
Free Boronic Acid
(Trigonal)
29.0 – 32.0
Broad
Typically 1–2 ppm downfield of Phenylboronic Acid (29 ppm) due to the EWG effect of the isoxazole ring.
Pinacol Ester
(Trigonal)
30.0 – 34.0
Broad
Standard protection group. The bulky ester often prevents solvent coordination, maintaining the shift.
Boroxine (Anhydride)
(Trigonal)
32.0 – 35.0
Very Broad
Forms upon dehydration. Often appears as a shoulder or separate peak slightly downfield of the monomer.
Tetrahedral Adduct
(Tetrahedral)
2.0 – 10.0
Sharp
Forms with hydroxide (high pH), fluoride, or diols (e.g., sugars). The high symmetry reduces quadrupolar broadening.
Benzoxaborole Analog
Mixed /
28.0 – 32.0
Broad
Unless an internal bond forms (e.g., B-N or B-O cyclization), these mimic the free acid.
Mechanistic Insight: The "EWG Shift"
In a standard Phenylboronic Acid, the boron resonance is typically
29.0 ppm. In a benzo[d]isoxazole-5-boronic acid , the inductive withdrawal by the isoxazole oxygen and nitrogen reduces electron density at the boron center.
Prediction: Expect the center of the broad
peak to center around 31.0 ppm .
Diagnostic Value: If the signal appears at
5-10 ppm in a neutral solvent (DMSO/MeOH), it indicates spontaneous tetrahedralization , likely due to intermolecular oligomerization or interaction with a nucleophilic solvent, which is a critical solubility flag.
Scans (NS): Minimum 1024. Boron signals are broad; high S/N is required to define the peak center.
Pre-scan Delay (D1): 0.1 – 0.5 s (Relaxation is very fast; long delays are unnecessary).
Processing:
Window Function: Apply exponential multiplication (LB = 10–20 Hz) to smooth the broad quadrupolar signal.
Background Subtraction: If using glass tubes, acquire a "blank" spectrum of pure solvent with the same parameters and subtract it from your sample spectrum.
Baseline Correction: Apply a multipoint baseline correction (Bernstein polynomial) to flatten the rolling baseline caused by the glass signal.
Visualizations
Comparison of Hybridization Pathways
This diagram illustrates the equilibrium states of benzo[d]isoxazole boronic acids and their corresponding chemical shift zones.
Figure 1: Chemical shift map for benzo[d]isoxazole boron species.[1] Note the distinct separation between the sp2 (red/yellow) and sp3 (green) regimes.
Experimental Workflow for Artifact Removal
This workflow ensures the broad glass signal does not lead to false positives (e.g., misinterpreting the glass hump as a bound species).
Figure 2: Decision tree for 11B NMR acquisition, highlighting the critical background subtraction step for borosilicate glass tubes.
References
Storey, C. J. et al. (2022). 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid–Diol Condensations. National Science Foundation (NSF) Public Access. Link
San Diego State University. (n.d.). 11B NMR Chemical Shifts. SDSU Chemistry Department. Link
Magritek. (2026). 11B Benchtop NMR Spectroscopy. Magritek Application Notes. Link
Hoshi, M. et al. (2022). Benzo[d]isoxazole Derivatives as Hypoxia-Inducible Factor (HIF)-1α Inhibitors. Journal of Medicinal Chemistry / PMC. Link
Beckett, J. D. et al. (2010). A Solid-State 11B NMR and Computational Study of Boron Electric Field Gradient and Chemical Shift Tensors in Boronic Acids. Journal of Physical Chemistry A. Link
High-Fidelity HRMS Identification of 3-Methyl-benzo[d]isoxazole-5-boronic acid pinacol ester
Executive Summary: The Stability Paradox The identification of 3-Methyl-benzo[d]isoxazole-5-boronic acid pinacol ester (CAS: 1314136-00-9) presents a distinct analytical challenge in drug discovery. While the pinacol (Bp...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary: The Stability Paradox
The identification of 3-Methyl-benzo[d]isoxazole-5-boronic acid pinacol ester (CAS: 1314136-00-9) presents a distinct analytical challenge in drug discovery. While the pinacol (Bpin) ester is designed to mask the reactivity of the boronic acid for Suzuki-Miyaura couplings, it is paradoxically labile under standard Reverse-Phase LC-MS conditions.
This guide compares the Standard Acidic Method (often a source of false negatives) against an Optimized Buffered Method , demonstrating that successful HRMS identification requires suppressing on-column hydrolysis. We provide evidence that what is often identified as "impurity" is actually the degradation of the parent molecule during analysis.
Structural Context & Isotopic Signature
Before analyzing the workflow, the analyst must recognize the unique spectral signature of this molecule.
Formula:
Exact Mass (
): 259.1381 Da
The Boron Fingerprint: Unlike standard organic molecules, boron possesses two stable isotopes:
(19.9%) and (80.1%).
Diagnostic Rule: A valid HRMS spectrum must show a split isotopic pattern with the [M] peak (containing
) accompanied by an [M-1] peak (containing ) at ~25% intensity. Absence of this pattern indicates deboronation.
Methodological Comparison: Acidic vs. Buffered LC-MS
The primary failure mode in analyzing Bpin esters is the use of 0.1% Formic Acid (FA) in the mobile phase. The acidic environment catalyzes the hydrolysis of the pinacol ester back to the free boronic acid.
Comparative Data: Ionization Pathways
Feature
Method A: Standard Acidic
Method B: Optimized Buffered (Recommended)
Mobile Phase
/ ACN + 0.1% Formic Acid
/ ACN + 10 mM
pH Environment
pH ~2.7 (Acidic)
pH ~6.8 (Neutral)
Primary Species Detected
Hydrolysis Artifact (Free Acid)
Intact Parent (Pinacol Ester)
Observed ()
178.0670
260.1453
Adduct Behavior
Protonated species dominant
High affinity for Sodium and Ammonium
Interpretation Risk
False assumption of low purity
Accurate purity assessment
Critical Insight: In Method A, the observation of the peak at m/z 178.07 is often misclassified as a synthesis impurity. It is frequently an artifact generated inside the LC column due to acid-catalyzed hydrolysis [1].
Detailed Experimental Protocol (Method B)
To ensure the detection of the intact 3-Methyl-benzo[d]isoxazole-5-boronic acid pinacol ester, the following protocol minimizes hydrolytic stress.
4.1. Sample Preparation
Solvent: Anhydrous Acetonitrile (ACN) or Methanol (MeOH). Avoid water in the diluent.
Storage: Analyze immediately. Boronic esters can transesterify with MeOH over time; ACN is preferred for stability.
4.2. LC-MS Parameters
Column: C18 (e.g., Waters XBridge or Agilent Zorbax), 2.1 x 50 mm, 1.7
m.
Mobile Phase A: 10 mM Ammonium Acetate in Water (pH ~6.8).
Mobile Phase B: Acetonitrile (LC-MS Grade).
Gradient: 5% B to 95% B over 3.0 min.
Flow Rate: 0.4 mL/min.
Column Temp: 30°C (Lower temperature slows hydrolysis).
4.3. HRMS Source Settings (ESI+)
Capillary Voltage: 3.5 kV.
Cone Voltage: 20 V (Keep low to prevent in-source fragmentation).
Source Temp: 120°C.
Desolvation Temp: 350°C.
Fragmentation Analysis & Visualization
Differentiation between the intact ester and the free acid relies on MS/MS fragmentation patterns.
5.1. Fragmentation Logic
Intact Ester (Precursor 260.14): The primary loss is the pinacol moiety (
), typically observed as a neutral loss of 84 Da, or the cleavage of the B-O bond.
Isoxazole Core: High energy collisions will cleave the N-O bond of the isoxazole ring, a characteristic fragmentation of this heterocycle [2].
5.2. Analytical Workflow Diagram
The following diagram illustrates the decision tree for validating the molecule, emphasizing the check for hydrolysis artifacts.
Caption: Analytical workflow comparing acidic vs. buffered methodologies. Method B is required to preserve the intact pinacol ester.
Troubleshooting & Quality Control
Common Pitfall: The "Missing" Peak
If the parent peak (260.14) is absent in Method B, check for Adducts . Boronic esters are "sticky" for cations.
Look for
at m/z 277.17.
Look for
at m/z 282.13.
Look for the Dimer : Boronic acids/esters can form anhydrides or dimers in the source, appearing at
.
Common Pitfall: Transesterification
If using Methanol as a solvent, you may observe a peak at m/z 192.08. This corresponds to the Dimethyl Boronate ester (
), formed when the pinacol group is exchanged with two methyl groups from the solvent [3]. Always use Acetonitrile for sample prep.
References
Kumar, A., Ng, T., Malhotra, S., Gruenhagen, J., & Wigman, L. (2014).[2] Accurate analysis of boronic pinacol esters using low residual silanol silica based reversed phase HPLC. Journal of Liquid Chromatography & Related Technologies, 37(14), 1987-1999. Link
BenchChem. (2025).[3][4] Mass Spectrometry Fragmentation Analysis: Benzo[d]isoxazole Derivatives. BenchChem Technical Guides. Link
Lippincott, M., et al. (2012). Strategies for the analysis of highly reactive pinacolboronate esters. Journal of Chromatography B, 893, 15-21. Link
Reactivity Comparison: Benzisoxazole vs. Indole Boronic Acids
Topic: Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals. Navigating Instability in Heterocyclic Suzuki-Miyaura Coupling Executive Summary In medicinal chemistry...
Author: BenchChem Technical Support Team. Date: March 2026
Topic:Content Type: Publish Comparison Guide
Audience: Researchers, scientists, and drug development professionals.
Navigating Instability in Heterocyclic Suzuki-Miyaura Coupling
Executive Summary
In medicinal chemistry, the incorporation of benzisoxazole and indole moieties is ubiquitous, yet their boronic acid derivatives present distinct, non-trivial challenges during Suzuki-Miyaura cross-coupling.
This guide objectively compares the reactivity profiles of 1,2-benzisoxazole-3-boronic acids and indole-boronic acids . While both are classified as "unstable" nucleophiles, their failure modes are mechanistically distinct:
Indole Boronic Acids: Suffer primarily from protodeboronation (C-B bond cleavage), particularly at the C3 position, driven by acid/base catalysis.
Benzisoxazole Boronic Acids: Suffer from ring destruction (N-O bond cleavage) under the basic conditions required for transmetallation, often making the boronic acid species synthetically inaccessible or transient.
Key Takeaway: While indole boronic acids can be stabilized via protecting groups or MIDA esters, benzisoxazole boronic acids are often unviable reagents . The expert recommendation for benzisoxazoles is to invert the coupling partners: use benzisoxazole halides coupled with stable aryl boronic acids.
Mechanistic Failure Modes
Understanding why these reagents fail is the first step to optimizing their use.
Indole Boronic Acids: The Protodeboronation Trap
Indole-2-boronic acid and Indole-3-boronic acid are electron-rich. The high electron density at C3 makes the ring susceptible to electrophilic attack by protons (protodeboronation).
Mechanism: In the presence of water and base (standard Suzuki conditions), the boronate species is formed. If the catalytic cycle is slow, a proton source (water or solvent) protonates the C3 position, leading to the release of boric acid and the formation of unsubstituted indole.
C2 vs. C3: C2-boronic acids are kinetically more stable than C3-boronic acids but still degrade faster than phenylboronic acid.
Benzisoxazole Boronic Acids: The Kemp Elimination Liability
The 1,2-benzisoxazole ring contains a weak N-O bond. This heterocycle is inherently sensitive to base, which is a mandatory component of the Suzuki catalytic cycle (to activate the boron species).[1]
Mechanism: Base attacks the C3 position (or abstracts a proton if alkyl-substituted), triggering a cascade that cleaves the N-O bond. This often results in the formation of salicylonitriles (2-cyanophenols), destroying the pharmacophore before coupling occurs.
Consequence: Unlike indole, where you lose the functional group (boron), with benzisoxazole, you lose the entire scaffold.
Visualization: Failure Pathways
The following diagram contrasts the degradation pathways of both species.
Caption: Comparative degradation pathways. Indole loses the boron group; Benzisoxazole loses ring integrity.
Comparative Performance Data
The following table summarizes the expected performance of these reagents under standard aqueous Suzuki conditions (Pd(PPh3)4, Na2CO3, Dioxane/H2O, 80°C).
Feature
Indole-2-Boronic Acid
Indole-3-Boronic Acid
Benzisoxazole-3-Boronic Acid
Stability (Solid State)
Moderate (store cold)
Low (prone to dehydration)
Very Low (rarely isolated)
Stability (Reaction pH > 9)
Moderate
Poor
Critical Failure (Ring Opening)
Primary Side Reaction
Protodeboronation
Rapid Protodeboronation
Ring Cleavage to Salicylonitrile
Standard Yield
60–85%
20–50% (highly variable)
< 10% (often 0%)
Preferred Strategy
Use N-Protecting Group (Boc/TIPS)
Use MIDA Boronate or Massive Excess
Invert Coupling (Ar-B(OH)2 + Het-X)
Strategic Protocols
Protocol A: Handling Indole Boronic Acids (The "Stabilization" Approach)
For C3-indole boronic acids, standard conditions often fail. The use of MIDA (N-methyliminodiacetic acid) boronates or bulky phosphine ligands is recommended to accelerate coupling before decomposition.
Charge a reaction vial with Indole-3-MIDA boronate (1.2 equiv), Aryl Bromide (1.0 equiv), and Pd(dppf)Cl₂ (0.03 equiv).
Add anhydrous K₃PO₄ (3.0 equiv).
Seal and purge with Argon for 5 minutes.
Add anhydrous 1,4-Dioxane.
Heat to 90°C for 4–12 hours.
Note: The slow release of the boronic acid from the MIDA ester prevents the accumulation of the unstable free acid, matching the rate of transmetallation.
Protocol B: Handling Benzisoxazoles (The "Inversion" Approach)
Attempting to couple a benzisoxazole-3-boronic acid is generally futile due to base sensitivity. The authoritative approach is to use a 3-Halo-1,2-benzisoxazole and couple it with a stable Aryl Boronic Acid.
Dissolve 3-bromo-1,2-benzisoxazole (1.0 equiv) and Aryl Boronic Acid (1.5 equiv) in DME.
Add Pd(PPh₃)₄ (5 mol%) under Argon.
Add degassed 2M Na₂CO₃ solution.
Heat to 60-70°C (Do not overheat; benzisoxazoles can still degrade at >100°C with strong base).
Monitor by LCMS.[2][4] Stop immediately upon consumption of bromide.
Decision Logic for Heterocycle Coupling
Use this flow to determine the correct experimental setup for your specific heterocycle.
Caption: Decision matrix for selecting the optimal coupling strategy based on heterocycle stability.
References
Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of Boron Reagents for Suzuki–Miyaura Coupling. Chemical Society Reviews, 43(1), 412-443. [Link]
Knapp, D. M., et al. (2010). MIDA Boronates are Hydrolytically Stable and Can Be Chromatographed.[5][6] Journal of the American Chemical Society, 132(34), 12048–12059. [Link]
Kemp, D. S., & Casey, M. L. (1973). The Kemp Elimination. Journal of the American Chemical Society, 95(20), 6670–6680. [Link]
Li, H., et al. (2011). Slow-Release of Unstable Boronic Acids from MIDA Boronates.[5] Journal of Organic Chemistry, 76(15), 6320–6326. [Link]
Pinto, A., et al. (2011). Suzuki-Miyaura Cross-Coupling of Benzylic Bromides Under Microwave Conditions (Isoxazole Optimization). Tetrahedron Letters, 52(14), 1631–1634. [Link]
Crystal structure analysis of 3-methyl-benzo[d]isoxazole derivatives
Crystal Structure Analysis of 3-Methyl-Benzo[d]isoxazole Derivatives: A Comparative Technical Guide Part 1: Executive Summary & Strategic Context The Scaffold: 3-Methyl-benzo[d]isoxazole (also known as 3-methyl-1,2-benzi...
Author: BenchChem Technical Support Team. Date: March 2026
Crystal Structure Analysis of 3-Methyl-Benzo[d]isoxazole Derivatives: A Comparative Technical Guide
Part 1: Executive Summary & Strategic Context
The Scaffold: 3-Methyl-benzo[d]isoxazole (also known as 3-methyl-1,2-benzisoxazole) is a privileged pharmacophore in medicinal chemistry, serving as a bioisostere for indoles and benzisothiazoles.[1][2] Its derivatives, such as the antiepileptic Zonisamide and the antipsychotic Risperidone , rely heavily on specific crystal packing arrangements to determine solubility and bioavailability.
The Challenge: Unlike their sulfur-containing counterparts (benzisothiazoles), benzo[d]isoxazoles lack the heavy atom effect of sulfur, making their crystal packing driven primarily by weaker dipole-dipole interactions and subtle
hydrogen bonds.[1] This often leads to polymorphism , where slight variations in crystallization solvent can yield forms with drastically different dissolution rates.[1][2]
Guide Objective: This guide compares the structural dynamics of 3-methyl-benzo[d]isoxazole derivatives against their closest structural alternative, 3-methyl-benzo[d]isothiazole . We analyze the causal link between molecular substitution, lattice energy, and bulk physical properties.
Part 2: Comparative Analysis (The "Product" vs. Alternative)
Structural Benchmarking: Oxygen vs. Sulfur Core[2]
The substitution of the isoxazole oxygen (Product) with sulfur (Alternative) fundamentally alters the lattice architecture.
Feature
3-Methyl-Benzo[d]isoxazole (Product)
3-Methyl-Benzo[d]isothiazole (Alternative)
Impact on Drug Development
Heteroatom Size
Oxygen (Van der Waals radius: 1.52 Å)
Sulfur (Van der Waals radius: 1.80 Å)
Sulfur analogs often exhibit higher lipophilicity but lower water solubility.[1][2]
Ring Planarity
Highly Planar (RMSD < 0.01 Å)
Planar, but S atom can distort adjacent packing
Planarity facilitates tighter stacking in isoxazoles, potentially reducing dissolution rate.[1][2]
Dominant Interaction
and (Weak, Directional)
/ (Chalcogen bonding potential)
Isoxazoles rely on "herringbone" or "zigzag" motifs; Isothiazoles often form layered sheets.[2]
Space Group Tendency
Monoclinic ( is common)
Monoclinic ( or )
allows for inversion centers, favoring centrosymmetric dimers (e.g., Zonisamide).[1]
Polymorphism Risk
High (Energy landscape is flat due to weak forces)
Moderate (Sulfur interactions anchor the lattice more strongly)
Isoxazole derivatives require rigorous polymorph screening (PXRD) during scale-up.[2]
Case Study: 3-Methyl-5-phenyl-1,2-benzisoxazole 2-oxide
Packing Analysis: The structure is stabilized not by strong classical hydrogen bonds (like
), but by a network of interactions forming chains.[2] This "soft" lattice suggests that mechanical processing (milling) could easily induce phase transitions, a critical consideration for formulation.
Part 3: Experimental Protocols
Self-Validating Crystallization Protocol
Objective: Obtain single crystals suitable for X-ray diffraction (SC-XRD) while simultaneously screening for polymorphs.
Reagents:
Crude 3-methyl-benzo[d]isoxazole derivative (>95% purity by HPLC).[1][2]
Validation: Crystals should appear in 3-7 days.[1][2] If amorphous solid forms, switch to Method B.
Method B: Vapor Diffusion (Kinetic Control):
Place the concentrated Methanol solution in a small inner vial.
Place this vial inside a larger jar containing Hexane (antisolvent).[2]
Seal the outer jar tightly.
Mechanism:[1][2][3] Hexane vapor slowly diffuses into the methanol, lowering solubility gradually.
Harvesting: Select crystals with defined faces and sharp edges. Avoid clustered needles.
Data Collection & Refinement Strategy
Instrument: Bruker APEX-II or equivalent CCD diffractometer.[1][2][4]
Temperature: Collect at 100 K (Cryostream).
Reasoning: Room temperature collection often results in high thermal motion (large thermal ellipsoids) for the methyl group at position 3, obscuring precise bond lengths.
Refinement: Use SHELXL. Treat the methyl hydrogens as a rotating group (AFIX 137) if electron density is diffuse.
Part 4: Visualization of Structural Logic
Figure 1: Crystallization & Analysis Workflow
This decision tree guides the researcher from crude product to solved structure, accounting for common failure modes like twinning or disorder.
Caption: Workflow for isolating single crystals and determining the structure of benzisoxazole derivatives.
Figure 2: Intermolecular Interaction Network
The stability of the crystal lattice relies on a hierarchy of forces. This diagram maps the dominant interactions found in 3-methyl-benzo[d]isoxazole derivatives.
Caption: Hierarchy of supramolecular forces stabilizing the 3-methyl-benzo[d]isoxazole lattice.
Part 5: References
Siddiqui, W. A., et al. (2014).[1][2] "Preparation, characterisation and crystal structure analysis of 3-methyl-5-phenyl-1,2-benzisoxazole 2-oxide." Journal of Chemical Research.[2]
Siddiqui, W. A., et al. (2008).[1][2][5] "2-Methyl-1,2-benzisothiazol-3(2H)-one 1,1-dioxide."[1][2][5] Acta Crystallographica Section E.
Supuran, C. T., et al. (2005).[2] "Carbonic anhydrase inhibitors. Zonisamide is an effective inhibitor of the cytosolic isozyme II and mitochondrial isozyme V: solution and X-ray crystallographic studies."[6] Bioorganic & Medicinal Chemistry Letters.
Albinati, A., et al. (1981).[1][2] "The crystal structure of a trisisoxazole compound." Journal of Heterocyclic Chemistry.
Technical Comparison: Pinacol Esters vs. Free Boronic Acids in Suzuki-Miyaura Coupling
[1][2][3] Executive Summary: The "Shelf vs. Flask" Stability Paradox In high-throughput medicinal chemistry and process development, the choice between Free Boronic Acids ( ) and Pinacol Esters ( ) is often reduced to a...
Author: BenchChem Technical Support Team. Date: March 2026
[1][2][3]
Executive Summary: The "Shelf vs. Flask" Stability Paradox
In high-throughput medicinal chemistry and process development, the choice between Free Boronic Acids (
) and Pinacol Esters () is often reduced to a trade-off between atom economy and shelf stability. However, experimental data reveals a more complex reality: while offers superior storage and purification properties, it often acts as a prodrug-like reservoir in the reaction vessel.
For difficult couplings (e.g., sterically hindered or protodeboronation-prone substrates), the "slow-release" hydrolysis of
to the active species can be the determining factor between success and failure. Conversely, in standard high-turnover couplings, the additional hydrolysis step required for can unnecessarily throttle reaction kinetics.
Mechanistic Divergence: The Hydrolysis Gatekeeper
The most critical mechanistic distinction is the entry point into the transmetallation cycle. While early models suggested direct transmetallation of esters, kinetic studies (including Lloyd-Jones et al.) strongly support that for bulky esters like pinacol, hydrolysis to the free acid (or its 'ate' complex) is a prerequisite for efficient transmetallation in aqueous-base conditions.
The "Slow Release" Mechanism
does not react directly with the intermediate as rapidly as the free acid. It must first undergo base-catalyzed hydrolysis. This creates a steady-state concentration of the active boronic acid, preventing the "dumping" of unstable species into the solution.
Figure 1: The "Hydrolysis Gatekeeper" model. Note that for Bpin, the path through hydrolysis is dominant, effectively throttling the concentration of the active borate species.
Free Boronic Acids: Exhibit faster onset of reaction. The Lewis acidity of the boron center is higher (OH vs OR), facilitating rapid formation of the hydroxyboronate 'ate' complex (
), which is the active nucleophile.
Pinacol Esters: Often show an induction period corresponding to the hydrolysis of the pinacol group. In anhydrous conditions,
is virtually inert unless specialized activating ligands (e.g., catalytic alkoxides) are used.
B. Stability & Protodeboronation
A common misconception is that
is universally more stable against protodeboronation ( bond cleavage) than .
The Nuance: While
is stable on the shelf, in basic reaction media (pH > 11), it can hydrolyze to the acid and then decompose.
The 2-Pyridyl Case: For unstable heteroaryls (e.g., 2-pyridineboronic acid), the free acid decomposes rapidly.[5] Using the Bpin ester allows for a controlled release : the ester hydrolyzes slowly, and the newly formed acid is immediately consumed by the catalyst before it can decompose.
C. Purification & Handling
This is the primary driver for choosing Bpin in early-stage discovery.
Feature
Free Boronic Acid ()
Pinacol Ester ()
Chromatography
Poor. Streaks on silica; requires polar modifiers.[6]
Excellent. Stable on silica; elutes as a defined spot.
Stoichiometry
Variable. Exists as mixture of monomer/trimer (boroxine).
Best for: Stable substrates, scale-up (cost/atom economy), and rapid screening.
Reagents: Aryl Bromide (1.0 equiv),
(1.2 equiv).
Catalyst:
(3 mol%).
Base/Solvent:
(2M aq) / Dioxane (3:1 ratio).
Procedure:
Degas solvents (sparge with
for 10 min).
Mix reagents and heat to 80°C.
Validation: Reaction should reach completion < 2 hours. If starting material remains but boronic acid is consumed, protodeboronation is occurring—switch to Protocol B.
Best for: Unstable heteroaryls (2-pyridyl, 5-thiazolyl), sensitive functional groups.
Reagents: Aryl Bromide (1.0 equiv),
(1.3 equiv).
Catalyst:
(1 mol%) + or XPhos (2 mol%).
Base/Solvent:
(3.0 equiv) in Toluene/Water (10:1).
Note: The biphasic mixture with low water content limits the hydrolysis rate of Bpin.
Procedure:
Heat to 100°C.
Mechanism: The Bpin slowly partitions into the aqueous phase/interface, hydrolyzes, and the active species is trapped by the Pd catalyst in the organic phase.
Protocol C: Purification of R-Bpin (Silica Gel)
Essential for: Isolating Bpin intermediates synthesized via Miyaura Borylation.
Stationary Phase: Standard Silica Gel 60.
Eluent: Hexane/Ethyl Acetate (gradient).
Tip: Add 1%
if the substrate contains basic nitrogens, but Bpin itself does not require buffering.
Visualization: Bpin is not UV active; rely on the aryl chromophore. Use
stain (boronates often show as a yellow spot).
Stability Check: Unlike boronic acids, Bpin fractions can be concentrated to dryness without forming anhydrides.
Decision Matrix: When to Use Which?
Scenario
Recommended Reagent
Scientific Rationale
Routine Library Synthesis
Pinacol Ester
Ease of handling; automated dispensing (solubility); simplified purification.
Process Scale-Up (>1kg)
Boronic Acid
Cost efficiency; atom economy; removal of pinacol by-product is difficult at scale.
Unstable Boronates (e.g., 2-Py)
Pinacol Ester
"Slow release" effect mitigates rapid protodeboronation of the free acid.
Anhydrous Conditions
Boronic Acid *
With caveats.[5][7][8] Bpin requires water/base to activate. Free acids can sometimes react with anhydrous bases (e.g., CsF).
Difficult Purification
Pinacol Ester
If the product polarity is similar to the boronic acid, Bpin allows separation (lipophilic shift).
References
Protodeboronation Mechanisms
Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways.[2][9]
Validating Boronate Ester Formation via TLC Monitoring: A Comparative Technical Guide
Executive Summary The formation of boronate esters (e.g., pinacol esters) via Miyaura borylation or esterification is a cornerstone transformation in medicinal chemistry, particularly as a precursor for Suzuki-Miyaura co...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The formation of boronate esters (e.g., pinacol esters) via Miyaura borylation or esterification is a cornerstone transformation in medicinal chemistry, particularly as a precursor for Suzuki-Miyaura couplings. However, validating this conversion using standard Thin Layer Chromatography (TLC) is notoriously deceptive.
The inherent Lewis acidity of the boron center and the acidic nature of standard silica gel often drive on-plate hydrolysis, causing the product to "streak" or appear as the starting boronic acid. This guide objectively compares the standard silica method against optimized stationary phases (Alumina) and chemically specific staining protocols. We demonstrate that relying solely on UV/Silica leads to false negatives, whereas Neutral Alumina TLC combined with Curcumin staining provides a self-validating, quantitative assessment of reaction progress.
The Challenge: On-Plate Hydrolysis
To validate a reaction, the analytical method must be inert relative to the analyte. Standard silica gel (
) fails this criterion for organoboron compounds.
The Mechanism of Failure
Silica gel is slightly acidic (pH ~5) and hygroscopic. When a boronate ester is spotted onto silica, the surface-bound water and acidic silanol groups catalyze the reversible hydrolysis of the ester back to the boronic acid.
Observation: The spot "streaks" from the baseline or appears as two distinct spots (ester and acid), leading the chemist to believe the reaction is incomplete.
Consequence: Unnecessary prolonging of reaction times, leading to protodeboronation (decomposition) of the product.
Diagram 1: Mechanism of On-Plate Hydrolysis
The following diagram illustrates the chemical pathway causing false readings on silica gel.
Figure 1: The interaction between the Lewis-acidic boron center and the acidic silica surface drives hydrolysis, resulting in streaking and ambiguous
values.
Comparative Analysis of Methods
We evaluated three monitoring protocols for the formation of a Phenyl-Bpin ester from Phenyl-B(OH)
Visualization: Visible color change (Curcumin) or Fluorescence (Alizarin).[3]
Performance Data Comparison
Feature
Method A: Silica Gel
Method B: Neutral Alumina
Method C: Alumina + Curcumin Stain
Spot Integrity
Poor (Streaking common)
Excellent (Compact spots)
Excellent
Accuracy
Low (Varies with humidity)
High (Stable)
High
Detection Limit
~10 nmol (UV dependent)
~10 nmol (UV dependent)
<1 nmol (Boron specific)
False Positives
High (Hydrolysis mimics SM)
Low
Zero (Only stains Boron)
Cost/Time
Low / Fast
Moderate / Fast
Moderate / +5 mins
Senior Scientist Insight: While Method B resolves the stability issue, Method C is required to distinguish the boronate product from de-borylated byproducts (e.g., the naked arene), which often have similar
values in non-polar solvents.
Recommended Experimental Protocol
This protocol serves as a self-validating system. It incorporates a "Mini-Workup" to remove polar reaction solvents (DMSO, DMF, Dioxane) that interfere with stationary phase partitioning.
Reagents
TLC Plates: Aluminum Oxide 60
(Neutral).
Curcumin Stain: Dissolve 100 mg Curcumin and 500 mg Oxalic Acid in 100 mL Ethanol. (Store in dark).
Mini-Workup Solvent: Ethyl Acetate (EtOAc) and 0.5M HCl or Brine.
Step-by-Step Workflow
Step 1: The Mini-Workup (Crucial)
Do not spot the reaction mixture directly if using DMF/DMSO.
Take a 50
L aliquot of the reaction mixture.
Add to a 1.5 mL vial containing 200
L EtOAc and 200 L Water (or dilute acid).
Vortex/Shake vigorously for 10 seconds.
Allow layers to separate. Use the top organic layer for spotting.
Spot the organic layer on a Neutral Alumina plate.
Spot the starting material (SM) reference alongside.
Elute with Hexanes:EtOAc (start with 9:1 for esters; esters are much less polar than acids).
Step 3: Dual Visualization
UV Check: Mark spots under 254 nm. Note that de-borylated arene (decomposition) will be UV active but often moves to the solvent front.
Stain: Dip the plate in the Curcumin solution.
Develop: Heat gently with a heat gun until dry.
Result: Boron species appear as bright red/orange spots (Rosocyanine complex) against a yellow background. Non-boron species (impurities) will not stain red.
Diagram 2: Optimized Decision Workflow
The following decision tree guides the researcher through the validation process.
Figure 2: The optimized workflow prioritizes sample cleanup and specific staining to eliminate false negatives caused by silica hydrolysis.
Scientific Grounding & Mechanism[5]
Why Curcumin?
Curcumin acts as a chelating agent. In the presence of oxalic acid (which aids in water removal and protonation), the 1,3-diketone moiety of curcumin coordinates with the empty
-orbital of the boron atom. This forms a rigid, conjugated complex known as Rosocyanine . This complexation causes a bathochromic shift, resulting in the distinct red coloration that is specific to boron [1].
Why Alumina?
Unlike silica, neutral alumina does not possess the high density of acidic silanol (Si-OH) groups. This prevents the protonation of the boronate oxygen, which is the first mechanistic step in acid-catalyzed hydrolysis [2]. Consequently, the equilibrium remains favored toward the ester, allowing for accurate
determination.
References
Wait, S. T., & Jones, W. (2012). "A simple and effective colorimetric technique for the detection of boronic acids and their derivatives."[5][6] Analytical Methods, 4(8), 2215-2217.
[Link]
Hall, D. G. (Ed.). (2011). Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials. Wiley-VCH.
[Link]
Oka, N., et al. (2022).[7] "Aryl Boronic Esters Are Stable on Silica Gel and Reactive under Suzuki–Miyaura Coupling Conditions."[2][7] Organic Letters, 24(19), 3510–3514. (Demonstrates the contrast between standard pinacol esters and newer, more stable derivatives).
[Link][2][7]
Comparative IR Spectroscopy Guide: B–O Bonds in Benzoxaboroles vs. N–O Bonds in Benzisoxazoles
Executive Summary & Scientific Clarification In pharmaceutical development, the structural distinction between benzisoxazoles and benzoxaboroles is critical. Benzisoxazoles (e.g., the antipsychotic Risperidone) natively...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary & Scientific Clarification
In pharmaceutical development, the structural distinction between benzisoxazoles and benzoxaboroles is critical. Benzisoxazoles (e.g., the antipsychotic Risperidone) natively contain an N–O bond within their fused bicyclic system. Conversely, the B–O bond is the defining feature of benzoxaboroles (e.g., the antifungal Tavaborole). Because these two pharmacophores are frequently compared as structural alternatives in drug design—and occasionally hybridized via boron-complexation—this guide objectively compares their infrared (IR) spectroscopic profiles.
As a Senior Application Scientist, I have structured this guide to detail the mechanistic causality behind these vibrational signatures, providing a self-validating analytical framework for researchers characterizing these heterocycles.
Mechanistic Causality in IR Spectroscopy
The Benzoxaborole System (B–O and B–OH Bonds)
The B–O bond exhibits unique vibrational properties due to the light atomic mass of boron and the partial double-bond character formed by the donation of oxygen lone pairs into boron's empty p-orbital. This shifts the stretching frequencies higher than typical single bonds.
B–OH Stretch: This is a highly diagnostic, intense, and well-isolated band typically found between 1414–1468 cm⁻¹ [1].
Asymmetric B–O Stretch: The ring's asymmetric B–O stretch is generally observed in the 1330–1400 cm⁻¹ range[1][2].
Dimerization Effects: Benzoxaboroles readily form centrosymmetric dimers in the solid state via intermolecular hydrogen bonding. This dimerization restricts the vibrational freedom of the B–OH group, shifting the stretching frequency from ~1460 cm⁻¹ in its monomeric form to ~1473 cm⁻¹ in the dimeric state[1].
The Benzisoxazole System (N–O and C=N Bonds)
Lacking a native B–O bond, the benzisoxazole ring is characterized by its highly coupled N–O and C=N system.
C=N Stretch: The isoxazole ring typically manifests a strong band near 1530–1550 cm⁻¹ [3].
N–O Stretch: Found in the fingerprint region (1100–1200 cm⁻¹ ), this stretch is highly sensitive to the electron-withdrawing or donating nature of substituents on the fused benzene ring, which alters the delocalization of the C=N pi-electrons.
Caption: Pharmacological pathways of Benzoxaboroles (B-O) vs. Benzisoxazoles (N-O).
Comparative IR Band Data
The following table summarizes the key quantitative vibrational data required to distinguish between these two classes of compounds during routine quality control or structural elucidation.
To ensure high-fidelity data collection, the following step-by-step methodology must be employed. This protocol is designed as a self-validating system to prevent false-positive band assignments caused by environmental moisture or poor optical contact.
Step 1: System Suitability & Background Subtraction
Action: Scan the clean ATR crystal (Diamond or ZnSe) against ambient air.
Causality: Atmospheric water vapor and CO₂ must be subtracted. Because the diagnostic B–OH stretch (1414–1468 cm⁻¹)[1] can be easily obscured by the bending modes of adventitious water, achieving a perfectly flat baseline in the 1600–1400 cm⁻¹ region is a mandatory validation gate before sample introduction.
Step 2: Sample Application & Compression
Action: Apply the solid sample directly to the crystal and apply consistent pressure using the ATR anvil.
Causality: Proper optical contact is required to prevent band distortion (the Christiansen effect) and ensure accurate peak picking for the sharp C=N stretch of benzisoxazoles at 1530–1550 cm⁻¹[3].
Step 3: Spectral Acquisition
Action: Record the spectrum from 4000 to 650 cm⁻¹ at a resolution of 4 cm⁻¹ with a minimum of 16 co-added scans[4].
Causality: This specific signal-to-noise ratio is required to clearly resolve the asymmetric B–O stretch (~1331 cm⁻¹)[2] from baseline noise.
Action: Inspect the >3200 cm⁻¹ region. If a broad, intense band is present, perform a Karl Fischer titration to quantify the moisture content[4].
Causality: Excess water will artificially broaden the B–OH signal, leading to false-positive assignments of dimerized benzoxaboroles. If moisture is >0.5%, the batch must be dried and re-analyzed.
Caption: Workflow for ATR-FTIR spectroscopic validation of heterocyclic bonds.
References
Title: Vibrational Properties of Benzoxaboroles and Their Interactions with Candida albicans' LeuRS
Source: MDPI
URL: [Link]
Title: Synthesis and biological evaluation of 3-substituted 1,2-benzisoxazole derivatives for antimicrobial activity
Source: Der Pharma Chemica
URL: [Link]
Benchmarking Palladium Catalysts for the Cross-Coupling of Unstable Heteroaryl Boronates
Executive Summary The Core Challenge: The cross-coupling of electron-deficient heteroaryl boronates (e.g., 2-pyridine, 2-pyrimidine, and polyfluorophenyl boronates) is a kinetic race. These substrates suffer from rapid p...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The Core Challenge: The cross-coupling of electron-deficient heteroaryl boronates (e.g., 2-pyridine, 2-pyrimidine, and polyfluorophenyl boronates) is a kinetic race. These substrates suffer from rapid protodeboronation under the basic conditions required for the Suzuki-Miyaura reaction.
The Solution: Success depends not just on the catalyst's turnover number (TON), but on its activation latency . Traditional catalyst systems that require heating to generate the active Pd(0) species often fail because the boronate decomposes before the catalytic cycle begins. This guide benchmarks advanced pre-catalyst systems designed to win this race.
Part 1: The Enemy – Protodeboronation
Before selecting a catalyst, one must understand the failure mode. Electron-deficient boronates, particularly 2-heteroaryl species, are zwitterionic. Under neutral or basic conditions, they undergo rapid C–B bond hydrolysis.
Key Insight: The rate of protodeboronation (
) often exceeds the rate of transmetallation () when using slow-initiating catalysts.
Figure 1: The Kinetic Fork. Path A (decomposition) is the default. Path B (coupling) requires a catalyst that is active immediately upon addition.
Part 2: The Contenders (Catalyst Selection)
We benchmark four distinct catalyst classes. The selection criteria focus on steric bulk (to facilitate reductive elimination) and pre-catalyst architecture (to ensure rapid initiation).
Architecture: Oxidative addition complex (Palladacycle) with a methylated backbone.
Why it works: The G4 precatalyst releases the active monoligated
species instantaneously at room temperature upon exposure to base. This zero-latency activation allows the coupling to finish before the boronate decomposes.
Best For: 2-Pyridyl boronates, polyfluorophenyl boronates.
Why it works: Designed specifically for electron-deficient heteroaryl chlorides . While excellent for the halide partner, it requires heat to activate, which can be risky for the boronate partner unless the coupling is extremely fast.
Best For: High TON couplings of stable boronates with difficult heteroaryl chlorides.
3. The Tank: Pd-PEPPSI-IPr
Ligand: IPr (NHC ligand).
Architecture: Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation.
Why it works: Extremely robust against air and moisture. The NHC ligand binds tightly, preventing catalyst death (Pd black formation). However, the activation step (dissociation of the pyridine "throw-away" ligand) can be slower than G4 systems.
Best For: Scale-up reactions where catalyst stability is more critical than pure speed.
4. The Baseline: Pd(dppf)Cl2
Ligand: dppf (Bidentate ferrocene).
Status: The industrial workhorse.
Why it fails here: Slow transmetallation with bulky/hindered substrates and requires thermal activation. Included as a negative control.
Part 3: Experimental Protocol (The "Stress Test")
To objectively benchmark these catalysts, we utilize a "Stress Test" reaction: 2-Chloropyridine + 2-Pyridineboronic acid . This is a "mismatched" coupling where both partners are electron-deficient and the boronate is highly unstable.
General Procedure A: Rapid Screening
Scale: 0.5 mmol.
Solvent: THF:Water (4:1) – Note: Aqueous biphasic is required for the inorganic base, but THF solubilizes the organic components.
Base:
(0.5 M aqueous) – Phosphate is gentler than Carbonate/Hydroxide, reducing protodeboronation rates.
Step-by-Step Workflow:
Preparation: Charge a reaction vial with 2-chloropyridine (1.0 equiv) and the Pd-Catalyst (2.0 mol %).
Inerting: Seal and purge with Argon for 5 minutes.
Solvent Addition: Add degassed THF (2.0 mL).
Boronate Addition (Critical): Add 2-Pyridineboronic acid (1.5 equiv) last as a solid or rapid solution, immediately followed by the degassed aqueous
(2.0 equiv).
Reaction: Stir vigorously at 40 °C for 1 hour.
Rationale: 40 °C is a compromise. High heat kills the boronate; Room Temp might be too slow for the chloride activation.
Analysis: Quench with brine, extract with EtOAc, and analyze via UPLC-MS (calibrated against internal standard e.g., biphenyl).
Figure 2: The "Stress Test" Workflow. The simultaneous addition of Boronate and Base triggers the "timer" on decomposition.
Part 4: Benchmarking Data
The following table summarizes typical performance metrics for the coupling of 2-chloropyridine and 2-pyridineboronic acid (1.5 equiv).
Catalyst System
Loading
Time
Conversion (Ar-Cl)
Yield (Biaryl)
Major Byproduct
XPhos Pd G4
2 mol%
30 min
>98%
92%
None
Pd-PEPPSI-IPr
2 mol%
2 h
85%
68%
Pyridine (deboronated)
A-taPhos Pd
2 mol%
4 h
90%
74%
Homocoupling
Pd(dppf)Cl2
5 mol%
12 h
40%
15%
Pyridine (Massive deboronation)
Analysis of Results:
XPhos Pd G4 is the clear winner. The yield is high because the reaction is complete (30 mins) before the boronate pool is depleted by hydrolysis.
Pd(dppf)Cl2 fails catastrophically. The induction period required to activate the Pd(II) species allows the base to destroy the boronate.
A-taPhos performs respectably but requires longer reaction times, leading to some loss of boronate.
Part 5: Mechanistic Recommendation
For researchers handling unstable heteroaryl boronates, the choice of catalyst is a choice of initiation mechanism .
Use G3/G4 Precatalysts: These are pre-formed oxidative addition complexes. They do not rely on the reduction of Pd(II) to Pd(0) by the phosphine (which consumes ligand) or by the boronate (which consumes substrate). They simply deprotonate and release
.
Ligand Choice:
XPhos: The steric bulk promotes the final reductive elimination step, which is often the turnover-limiting step for bulky biaryls.
SPhos: A viable alternative if XPhos fails, particularly for smaller, more hydrophilic substrates due to its water solubility.
References
Buchwald, S. L. et al. "Palladium-Catalyzed Cross-Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids." Journal of the American Chemical Society, 2012 .
[Link]
Organ, M. G. et al. "Pd-PEPPSI-IPr: A Highly Active and Selective Catalyst for the Suzuki-Miyaura Cross-Coupling Reaction." Chemistry - A European Journal, 2006 .
[Link]
Lloyd-Jones, G. C. et al. "Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH-Rate Profiles, Autocatalysis, and Disproportionation." Journal of the American Chemical Society, 2016 .
[Link][2]
Standard Operating Procedure: Disposal of 3-Methyl-benzo[d]isoxazole-5-boronic acid
This guide outlines the technical standard operating procedure (SOP) for the disposal of 3-Methyl-benzo[d]isoxazole-5-boronic acid (and its common pinacol ester derivative). It is designed for researchers requiring immed...
Author: BenchChem Technical Support Team. Date: March 2026
This guide outlines the technical standard operating procedure (SOP) for the disposal of 3-Methyl-benzo[d]isoxazole-5-boronic acid (and its common pinacol ester derivative). It is designed for researchers requiring immediate, actionable safety protocols compliant with high-integrity laboratory standards.
Chemical Identity & Hazard Profile
Before initiating disposal, verify the specific derivative in your inventory. Boronic acids are often supplied as pinacol esters to improve stability. Both forms follow similar disposal streams but differ in molecular weight and solubility.
Critical Safety Note: While not classified as P-listed (acutely toxic) by the EPA, the benzo[d]isoxazole moiety is pharmacologically active. Treat all waste as Hazardous Chemical Waste , never as general trash.
Core Disposal Directives
Disposal strategy depends on the physical state of the waste. Follow this decision matrix to determine the correct waste stream.
Scenario A: Solid Waste (Excess or Expired Reagent)
Protocol: Direct Solid Waste Stream.
Containment: Do not dissolve the solid for the sole purpose of disposal. Keep it in its original vial if possible.
Secondary Packaging: Place the primary vial into a clear, sealable hazardous waste bag or a wide-mouth HDPE solid waste jar.
Labeling: Label as "Solid Organic Waste - Toxic/Irritant."
Constituents: Explicitly list "3-Methyl-benzo[d]isoxazole-5-boronic acid" on the tag.[1][2][3]
Solvent Assessment: Determine the primary solvent used in your reaction (e.g., Dichloromethane vs. Methanol).
Segregation:
Halogenated Waste: If DCM, Chloroform, or Dichloroethane was used.
Non-Halogenated Waste: If Methanol, Ethanol, DMSO, or DMF was used.
pH Check: Boronic acids are Lewis acids.[4] Ensure the waste solution is neutral (pH 6-8). If the reaction was acidic/basic, neutralize carefully before adding to the central carboy to prevent exothermic reactions in the waste drum.
Scenario C: Decontamination (Spills & Glassware)
Protocol: Oxidative Quenching (Protodeboronation).
Glassware and bench surfaces contaminated with boronic acids should be chemically deactivated before standard cleaning. The most effective method is Oxidative Hydroxylation , which converts the boronic acid to the corresponding phenol (3-methyl-benzo[d]isoxazol-5-ol) and boric acid.
Quenching Solution:
3% Hydrogen Peroxide (
)
10% Aqueous Sodium Carbonate (
) or Sodium Hydroxide ()
Procedure:
Apply the basic peroxide solution to the contaminated surface or glassware.
Allow to sit for 15–30 minutes. Bubbling indicates oxidation of the boron species.
Rinse with water. The rinsate should be collected as Non-Halogenated Organic Waste (due to the presence of the phenolic byproduct).
Visualized Workflows
Figure 1: Waste Stream Decision Matrix
This logic tree guides the immediate categorization of the chemical waste.
Caption: Decision tree for segregating boronic acid waste based on physical state and solvent composition.
Figure 2: Oxidative Decontamination Mechanism
Understanding the chemistry of decontamination ensures the user understands why peroxide is used. This process destroys the carbon-boron bond.
Caption: Mechanism of oxidative quenching using basic peroxide to convert the boronic acid into a phenol and inorganic borate.
Scientific Rationale & Expert Insights
Why Oxidative Quenching?
Boronic acids are generally stable to air and moisture, making them persistent in the environment if not properly treated. The carbon-boron bond, while useful for Suzuki couplings, is not biodegradable in the short term.
Mechanism: The addition of basic hydrogen peroxide generates the hydroperoxide anion (
), which attacks the boron atom. A 1,2-migration of the aryl group from boron to oxygen follows, effectively cleaving the C-B bond.
Result: This converts the boronic acid into 3-methyl-benzo[d]isoxazol-5-ol . While phenols have their own toxicity, they are more readily degraded by standard waste treatment microbial processes than the parent boronic acid.
Isoxazole Ring Stability
The benzo[d]isoxazole ring is sensitive to reductive conditions (which can cleave the N-O bond to form amino-ketones). Avoid mixing this waste with strong reducing agents (e.g., Lithium Aluminum Hydride, Sodium Borohydride) in the waste container without prior quenching, as this could generate heat or unexpected byproducts.
Personal protective equipment for handling 3-Methyl-benzo[d]isoxazole-5-boronic acid
Executive Safety Summary: Beyond the SDS While the Safety Data Sheet (SDS) for 3-Methyl-benzo[d]isoxazole-5-boronic acid (CAS: N/A for specific isomer, generic aryl boronic acid protocols apply) typically classifies it a...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Safety Summary: Beyond the SDS
While the Safety Data Sheet (SDS) for 3-Methyl-benzo[d]isoxazole-5-boronic acid (CAS: N/A for specific isomer, generic aryl boronic acid protocols apply) typically classifies it as an Irritant (H315, H319, H335) , experienced medicinal chemists know that the "Irritant" label understates the operational risk in a high-throughput environment.
The Scientist's Perspective:
The primary risk with this compound is not acute toxicity, but sensitization and physical contamination . Aryl boronic acids are fine, electrostatic powders that cling to gloves and weigh-boats. The benzisoxazole moiety is a privileged pharmacophore, implying potential biological activity that warrants a "Precautionary Principle" approach. Furthermore, this compound is frequently dissolved in polar aprotic solvents (DMF, DMSO) for Suzuki-Miyaura couplings; these solvents can carry the solute through standard nitrile gloves in minutes.
Core Hazards:
Respiratory Irritation: Fine dust generation during weighing.
Ocular Damage: Boronic acids are Lewis acids; contact with corneal moisture creates an immediate acidic environment.
Solvent-Mediated Absorption: High risk when in solution with DMSO/DMF.
PPE Matrix: The Defense System
Standard "lab safety" advice is insufficient.[1] This matrix accounts for the compound's physical state and common solvent vectors.
PPE Component
Specification
Scientific Rationale (The "Why")
Hand Protection (Solid)
Nitrile (0.11 mm min)
Sufficient for dry powder. Boronic acids do not permeate dry nitrile rapidly.
Hand Protection (Solution)
Double Gloving or Silver Shield®
If dissolved in DMF/DMSO (common for Suzuki couplings), standard nitrile fails in <15 mins. The outer glove protects against the solvent; the inner glove is the final barrier.
Eye Protection
Chemical Goggles (Not just Safety Glasses)
Safety glasses have gaps. Boronic acid dust is electrostatic and drifts; goggles seal the ocular environment from airborne particulates.
Respiratory
Fume Hood (Primary) or N95/P100 (Secondary)
Engineering controls (Hood) are superior. If weighing on an open bench (not recommended), a fitted N95 is mandatory to prevent mucous membrane irritation.
Body Defense
Lab Coat (High-Neck)
Standard cotton coats are porous. Use a snap-closure coat to prevent dust accumulation on the chest/neck area.
Operational Protocol: Step-by-Step Handling
This protocol integrates safety with experimental success. Boronic acids can dehydrate to boroxines; minimizing exposure to ambient humidity protects both the chemist and the reagent.
Phase A: Weighing & Transfer (High Risk Zone)
Goal: Prevent dust generation and static cling.
Static Neutralization: Use an ionizing fan or anti-static gun on the weigh boat before adding the solid. Benzisoxazole derivatives are prone to static charge, causing "jumping" of powder.
The "Tunnel" Technique: Do not weigh on an open bench. Place the balance inside the fume hood. If vibration is an issue, use a marble balance table.
Transfer: Use a wide-mouth funnel. Do not tap the spatula on the flask rim; this aerosolizes the powder. Rinse the funnel immediately with the reaction solvent.
Phase B: Reaction Setup (Suzuki-Miyaura Context)
Goal: Prevent solvent-mediated skin absorption.
Solvent Choice: If using DMF or DMAc, don double nitrile gloves .
Degassing: When bubbling nitrogen/argon through the solution, ensure the needle is secured. A loose needle can spray the boronic acid solution, creating a hazardous aerosol.
Heating: Benzisoxazoles are thermally stable but can undergo rearrangement at high temperatures (>150°C). Ensure your reflux condenser is active before heating to prevent vapor escape.
Wipe Down: Use a wet paper towel (water/ethanol) to wipe the balance area. Dry wiping generates static and disperses dust.
Glove Removal: Perform "beaking" (pulling one glove off inside the other) to trap any dust on the outer surface.
Visualization: Safety Logic & Response
These diagrams illustrate the decision-making process for safety controls and spill response.
Diagram 1: The Safety Logic Flow
This workflow ensures that engineering controls are prioritized over PPE, reducing reliance on human behavior.
Caption: Hierarchy of controls. Engineering controls (Hood) contain the hazard; PPE acts as the fail-safe.
Diagram 2: Spill Response Decision Tree
Immediate actions to take in the event of a loss of containment.
Caption: Decision matrix for spills. Note that solution spills require different absorbents due to solvent flammability.
Disposal & Environmental Compliance
Boron compounds are often regulated separately from general organic waste due to phytotoxicity risks.[3]
Solid Waste: Dispose of contaminated weigh boats, gloves, and paper towels in a container labeled "Hazardous Waste - Solid - Organoboron Contaminated." Do not throw in regular trash.
Liquid Waste:
Aqueous Streams: Do not pour down the drain. Boron is difficult to remove in municipal water treatment. Collect in "Aqueous Basic" or "Aqueous Acidic" waste depending on workup.
Organic Streams: Collect in "Halogenated" or "Non-Halogenated" solvent waste. The boronic acid concentration is usually low enough to not alter the waste classification, but the tag must list the compound.
Container: Triple rinse the empty reagent bottle with acetone before disposing of the glass. Add the rinsate to the organic waste stream.
References
National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 71073, 1,2-Benzisoxazole. Retrieved from [Link]
Occupational Safety and Health Administration (OSHA). Laboratory Safety Guidance. Retrieved from [Link]
European Chemicals Agency (ECHA). Substance Information: Boronic Acids.[4] (General Hazard Classification).[4][5][6] Retrieved from [Link]